VT103
Description
Properties
IUPAC Name |
N-methyl-3-(1-methylimidazol-4-yl)-4-[4-(trifluoromethyl)anilino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O2S/c1-22-28(26,27)14-7-8-16(15(9-14)17-10-25(2)11-23-17)24-13-5-3-12(4-6-13)18(19,20)21/h3-11,22,24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCVDQHLYHBAHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)NC2=CC=C(C=C2)C(F)(F)F)C3=CN(C=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
VT103: A Deep Dive into its Mechanism of Action within the Hippo Signaling Pathway
A Technical Guide for Researchers and Drug Development Professionals
The Hippo signaling pathway is a critical regulator of tissue growth and organ size, and its dysregulation is a key driver in the development and progression of various cancers. The transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) are the primary downstream effectors of this pathway.[1] In many cancers, the Hippo pathway is inactivated, leading to the nuclear translocation of YAP and TAZ, where they associate with TEAD (TEA domain) transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[2][3][4] VT103 has emerged as a potent and selective small molecule inhibitor targeting this interaction, offering a promising therapeutic strategy for cancers with a dependency on YAP/TAZ-TEAD activity.[5][6] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Hippo Pathway: A Brief Overview
The Hippo pathway is a complex signaling cascade, primarily composed of a series of kinases that ultimately regulate the subcellular localization and activity of YAP and TAZ.[7][8][9] When the Hippo pathway is active ("on"), a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of YAP and TAZ.[10][11][12] This phosphorylation event promotes their association with 14-3-3 proteins, resulting in their sequestration in the cytoplasm and subsequent proteasomal degradation.[3][4][10] Conversely, when the Hippo pathway is inactive ("off"), YAP and TAZ remain unphosphorylated, allowing them to translocate to the nucleus.[1][3][4][10] In the nucleus, they bind to TEAD transcription factors, which are essential for the recruitment of the transcriptional machinery and the activation of target gene expression, including well-known pro-proliferative and anti-apoptotic genes like CTGF and CYR61.[13]
This compound: A Selective Inhibitor of TEAD1 Auto-Palmitoylation
This compound exerts its inhibitory effect on the Hippo pathway through a novel mechanism: the selective inhibition of TEAD1 auto-palmitoylation.[5][6][13][14] Palmitoylation is a post-translational lipid modification that is crucial for the proper function and interaction of many proteins. In the context of the Hippo pathway, the auto-palmitoylation of TEAD transcription factors is a prerequisite for their stable interaction with YAP and TAZ.[5][6][13]
By specifically binding to the central lipid pocket of TEAD1, this compound prevents its auto-palmitoylation.[13][14] This disruption of the YAP/TAZ-TEAD1 protein-protein interaction effectively blocks the transcriptional activation of downstream target genes, thereby inhibiting the oncogenic signaling driven by YAP and TAZ.[5][13] Notably, this compound demonstrates selectivity for TEAD1 over other TEAD isoforms (TEAD2, TEAD3, and TEAD4), which may contribute to a more favorable therapeutic window.[5][13][14]
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Assay Type | Parameter | Value | Cell Line / System | Reference |
| YAP Reporter Assay | IC₅₀ | 1.02 nM | Not specified | [5] |
| YAP Reporter Assay | IC₅₀ | 1.2 nM | Not specified | [14] |
| Thermal Shift Assay | ΔTm | 8.3°C | Purified TEAD1 | [13] |
Table 1: In Vitro Activity of this compound
| Animal Model | Dosing Regimen | Outcome | Reference |
| NF2-deficient mesothelioma xenograft (NCI-H2373) | 10 mg/kg, p.o., once daily for 3 days | 40% reduction in lipid-modified TEAD1; 5-fold downregulation of CTGF gene expression in tumors. | [13] |
| NF2-deficient mesothelioma xenograft | 0.3 mg/kg, p.o., once daily | Blocked tumor growth. | [5][14] |
| NF2-deficient mesothelioma xenograft | 1, 3, and 10 mg/kg, p.o., once daily | Significant tumor regression. | [13] |
Table 2: In Vivo Efficacy of this compound
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
YAP/TAZ-TEAD Reporter Assay
This assay is designed to quantify the transcriptional activity of the YAP/TAZ-TEAD complex.[15][16][17][18][19]
-
Principle: A reporter construct containing multiple TEAD-binding sites upstream of a minimal promoter driving the expression of a reporter gene (e.g., firefly luciferase) is introduced into cells. Activation of the YAP/TAZ-TEAD complex leads to an increase in reporter gene expression, which can be quantified by measuring the luciferase activity.
-
Cell Lines: HEK293T or other cell lines with a functional Hippo pathway are commonly used.
-
Protocol:
-
Cells are seeded in 96-well plates and co-transfected with the TEAD-responsive luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
After 24 hours, cells are treated with varying concentrations of this compound or a vehicle control.
-
Following a 24-48 hour incubation period, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number.
-
IC₅₀ values are calculated by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Acyl-PEGyl Exchange Gel-Shift (APEGS) Assay
This assay is used to detect and quantify the palmitoylation status of TEAD proteins.[13]
-
Principle: The assay involves a three-step chemical process: 1) blocking of free cysteine residues, 2) cleavage of thioester linkages (where palmitate is attached) with hydroxylamine (B1172632), and 3) labeling of the newly exposed cysteine residues with a thiol-reactive polyethylene (B3416737) glycol (PEG) molecule. The addition of the large PEG molecule causes a significant shift in the molecular weight of the protein, which can be visualized by SDS-PAGE and Western blotting.
-
Protocol:
-
Cells or tumor tissues are lysed in a buffer containing a cysteine-blocking agent (e.g., N-ethylmaleimide).
-
The lysate is then treated with hydroxylamine to cleave the palmitoyl (B13399708) groups from TEAD.
-
The newly exposed cysteine residues are then labeled with methoxy-PEG-maleimide.
-
The samples are resolved by SDS-PAGE, and TEAD proteins are detected by Western blotting using a TEAD-specific antibody.
-
The palmitoylated and unpalmitoylated forms of TEAD will appear as distinct bands, allowing for the quantification of the relative abundance of each form.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is performed to assess the protein-protein interaction between YAP/TAZ and TEAD.[13]
-
Principle: An antibody specific to one of the proteins of interest (e.g., TEAD1) is used to pull down the protein from a cell lysate. If the target protein is interacting with another protein (e.g., YAP), the interacting protein will also be pulled down and can be detected by Western blotting.
-
Protocol:
-
Cells are treated with this compound or a vehicle control for the desired time.
-
Cells are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
The lysate is incubated with an antibody against the target protein (e.g., anti-TEAD1) overnight at 4°C.
-
Protein A/G-agarose beads are added to the lysate to capture the antibody-protein complexes.
-
The beads are washed several times to remove non-specifically bound proteins.
-
The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
The eluted proteins are resolved by SDS-PAGE and analyzed by Western blotting using antibodies against the interacting proteins (e.g., anti-YAP and anti-TAZ).
-
Visualizing the Mechanism of Action
The following diagrams illustrate the Hippo signaling pathway and the mechanism of action of this compound.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. YAP/TAZ at the roots of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. portlandpress.com [portlandpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Activation mechanisms of the Hippo kinase signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Hippo Signaling Pathway in Development and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of the Hippo signaling pathway by ubiquitin modification [bmbreports.org]
- 12. Molecular Pathways: Hippo Signaling, a Critical Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. This compound (VT-103) | TEAD1 inhibitor | Probechem Biochemicals [probechem.com]
- 15. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
The Role of VT103 in Modulating YAP/TAZ-TEAD-Mediated Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Hippo signaling pathway and its downstream effectors, the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), are critical regulators of cell proliferation, differentiation, and organ size. Dysregulation of this pathway, leading to the hyperactivation of YAP/TAZ and their interaction with the TEAD family of transcription factors, is a key driver in the development and progression of various cancers. This has spurred the development of targeted therapies aimed at disrupting the YAP/TAZ-TEAD transcriptional complex. VT103 has emerged as a potent and selective small molecule inhibitor of TEAD1, demonstrating significant anti-tumor activity in preclinical models. This technical guide provides an in-depth analysis of the role of this compound in modulating YAP/TAZ-TEAD transcription, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.
The YAP/TAZ-TEAD Signaling Pathway and the Rationale for TEAD Inhibition
The core of the Hippo pathway consists of a kinase cascade that, when active, phosphorylates YAP and TAZ, leading to their cytoplasmic sequestration and degradation.[1] In many cancers, this tumor-suppressive pathway is inactivated, resulting in the nuclear accumulation of YAP and TAZ.[1][2] Once in the nucleus, YAP and TAZ bind to the TEAD family of transcription factors (TEAD1-4), which are the primary mediators of their transcriptional activity.[2][3] The YAP/TAZ-TEAD complex then drives the expression of a battery of genes involved in cell proliferation, survival, and epithelial-mesenchymal transition (EMT).[4][5]
Given that TEADs are the essential DNA-binding partners for the oncogenic functions of YAP and TAZ, inhibiting the formation or function of the YAP/TAZ-TEAD complex presents a compelling therapeutic strategy.[2][6] Small molecules that target TEAD transcription factors aim to abrogate this oncogenic transcriptional program.
This compound: A Selective TEAD1 Inhibitor
This compound is an orally active small molecule that selectively inhibits TEAD1.[4][7] Its mechanism of action is centered on the inhibition of TEAD auto-palmitoylation, a critical post-translational modification required for the stable interaction between TEAD and YAP/TAZ.[2][4][7] By blocking this process, this compound effectively disrupts the YAP/TAZ-TEAD1 transcriptional complex.[7]
A Dual Mechanism of Action: Cofactor Switching
Recent evidence suggests that some TEAD inhibitors, including those with a sulfonamide moiety like this compound, may possess a dual mechanism of action.[1][8][9] Beyond simply disrupting the interaction with the co-activators YAP and TAZ, these molecules can act as "molecular glues," enhancing the interaction between TEAD and the transcriptional repressor VGLL4 (Vestigial-like family member 4).[1][8][9] This "cofactor switch" from the oncogenic YAP/TAZ to the tumor-suppressive VGLL4 leads to the repression of pro-growth gene networks.[1][8] The cellular sensitivity to these compounds can be influenced by the expression levels of VGLL4.[1]
Signaling Pathway Diagram
Quantitative Analysis of this compound Activity
This compound has demonstrated potent and selective inhibitory activity in various in vitro and in vivo models. The following tables summarize the key quantitative data available for this compound and other relevant TEAD inhibitors.
| Compound | Assay Type | Cell Line / System | IC50 / EC50 | Reference |
| This compound | YAP Reporter Assay | HEK293T | 1.2 nM | [2] |
| MYF-03-69 | TEAD Luciferase Reporter | NCI-H226 | 45 nM | [3][6] |
| MYF-03-69 | mCherry Reporter System | NCI-H226 | 56 nM | [3][6] |
| CPD3.1 | TEAD1 Reporter Assay | - | 40 µM | [10] |
| CPD3.1 | TEAD2 Reporter Assay | - | 33 µM | [10] |
| CPD3.1 | TEAD3 Reporter Assay | - | 44 µM | [10] |
| CPD3.1 | TEAD4 Reporter Assay | - | 36 µM | [10] |
| Table 1: In Vitro Potency of TEAD Inhibitors |
| Compound | Cancer Type | Model | Dosing | Effect | Reference |
| This compound | Diffuse Gastric Cancer | Patient-Derived Organoids | - | Reduced proliferation, colony formation, and invasion | [4][5] |
| This compound | Diffuse Gastric Cancer | Orthotopic Xenograft | - | Abrogated primary tumor formation (alone or with 5-FU) | [4][5] |
| This compound | Mesothelioma (NF2-deficient) | Xenograft | 0.3 - 10 mg/kg (p.o., once daily) | Blocked tumor growth and induced regression | [2] |
| VT104 | Mesothelioma (NF2-deficient) | Xenograft | - | Significant antitumor activity | [11] |
| MYF-03-176 | Mesothelioma | Xenograft | - | Strong antitumor efficacy (oral administration) | [3][6] |
| Table 2: In Vivo Efficacy of TEAD Inhibitors |
Key Experimental Protocols
The characterization of this compound and other TEAD inhibitors relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
TEAD-Dependent Luciferase Reporter Assay
This assay is fundamental for quantifying the transcriptional activity of the YAP/TAZ-TEAD complex in a cellular context.
Principle: A luciferase reporter gene is placed under the control of a promoter containing multiple TEAD binding sites. Inhibition of the YAP/TAZ-TEAD complex results in decreased luciferase expression, which can be quantified by measuring luminescence.
Protocol:
-
Cell Seeding: Seed HEK293T or other suitable cells in 96-well plates.
-
Transfection: Co-transfect cells with a TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase) and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or other test compounds.
-
Lysis and Luminescence Measurement: After a 24-48 hour incubation period, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the TEAD-reporter luciferase activity to the control reporter activity. Plot the normalized activity against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) to Assess YAP-TEAD Interaction
Co-IP is used to determine if a compound disrupts the physical interaction between YAP and TEAD proteins within the cell.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., NCI-H226, which have high endogenous YAP/TAZ-TEAD activity) and treat with this compound or a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either YAP or TEAD (or an isotype control IgG) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and analyze by SDS-PAGE and Western blotting using antibodies against both YAP and TEAD to detect the co-immunoprecipitated protein.
TEAD Auto-Palmitoylation Assay
This assay directly measures the ability of a compound to inhibit the auto-palmitoylation of TEAD, a key step for its activity.
Protocol:
-
Recombinant Protein Incubation: Incubate purified recombinant TEAD protein with the test compound (e.g., this compound).
-
Palmitoylation Reaction: Add a palmitoyl-CoA analog, such as alkyne-palmitoyl-CoA, to initiate the auto-palmitoylation reaction.
-
Click Chemistry: Stop the reaction and perform a click chemistry reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne group of the incorporated palmitoyl (B13399708) moiety.
-
Detection: Detect the palmitoylated TEAD protein by Western blotting using streptavidin-HRP (for biotin-tagged protein) and an anti-TEAD antibody for total protein.
Experimental Workflow Diagram
Conclusion and Future Directions
This compound represents a promising therapeutic agent for cancers driven by the dysregulation of the Hippo-YAP/TAZ signaling pathway. Its selective inhibition of TEAD1 auto-palmitoylation, leading to the disruption of the oncogenic YAP/TAZ-TEAD1 complex, provides a clear mechanism for its anti-tumor activity. The potential dual mechanism of inducing a cofactor switch to the tumor-suppressive VGLL4 further highlights the nuanced and potent effects of this class of inhibitors. The synergistic effects observed with chemotherapy also suggest promising avenues for combination therapies.[4][5]
Future research should focus on a more comprehensive profiling of this compound across a wider range of cancer types with known Hippo pathway alterations. Further investigation into the structural basis of the "molecular glue" effect on VGLL4 could inform the design of next-generation TEAD inhibitors with enhanced efficacy. As this compound and other TEAD inhibitors advance through clinical development, a deeper understanding of resistance mechanisms will be crucial for their successful implementation in the clinic.
References
- 1. pnas.org [pnas.org]
- 2. This compound (VT-103) | TEAD1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
VT103: A Targeted Approach for NF2-Deficient Mesothelioma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Malignant mesothelioma, a rare and aggressive cancer linked to asbestos (B1170538) exposure, presents a significant therapeutic challenge. A substantial subset of these tumors, approximately 40-50%, harbor inactivating mutations in the Neurofibromatosis type 2 (NF2) gene.[1][2][3][4] This genetic alteration leads to the dysregulation of the Hippo signaling pathway, a critical controller of cell growth and organ size, culminating in the oncogenic activity of the transcriptional coactivators YAP and TAZ. VT103, a novel small molecule inhibitor, has emerged as a promising therapeutic agent that selectively targets a key downstream effector in this pathway, offering a new avenue for intervention in NF2-deficient mesothelioma.
The Hippo Pathway in NF2-Deficient Mesothelioma: A Rationale for Targeting TEAD
The NF2 gene encodes Merlin, a tumor suppressor protein that plays a pivotal role in the Hippo signaling cascade.[1][2] In healthy cells, Merlin, as part of a larger complex, activates the LATS1/2 kinases. LATS1/2, in turn, phosphorylate and promote the cytoplasmic retention and degradation of the transcriptional co-activators YAP and TAZ.
In NF2-deficient mesothelioma, the absence of functional Merlin leads to the inactivation of the LATS1/2 kinases.[1] This allows YAP and TAZ to translocate to the nucleus, where they bind to the TEA domain (TEAD) family of transcription factors. The YAP/TAZ-TEAD complex then drives the expression of genes that promote cell proliferation, survival, and tumorigenesis.
This compound is an orally active and selective inhibitor of TEAD1 protein palmitoylation.[5][6] Palmitoylation, the attachment of fatty acids to proteins, is a crucial post-translational modification for the proper function and localization of TEAD proteins. By inhibiting TEAD1 auto-palmitoylation, this compound disrupts the interaction between YAP/TAZ and TEAD, thereby suppressing the transcription of target genes and inhibiting tumor growth.[5][6]
Preclinical Efficacy of this compound
This compound has demonstrated potent and selective anti-tumor activity in preclinical models of NF2-deficient mesothelioma.
In Vitro Activity
This compound exhibits a high degree of selectivity for TEAD1. In HEK293T cells, a 3 µM concentration of this compound was shown to block the palmitoylation of TEAD1 without affecting TEAD2, TEAD3, or TEAD4.[5] This selectivity is a key attribute, potentially minimizing off-target effects. The inhibitor has an IC50 of 1.02 nM for TEAD1.[7] Studies in the NF2-deficient NCI-H226 mesothelioma cell line showed that this compound treatment leads to a decrease in palmitoylated TEAD1 and a corresponding increase in the unpalmitoylated form.[5]
| Cell Line | Genotype | Compound | IC50 | Reference |
| HEK293T | - | This compound | - | [5] |
| NCI-H226 | NF2-deficient | This compound | - | [5] |
| NCI-H2373 | NF2-deficient | This compound | - | [7] |
Table 1: In Vitro Activity of this compound
In Vivo Efficacy
In vivo studies using mouse xenograft models of human NF2-deficient mesothelioma have confirmed the anti-tumor activity of this compound. Oral administration of this compound at doses as low as 0.3 mg/kg once daily resulted in significant tumor growth inhibition.[5][7] In NCI-H2373 and NCI-H226 mesothelioma mouse xenograft models, this compound was shown to reduce tumor volume.[7] Importantly, these preclinical studies reported no adverse effects on the body weights of the treated mice, suggesting a favorable safety profile.[8]
| Xenograft Model | Dosing | Outcome | Reference |
| NCI-H2373 | 0.3-10 mg/kg (oral) | Reduced tumor volume | [7] |
| NCI-H226 | 0.3-10 mg/kg (oral) | Reduced tumor volume | [7] |
Table 2: In Vivo Efficacy of this compound
Experimental Protocols
Co-Immunoprecipitation to Assess YAP-TEAD Interaction
This protocol details the methodology to investigate the disruption of the YAP-TEAD protein-protein interaction by this compound.
Materials:
-
NF2-deficient mesothelioma cell lines (e.g., NCI-H2373, NCI-H226)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-TEAD1, anti-TEAD4, anti-YAP, anti-TAZ, and appropriate secondary antibodies
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blot reagents
Procedure:
-
Culture NF2-deficient mesothelioma cells to 70-80% confluency.
-
Treat cells with this compound (e.g., 3 µmol/L) or vehicle control (DMSO) for the desired time points (e.g., 4 and 24 hours).[8]
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Incubate the supernatant with an anti-TEAD1 or anti-TEAD4 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using anti-YAP and anti-TAZ antibodies to detect co-immunoprecipitated proteins.
In Vivo Tumor Xenograft Model
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound.
Materials:
-
NF2-deficient mesothelioma cell lines (e.g., NCI-H226)
-
Immunocompromised mice (e.g., SCID mice)
-
This compound formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of NF2-deficient mesothelioma cells into the flank of immunocompromised mice.
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer this compound orally once daily at the desired doses (e.g., 0.3, 1, 3, 10 mg/kg).[5][7] The control group receives the vehicle.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
Future Directions and Clinical Perspective
The preclinical data for this compound in NF2-deficient mesothelioma are compelling. A related TEAD autopalmitoylation inhibitor, VT3989, has shown anti-tumor activity in a Phase 1 clinical trial in patients with advanced malignant mesothelioma and other solid tumors with NF2 mutations.[9] In this trial, partial responses were observed in patients with mesothelioma, and the treatment was generally well-tolerated.[9] These early clinical findings with a compound from the same class provide strong validation for targeting the TEAD-YAP/TAZ axis in this patient population.
Further research is warranted to explore potential combination therapies. A high-throughput drug screen combining this compound with a library of oncology drugs identified several classes of agents that synergize with TEAD inhibitors, including MEK1/2 inhibitors, mTOR inhibitors, and PI3K inhibitors.[10][11] These findings open up new avenues for developing more effective treatment regimens for NF2-deficient mesothelioma.
References
- 1. mdpi.com [mdpi.com]
- 2. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 3. NF2 alteration in mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF2 alteration in mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Vivace Therapeutics reports positive results for NF2 tumour drug [clinicaltrialsarena.com]
- 10. Comparative Assessment and High-Throughput Drug-Combination Profiling of TEAD-Palmitoylation Inhibitors in Hippo Pathway Deficient Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
VT103: A Preclinical Review of a Novel TEAD Inhibitor's Impact on Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical data surrounding VT103, a selective inhibitor of TEA Domain (TEAD) transcription factors. By disrupting the Hippo signaling pathway, this compound presents a promising therapeutic avenue for a range of cancers. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological processes to offer a comprehensive resource for the scientific community.
Core Mechanism of Action
This compound is an orally active small molecule that selectively inhibits the auto-palmitoylation of TEAD1.[1][2] This post-translational modification is crucial for the interaction between TEAD proteins and the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[1] By blocking TEAD1 palmitoylation, this compound effectively disrupts the formation of the YAP/TAZ-TEAD complex, thereby inhibiting the transcription of downstream target genes that promote cell proliferation and survival.[1][2]
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis.[3][4] In many cancers, this pathway is dysregulated, leading to the nuclear translocation of YAP/TAZ and subsequent activation of TEAD-mediated transcription.[3][4] this compound's ability to specifically target TEAD1 makes it a promising candidate for cancers driven by Hippo pathway deregulation, such as those with mutations in the NF2 gene.[3]
Efficacy in Preclinical Tumor Models
This compound has demonstrated significant anti-tumor activity in various preclinical models, particularly in cancers with a dependency on the YAP/TAZ-TEAD transcriptional program.
NF2-Deficient Mesothelioma
Malignant mesothelioma often harbors mutations in the NF2 gene, leading to hyperactivation of the Hippo pathway effector YAP.[3] In preclinical models of NF2-deficient mesothelioma, this compound has shown potent and dose-dependent tumor growth inhibition.
Table 1: this compound Efficacy in NF2-Deficient Mesothelioma Xenograft Models
| Cell Line | Model Type | Treatment | Dosing | Tumor Growth Inhibition (TGI) | Statistical Significance | Reference |
| NCI-H2373-Tu-P2 | CDX | This compound | 10 mg/kg, p.o., daily | 126.70% (regression) | P = 0.018 | [3] |
| NCI-H2373-Tu-P2 | CDX | This compound | 3 mg/kg, p.o., daily | 118.32% (regression) | P = 0.022 | [3] |
| NCI-H2373-Tu-P2 | CDX | This compound | 1 mg/kg, p.o., daily | 110.51% (regression) | P = 0.030 | [3] |
| NCI-H2373-Tu-P2 | CDX | This compound | 0.3 mg/kg, p.o., daily | 76.43% | P = 0.124 (not significant) | [3] |
CDX: Cell-line Derived Xenograft; p.o.: oral administration
BRAF V600E-Mutated Lung Adenocarcinoma
In a patient-derived cell line of BRAF V600E-mutated lung adenocarcinoma (KTOR81), this compound demonstrated synergistic effects when combined with the BRAF inhibitor dabrafenib (B601069).[5][6] This combination therapy led to increased apoptosis and sustained tumor response in xenograft models.[5][6]
Table 2: this compound in Combination with Dabrafenib in a BRAF V600E Lung Adenocarcinoma Xenograft Model
| Cell Line | Model Type | Treatment | Dosing | Outcome | Reference |
| KTOR81 | PDX | Dabrafenib + this compound | Not specified | Sustained tumor response, prevented regrowth seen with dabrafenib alone | [5] |
PDX: Patient-Derived Xenograft
The combination of dabrafenib and this compound was found to downregulate the anti-apoptotic protein survivin, a transcriptional target of the YAP1/TEAD1 complex.[5][6]
Diffuse Gastric Cancer
In preclinical models of diffuse gastric cancer, this compound reduced proliferation, colony formation, and invasion of cancer cells.[7] When combined with 5-fluorouracil (B62378) (5-FU), this compound showed synergistic activity in reducing the viability of patient-derived organoids (PDOs).[7] In vivo studies demonstrated that this compound, both alone and in combination with 5-FU, abrogated primary tumor formation and reduced lung metastasis.[7]
Experimental Protocols
In Vivo Tumor Growth Inhibition Studies
A standardized workflow is employed to assess the in vivo efficacy of this compound.
-
Cell Lines and Animal Models: Human cancer cell lines, such as NCI-H226 and NCI-H2373 for mesothelioma, are cultured and subcutaneously injected into immunocompromised mice.[3] For patient-derived models, tumor fragments from patients are implanted into mice.[5]
-
Drug Formulation and Administration: this compound is typically formulated for oral administration.[1] For in vivo studies, it has been formulated in solutions such as 5% DMSO + 10% Solutol + 85% D5W.[3]
-
Treatment Schedule: Dosing is generally performed once daily via oral gavage.[3]
-
Efficacy Endpoints: Tumor volumes are measured regularly, and tumor growth inhibition is calculated at the end of the study. Body weight is also monitored to assess toxicity.[3][5]
Pharmacodynamic Studies
To confirm target engagement in vivo, pharmacodynamic studies are conducted.
-
Methodology: Tumor-bearing mice are treated with this compound, and tumors are harvested at specific time points after dosing.[3]
-
Analysis: The expression of YAP/TAZ-TEAD target genes, such as CTGF and CYR61, is measured by quantitative real-time PCR (qRT-PCR) to assess the extent of target inhibition.[3] In the NCI-H226 tumor model, this compound was shown to downregulate these target genes in a dose-dependent manner.[3]
Cellular Assays
-
TEAD Palmitoylation Assay: A cell-free assay using purified recombinant TEAD protein and a clickable alkyne-palmitoyl-CoA analog is used to measure the direct inhibitory effect of this compound on TEAD auto-palmitoylation.[3]
-
Co-immunoprecipitation: To assess the disruption of the YAP-TEAD interaction in cells, co-immunoprecipitation of endogenous TEAD1 is performed, followed by immunoblotting for YAP.[3] Studies have shown that this compound selectively disrupts the YAP-TEAD1 interaction.[1]
-
Cell Proliferation Assays: The anti-proliferative effects of this compound are evaluated in various cancer cell lines using standard methods to determine IC50 values.
Signaling Pathway Interactions
The efficacy of this compound is rooted in its ability to modulate the Hippo signaling pathway. In combination therapies, it can also intersect with other critical cancer signaling pathways.
In BRAF V600E-mutated lung adenocarcinoma, there is a clear interplay between the MAPK and Hippo pathways. While dabrafenib inhibits the MAPK pathway, cancer cells can develop resistance, partly through the upregulation of anti-apoptotic proteins like survivin, which is a downstream target of the YAP/TEAD complex.[5][6] By co-targeting TEAD1 with this compound, the expression of survivin is suppressed, leading to increased apoptosis and a more durable anti-tumor response.[5][6]
Conclusion
This compound has demonstrated compelling preclinical efficacy as a selective TEAD1 inhibitor. Its ability to disrupt the YAP/TAZ-TEAD transcriptional program translates into significant tumor growth inhibition in models of NF2-deficient mesothelioma and synergistic activity with targeted therapies in BRAF-mutated lung cancer. The well-defined mechanism of action, oral bioavailability, and potent in vivo activity make this compound a strong candidate for further clinical development in cancers characterized by a dysregulated Hippo pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pnas.org [pnas.org]
- 5. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Foundational Research on TEAD Auto-Palmitoylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on the auto-palmitoylation of TEA Domain (TEAD) transcription factors. It covers the core mechanism, functional significance within the Hippo signaling pathway, key experimental methodologies for its study, and the therapeutic implications of targeting this critical post-translational modification.
Introduction: The Significance of TEAD Palmitoylation
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and tissue homeostasis.[1][2] Its dysregulation is frequently implicated in various forms of cancer.[1][3] The transcriptional output of this pathway is primarily mediated by the interaction between the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) and the TEAD family of DNA-binding transcription factors (TEAD1-4).[1][4]
A pivotal discovery in understanding the regulation of the YAP/TAZ-TEAD complex was the finding that TEAD proteins undergo a unique post-translational modification: S-palmitoylation.[3][4] Palmitoylation is the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues via a thioester bond.[4][5] In TEADs, this modification occurs on a universally conserved cysteine residue located within a deep, hydrophobic central pocket of the protein's core.[3][4][6] Groundbreaking research revealed that TEADs possess intrinsic, enzyme-like activity, enabling them to catalyze their own palmitoylation, a process termed auto-palmitoylation.[4][7][8] This modification is not involved in membrane localization, a common function of palmitoylation, but is instead essential for protein stability, proper folding, and the allosteric regulation of co-activator binding.[3][4][9]
The Mechanism of TEAD Auto-Palmitoylation
TEAD auto-palmitoylation is a PAT (palmitoyl acyltransferase)-independent process where TEAD itself catalyzes the attachment of a palmitate group, derived from palmitoyl-CoA, to a conserved cysteine residue (e.g., C359 in TEAD1).[4]
Key Characteristics:
-
Intrinsic Activity: Human TEAD proteins possess an intrinsic enzymatic-like capability to self-palmitoylate under physiological concentrations of palmitoyl-CoA.[4][8]
-
Structural Basis: Crystal structures of palmitoylated TEAD2 and TEAD3 reveal that the lipid chain of the palmitate inserts into a highly conserved, central hydrophobic pocket within the YAP-binding domain.[3][4][6] This pocket is distinct from the YAP/TAZ binding interfaces.[4]
-
Allosteric Regulation: The binding of palmitate within this pocket induces a conformational change that allosterically enhances the binding affinity for YAP and TAZ at separate interfaces.[4][10][11] The modification is thought to rigidify the TEAD structure, making it more favorable for co-activator interaction.[4]
Functional Consequences of TEAD Auto-Palmitoylation
The auto-palmitoylation of TEAD is a critical regulatory switch that governs its activity and interactions.
-
Essential for YAP/TAZ Interaction: The primary and most significant function of TEAD palmitoylation is its absolute requirement for high-affinity binding to the transcriptional co-activators YAP and TAZ.[4][7][12] Palmitoylation-deficient mutants of TEAD show significantly reduced or completely abolished interaction with YAP/TAZ in co-immunoprecipitation and FRET-based assays.[4]
-
Dispensable for Vgll4 Binding: In contrast, palmitoylation is not required for TEAD to bind with the Vgll4 tumor suppressor, indicating that this modification selectively gates the association with co-activators.[4][8] This provides evidence that the loss of YAP binding in mutants is not due to general protein misfolding.[4]
-
Protein Stability and Folding: Palmitoylation is required for the proper folding and stability of TEAD proteins.[3][6] The lipid modification helps to stabilize the protein's core structure.[3] Depalmitoylation can lead to TEAD instability and subsequent degradation via the E3 ubiquitin ligase CHIP.[2][5]
-
Regulation by Cell Density: The palmitoylation status of TEAD is actively regulated by cell density in a manner independent of the core Hippo kinase Lats.[2] High cell density, acting through the tumor suppressor Nf2/Merlin, reduces the expression of fatty acid synthase (FASN), thereby limiting the palmitate pool available for TEAD modification.[2] Concurrently, high cell density can promote depalmitoylation through enzymes like APT2.[2]
-
Physiological Impact: Palmitoylation-deficient TEAD mutants fail to support TAZ-mediated muscle differentiation in vitro and cannot drive Yorkie (the Drosophila homolog of YAP) mediated tissue overgrowth in vivo, highlighting its physiological importance.[4][7]
Role in the Hippo Signaling Pathway
TEAD auto-palmitoylation is a central checkpoint in the canonical Hippo signaling pathway.
When the Hippo pathway is "ON" (e.g., at high cell density), the core kinase cascade (MST1/2 and LATS1/2) is active. LATS1/2 phosphorylates YAP and TAZ, leading to their sequestration in the cytoplasm and subsequent degradation, thus preventing their entry into the nucleus.
When the Hippo pathway is "OFF" (e.g., at low cell density or due to oncogenic signals), the kinase cascade is inactive. Unphosphorylated YAP/TAZ translocate to the nucleus where they must bind to a palmitoylated TEAD to form a functional transcriptional complex.[13] This complex then binds to target gene promoters to drive the expression of genes involved in cell proliferation, survival, and anti-apoptosis.[1][10]
Key Experimental Methodologies
Studying TEAD palmitoylation requires specialized biochemical techniques to detect and quantify this lipid modification.
Two primary non-radioactive methods are widely used: Acyl-Resin Assisted Capture (Acyl-RAC) and metabolic labeling with bioorthogonal probes.
Acyl-Resin Assisted Capture (Acyl-RAC): This method enriches for endogenously palmitoylated proteins from cell or tissue lysates.[14][15][16]
-
Principle: Free cysteine thiols are first blocked. Then, the thioester bond of palmitoylated cysteines is specifically cleaved with hydroxylamine (B1172632), exposing a new free thiol. These newly exposed thiols are then captured on a thiol-reactive resin (e.g., thiopropyl Sepharose). Eluted proteins are analyzed by Western blot.[15][16]
-
Control: A parallel sample processed without hydroxylamine serves as a negative control to ensure specificity.[14]
Metabolic Labeling with Click Chemistry: This method detects newly synthesized, palmitoylated proteins.
-
Principle: Cells are incubated with a palmitic acid analog containing a bioorthogonal handle, such as an alkyne (e.g., 17-octadecynoic acid, 17-ODYA).[17][18] This analog is metabolically incorporated into proteins. After cell lysis, an azide-containing reporter tag (e.g., biotin-azide or a fluorescent probe) is "clicked" onto the alkyne handle via a copper-catalyzed reaction. Labeled proteins can then be detected by streptavidin blot or fluorescence imaging.[17][18]
This protocol is adapted from standard methodologies described in the literature.[14][15][19]
-
Cell Lysis and Thiol Blocking:
-
Harvest cells and lyse in a suitable lysis buffer (e.g., 100 mM HEPES, 1 mM EDTA, 2.5% SDS) containing a thiol-blocking agent like N-ethylmaleimide (NEM) or methyl methanethiosulfonate (B1239399) (MMTS).
-
Incubate at 40-50°C for 1-4 hours to ensure all free thiols are irreversibly blocked.
-
-
Protein Precipitation and Resuspension:
-
Remove the blocking agent by precipitating proteins using cold acetone. Wash the protein pellet multiple times with 70% acetone.
-
Resuspend the pellet in a buffer compatible with the subsequent steps (e.g., 100 mM HEPES, 1 mM EDTA, 1% SDS).
-
-
Thioester Cleavage and Capture:
-
Divide the sample into two equal aliquots.
-
To the Test Sample (+HAM) , add a neutral hydroxylamine (HAM) solution to a final concentration of 0.5 M to cleave thioester bonds.
-
To the Negative Control (-HAM) , add an equivalent volume of a control solution (e.g., Tris or NaCl).
-
Add activated thiopropyl Sepharose beads to both samples and incubate with agitation for 2-4 hours at room temperature to capture proteins with newly exposed thiols.
-
-
Washing and Elution:
-
Wash the beads extensively with a high-stringency wash buffer (e.g., 100 mM HEPES, 1 mM EDTA, 1% SDS) to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads by incubating with an SDS-PAGE sample buffer containing a strong reducing agent like DTT or β-mercaptoethanol, which breaks the disulfide bond with the resin.
-
-
Analysis:
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-TEAD antibody. A signal in the +HAM lane but not in the -HAM lane confirms specific palmitoylation.
-
Therapeutic Implications and Quantitative Data
The discovery that TEAD auto-palmitoylation is essential for its interaction with YAP/TAZ has made the central lipid-binding pocket a highly attractive target for cancer drug development.[8][10][20] Inhibiting this pocket can disrupt TEAD function through two primary mechanisms:
-
Allosteric Inhibition: Small molecules that occupy the pocket can prevent the conformational changes necessary for YAP/TAZ binding.[20][21]
-
Destabilization: By preventing the stabilizing palmitoylation modification, inhibitors can promote TEAD degradation.[21][22]
A number of small molecule inhibitors have been developed that target this pocket, acting as TEAD auto-palmitoylation inhibitors. These compounds have shown efficacy in preclinical models, selectively inhibiting the proliferation of cancer cells with hyperactive Hippo signaling (e.g., NF2-deficient mesothelioma).[9][23]
| Compound Class / Name | Target | Mechanism | In Vitro Activity | Cell-Based Activity | Reference |
| Flufenamic Acid (FA) | TEAD Central Pocket | Occupies central pocket, inhibits TEAD activity | Binds TEAD | Inhibits YAP/TAZ-TEAD reporter | [20] |
| K-975 | TEAD Central Pocket | Covalent, allosteric inhibitor | Inhibits palmitoylation | Disrupts YAP/TAZ-TEAD interaction, anti-tumorigenic | [20] |
| MGH-CP1 | TEAD Palmitoylation | Palmitoylation inhibitor | Inhibits TEAD2 auto-palmitoylation | Inhibits 8xGTIIC-luciferase reporter (IC50 ~1 µM) | [23] |
| MGH-CP12 | TEAD Palmitoylation | Palmitoylation inhibitor | More potent than MGH-CP1 | Inhibits 8xGTIIC-luciferase reporter (IC50 ~0.1 µM) | [23] |
| Quinolinols | TEAD Central Pocket | Unique: Stimulates TEAD activity | Binds TEAD (low µM range) | Activates TEAD | [20] |
Note: IC50 and binding values are often highly dependent on the specific assay conditions. Data is summarized from cited literature for comparative purposes.
Conclusion
The discovery of TEAD auto-palmitoylation has fundamentally changed our understanding of Hippo pathway regulation. This intrinsic modification acts as a critical checkpoint, ensuring that TEAD transcription factors are stable and conformationally competent to engage with YAP and TAZ co-activators. The druggability of the conserved lipid-binding pocket has opened a promising new avenue for therapeutic intervention in cancers driven by aberrant Hippo pathway activation. Continued research into the dynamic regulation of TEAD palmitoylation and the development of more potent and selective inhibitors hold significant promise for future cancer therapies.
References
- 1. Allosteric Modulation of the YAP/TAZ-TEAD Interaction by Palmitoylation and Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Palmitoylation of TEAD Transcription Factors Is Required for Their Stability and Function in Hippo Pathway Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autopalmitoylation of TEAD Proteins Regulates Transcriptional Output of Hippo Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Functional Overview of TEAD4 in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5emw - Crystal structure of the palmitoylated human TEAD3 transcription factor - Summary - Protein Data Bank Japan [pdbj.org]
- 7. Autopalmitoylation of TEAD proteins regulates transcriptional output of the Hippo pathway (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. dash.harvard.edu [dash.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. Detection and Analysis of S-Acylated Proteins via Acyl Resin–Assisted Capture (Acyl-RAC) [bio-protocol.org]
- 15. Detection of Protein S-Acylation using Acyl-Resin Assisted Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection and Analysis of S-Acylated Proteins via Acyl Resin–Assisted Capture (Acyl-RAC) [agris.fao.org]
- 17. Profiling and Inhibiting Reversible Palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 20. mdpi.com [mdpi.com]
- 21. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]
- 22. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
VT103: A Technical Guide for Studying Hippo Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is implicated in the development and progression of various cancers. A key downstream effector of this pathway is the transcriptional coactivator Yes-associated protein (YAP) and its paralog, transcriptional coactivator with PDZ-binding motif (TAZ). YAP and TAZ are often overexpressed and activated in cancer, where they form complexes with the TEA domain (TEAD) family of transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis. The interaction between YAP/TAZ and TEAD is a compelling target for therapeutic intervention.
VT103 is a potent and selective small molecule inhibitor of TEAD1 auto-palmitoylation. This post-translational modification is crucial for the stable interaction between TEAD and YAP/TAZ. By inhibiting this process, this compound effectively disrupts the YAP/TAZ-TEAD complex, leading to the suppression of their transcriptional activity. This technical guide provides an in-depth overview of this compound as a tool compound for studying Hippo signaling, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound is an orally active and selective inhibitor of TEAD1 protein palmitoylation.[1][2] Palmitoylation of TEAD transcription factors is a critical post-translational modification that facilitates their interaction with the transcriptional co-activators YAP and TAZ.[1] By blocking the auto-palmitoylation of TEAD1, this compound disrupts the formation of the oncogenic YAP/TAZ-TEAD transcriptional complex.[1][2] This leads to the downregulation of downstream target genes, such as CTGF and CYR61, which are involved in cell proliferation and survival.[3] this compound has been shown to be selective for TEAD1 over other TEAD isoforms (TEAD2, TEAD3, and TEAD4) at a concentration of 3 μM in HEK293T cells.[2]
The following diagram illustrates the Hippo signaling pathway and the mechanism of action of this compound.
Quantitative Data
The following tables summarize the quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| YAP Reporter Assay | - | IC50 | 1.02 nM | [2] |
| Cell Proliferation | NCI-H226 (NF2-deficient) | IC50 | 3.8 nM | |
| Cell Proliferation | NCI-H2052 (NF2 mutant) | IC50 | 7.13 nM | |
| Cell Proliferation | NCI-H2373 | IC50 | 15.2 nM | |
| Cell Proliferation | MSTO-211H (NF2 wild-type) | IC50 | > 3 µM | |
| Cell Proliferation | NCI-H28 (NF2 wild-type) | IC50 | > 3 µM | |
| Cell Proliferation | NCI-H2452 (NF2 wild-type) | IC50 | > 3 µM | |
| TEAD Palmitoylation | HEK293T expressing TEAD1 | Inhibition | Yes (at 3 µM) | [2] |
| TEAD Palmitoylation | HEK293T expressing TEAD2 | Inhibition | No (at 3 µM) | [2] |
| TEAD Palmitoylation | HEK293T expressing TEAD3 | Inhibition | No (at 3 µM) | [2] |
| TEAD Palmitoylation | HEK293T expressing TEAD4 | Inhibition | No (at 3 µM) | [2] |
Table 2: In Vivo Activity of this compound
| Animal Model | Tumor Type | Dosing | Effect | Reference |
| Mouse Xenograft (NCI-H2373) | Mesothelioma | 0.3 - 10 mg/kg, p.o. daily | Tumor growth inhibition | [4] |
| Mouse Xenograft (NCI-H226) | Mesothelioma | 0.3 - 10 mg/kg, p.o. daily | Tumor growth inhibition | [4] |
Table 3: Thermal Shift Assay Data for this compound
| Protein | ΔTm (°C) |
| TEAD1 | 8.3 |
| TEAD2 | 4.1 |
| TEAD3 | 1.0 |
| TEAD4 | 1.9 |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on published literature and should be adapted as needed for specific experimental conditions.
YAP/TAZ-TEAD Luciferase Reporter Assay
This assay measures the transcriptional activity of the YAP/TAZ-TEAD complex.
Materials:
-
NCI-H226 cells
-
TEAD Luciferase Reporter Lentivirus (e.g., BPS Bioscience, #79833)
-
Puromycin
-
This compound
-
96-well white, clear-bottom assay plates
-
Luciferase assay reagent (e.g., ONE-Step Luciferase Assay System, BPS Bioscience, #60690)
-
Luminometer
Procedure:
-
Seed NCI-H226 cells into a 96-well plate at a density of 1,000 cells/well.
-
Transduce the cells with the TEAD luciferase reporter lentivirus in the presence of polybrene.
-
Select for stably transduced cells using puromycin (e.g., 2 µg/mL).
-
Treat the stable reporter cells with a serial dilution of this compound. A typical starting concentration is 10 µM with 3-fold serial dilutions.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
TEAD Auto-palmitoylation Assay
This assay determines the ability of this compound to inhibit the auto-palmitoylation of TEAD proteins.
Materials:
-
HEK293T cells
-
Expression plasmids for Myc-tagged TEAD1, TEAD2, TEAD3, and TEAD4
-
This compound
-
Alkyne-palmitic acid
-
Click-iT chemistry reagents (biotin-azide, copper sulfate (B86663), etc.)
-
Anti-Myc antibody for immunoprecipitation
-
Streptavidin-HRP for detection
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Transfect HEK293T cells with expression plasmids for Myc-tagged TEAD isoforms.
-
Treat the transfected cells with this compound (e.g., 3 µM) or DMSO as a control.
-
Add alkyne-palmitic acid to the culture medium and incubate to allow for its incorporation into newly palmitoylated proteins.
-
Lyse the cells and perform immunoprecipitation of the Myc-tagged TEAD proteins using an anti-Myc antibody conjugated to beads.
-
Perform a "click" reaction by adding biotin-azide and copper sulfate to the immunoprecipitated proteins to attach biotin (B1667282) to the alkyne-palmitate.
-
Elute the proteins from the beads and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot.
-
Detect the palmitoylated TEAD proteins using streptavidin-HRP and the total immunoprecipitated TEAD proteins using an anti-Myc antibody.
Cell Viability/Proliferation Assay
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Mesothelioma cell lines (e.g., NCI-H226, NCI-H2052, MSTO-211H)
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Seed cells into 96-well plates at an appropriate density (e.g., 2000 cells/well).
-
Allow the cells to attach overnight.
-
Treat the cells with a serial dilution of this compound. A typical starting concentration is 3 µM with 3-fold serial dilutions.[4]
-
Incubate the plates for the desired time period (e.g., 72 hours or 168 hours).[5]
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values as described for the luciferase reporter assay.
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
This assay is used to determine if this compound disrupts the interaction between endogenous YAP and TEAD.
Materials:
-
NCI-H226 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer)
-
Anti-TEAD antibody (for immunoprecipitation)
-
Protein A/G agarose (B213101) beads
-
Anti-YAP antibody (for Western blotting)
-
Anti-TEAD antibody (for Western blotting)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat NCI-H226 cells with this compound (e.g., 3 µM) or DMSO for a specified time (e.g., 4 or 24 hours).[1]
-
Lyse the cells and pre-clear the lysate with protein A/G agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-TEAD antibody overnight at 4°C to form antibody-antigen complexes.
-
Add protein A/G agarose beads to the lysate and incubate to capture the antibody-antigen complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane.
-
Perform a Western blot and probe with anti-YAP and anti-TEAD antibodies to detect the co-immunoprecipitated YAP and the immunoprecipitated TEAD, respectively.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
NF2-deficient mesothelioma cells (e.g., NCI-H226 or NCI-H2373)
-
This compound
-
Vehicle for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of mesothelioma cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups (n=5-10 mice per group).
-
Prepare the this compound formulation for oral administration.
-
Administer this compound or vehicle to the mice daily by oral gavage at the desired dose (e.g., 0.3, 1, 3, or 10 mg/kg).[4]
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (length x width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Weigh the tumors and, if desired, process them for pharmacodynamic analysis (e.g., Western blotting or qPCR for Hippo pathway target genes).
Conclusion
This compound is a valuable tool compound for investigating the role of the Hippo signaling pathway in cancer and other diseases. Its selectivity for TEAD1 and its potent inhibition of YAP/TAZ-TEAD transcriptional activity make it a powerful probe for dissecting the downstream consequences of Hippo pathway dysregulation. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their studies. Further investigation into the broader selectivity profile and the precise molecular interactions of this compound will continue to enhance its utility as a chemical probe for the Hippo pathway.
References
- 1. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma | Life Science Alliance [life-science-alliance.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule Inhibitors of TEAD Auto-palmitoylation Selectively Inhibit Proliferation and Tumor Growth of NF2-deficient Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of VT103 in Lung Adenocarcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary, in-depth overview of the preclinical investigation of VT103, a selective TEAD1 palmitoylation inhibitor, in the context of lung adenocarcinoma. This document summarizes key findings, details experimental methodologies, and visualizes the underlying molecular pathways to support further research and development efforts.
Core Findings in BRAF V600E Mutated Lung Adenocarcinoma
This compound has been investigated in a patient-derived cell line and xenograft models of BRAF V600E mutated lung adenocarcinoma (LUAD), a subtype that accounts for approximately 2% of LUAD cases.[1] The primary focus of this research has been on the synergistic effect of this compound with the BRAF inhibitor dabrafenib (B601069).
The patient-derived cell line, KTOR81, was established from the pleural effusion of a patient with BRAF V600E-mutated LUAD.[2] In this model, dabrafenib alone was shown to inhibit cell growth with an IC50 of 29.5 nM.[2] Preclinical studies demonstrated that the combination of this compound with dabrafenib enhanced the therapeutic efficacy in both KTOR81 cells and corresponding xenograft models.[1][2][3] This enhanced effect is attributed to the downregulation of the anti-apoptotic protein survivin, which is transcriptionally regulated by the YAP1/TEAD1 complex, leading to increased apoptosis.[1][2][3] Importantly, no adverse effects of this compound, as measured by body weight, were observed in the preclinical xenograft studies.[2]
Quantitative Data Summary
| Cell Line | Mutation | Treatment | IC50 | Tumor Growth Inhibition | Reference |
| KTOR81 | BRAF V600E | Dabrafenib | 29.5 nM | - | [2] |
| KTOR81 | BRAF V600E | This compound + Dabrafenib | - | Significant tumor shrinkage | [2] |
Further quantitative data on this compound monotherapy IC50 and specific tumor growth inhibition percentages were not available in the reviewed literature.
Mechanism of Action: The YAP/TEAD Signaling Axis
This compound is a selective inhibitor of TEAD1 protein palmitoylation.[2] This post-translational modification is crucial for the interaction between the transcriptional co-activator Yes-associated protein (YAP) and the TEAD family of transcription factors. By inhibiting TEAD1 palmitoylation, this compound disrupts the formation of the YAP/TEAD transcriptional complex, thereby preventing the expression of its downstream target genes, including the anti-apoptotic protein survivin (encoded by the BIRC5 gene). In BRAF V600E mutated LUAD, this mechanism counteracts a resistance pathway to BRAF inhibition, leading to enhanced apoptosis and tumor suppression.
Caption: Signaling pathway of this compound and Dabrafenib in BRAF V600E lung adenocarcinoma.
Experimental Protocols
Establishment of the KTOR81 Patient-Derived Cell Line
The KTOR81 cell line was established from pleural effusion obtained from a patient with BRAF V600E-mutated LUAD. Tumor cells were isolated by centrifugation and subsequently cultured and maintained. All in vitro experiments were conducted using cells within 10 passages. The BRAF V600E mutation was confirmed by Sanger sequencing of PCR amplified BRAF exon 15.
Cell Viability Assay
Cell viability was assessed to determine the IC50 of dabrafenib in KTOR81 cells.
-
Seed KTOR81 cells in 96-well plates.
-
Treat cells with varying concentrations of dabrafenib.
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a standard method such as MTT or CellTiter-Glo assay.
-
Calculate the IC50 value from the dose-response curve.
Xenograft Model Study
The in vivo efficacy of the dabrafenib and this compound combination was evaluated in a xenograft model.
-
Subcutaneously inoculate female BALB/c-nu mice with KTOR81xeno cells (derived from successfully engrafted xenograft tumors).
-
Once tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle, dabrafenib monotherapy, this compound monotherapy, combination therapy).
-
Administer treatments as per the defined schedule (e.g., daily oral gavage).
-
Monitor tumor volume and body weight regularly (e.g., every 2-3 days) for the duration of the study (e.g., 14 days of therapy and follow-up).
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., immunohistochemistry).
Caption: Workflow for the preclinical xenograft study of this compound and dabrafenib.
This compound in Other Lung Adenocarcinoma Subtypes
While the primary data for this compound in lung adenocarcinoma is in the context of BRAF V600E mutations, the underlying mechanism of targeting the YAP/TEAD pathway has broader implications for other subtypes, such as those with KRAS and EGFR mutations.
-
KRAS-Mutant Lung Adenocarcinoma: The YAP/TEAD pathway has been implicated in both primary and acquired resistance to KRAS inhibitors. Preclinical studies with other TEAD inhibitors have shown that their combination with KRAS G12C inhibitors can enhance anti-tumor activity. This suggests a potential therapeutic avenue for this compound in this significant patient population.
-
EGFR-Mutant Lung Adenocarcinoma: Activation of the YAP pathway is a known mechanism of resistance to EGFR tyrosine kinase inhibitors (TKIs). Research using other TEAD inhibitors has demonstrated that co-inhibition of TEAD and EGFR can lead to increased tumor suppression. This indicates that this compound could potentially be used to overcome or delay resistance to EGFR-targeted therapies.
Further preclinical studies are warranted to directly evaluate the efficacy of this compound as a monotherapy and in combination with targeted agents in KRAS and EGFR-mutant lung adenocarcinoma models.
Conclusion and Future Directions
The preliminary investigation of this compound in lung adenocarcinoma, particularly in the BRAF V600E subtype, demonstrates its potential as a valuable component of combination therapy. By targeting the YAP/TEAD signaling axis, this compound can overcome resistance mechanisms to targeted therapies. The detailed experimental protocols and data presented in this guide provide a foundation for further research. Future studies should focus on establishing the efficacy of this compound in a broader range of lung adenocarcinoma subtypes, including KRAS and EGFR-mutant models, and on elucidating the precise molecular mechanisms of its synergistic effects with other targeted agents.
References
- 1. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
VT103: A Deep Dive into its Mechanism and Impact on YAP/TAZ Downstream Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of VT103, a selective inhibitor of TEA Domain Transcription Factor 1 (TEAD1) auto-palmitoylation. By disrupting the crucial interaction between the transcriptional co-activators YAP/TAZ and TEAD, this compound effectively modulates the expression of downstream target genes involved in cell proliferation, survival, and oncogenesis. This document details the molecular mechanism of this compound, summarizes its effects on key YAP/TAZ target genes, provides in-depth experimental protocols for studying its activity, and presents visual representations of the relevant biological pathways and experimental workflows.
Introduction: The YAP/TAZ-TEAD Axis in Cancer
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis. Its downstream effectors, Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ), are potent transcriptional co-activators that, when translocated to the nucleus, bind to TEAD transcription factors (TEAD1-4). This interaction drives the expression of a battery of genes that promote cell proliferation, inhibit apoptosis, and contribute to cancer development and progression. Dysregulation of the Hippo pathway, leading to hyperactivation of YAP/TAZ, is a common feature in various malignancies, making the YAP/TAZ-TEAD interface an attractive target for therapeutic intervention.
This compound has emerged as a promising small molecule inhibitor that selectively targets TEAD1. Its mechanism of action centers on the inhibition of TEAD1 auto-palmitoylation, a post-translational modification essential for its stable interaction with YAP/TAZ. By preventing this lipidation, this compound effectively disrupts the formation of the oncogenic YAP/TAZ-TEAD transcriptional complex.
Mechanism of Action of this compound
This compound is a selective and orally active inhibitor of TEAD1 auto-palmitoylation. Palmitoylation of a conserved cysteine residue in the core of TEAD proteins is a critical step that stabilizes the YAP/TAZ-TEAD complex. This compound binds to the lipid-binding pocket of TEAD1, preventing the attachment of palmitate. This allosteric inhibition leads to a conformational change in TEAD1, which in turn disrupts its interaction with YAP and TAZ. Consequently, the transcriptional activation of YAP/TAZ target genes is suppressed.[1][2]
Effect of this compound on Downstream Gene Expression
This compound-mediated disruption of the YAP/TAZ-TEAD1 complex leads to a significant downregulation of canonical YAP/TAZ target genes. These genes play pivotal roles in cell proliferation, survival, and migration. The following tables summarize the observed effects of this compound on the expression of key downstream targets in relevant cancer cell lines.
Table 1: Effect of this compound on YAP/TAZ Target Gene Expression in NCI-H226 Mesothelioma Cells
| Gene Symbol | Gene Name | Function | Observed Effect of this compound | Quantitative Change (Fold Change/ % Inhibition) | Reference |
| CTGF | Connective Tissue Growth Factor | Proliferation, Angiogenesis, Fibrosis | Downregulation | Data not available in snippets | [3] |
| CYR61 | Cysteine-Rich Angiogenic Inducer 61 | Proliferation, Angiogenesis | Downregulation | Data not available in snippets | [3] |
Table 2: Effect of this compound on YAP/TAZ Target Gene Expression in KTOR81 Lung Adenocarcinoma Cells
| Gene Symbol | Gene Name | Function | Observed Effect of this compound | Quantitative Change (Fold Change/ % Inhibition) | Reference |
| BIRC5 | Baculoviral IAP Repeat Containing 5 (Survivin) | Inhibition of Apoptosis, Cell Cycle Regulation | Downregulation | Data not available in snippets | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Culture
-
Cell Lines:
-
NCI-H226 (Human Mesothelioma): Adherent metastatic squamous cell carcinoma epithelial cells. These cells are known to have a mutation in the NF2 gene, leading to hyperactivation of YAP/TAZ.
-
KTOR81 (Human Lung Adenocarcinoma): Patient-derived cell line harboring a BRAF V600E mutation.
-
HEK293T (Human Embryonic Kidney): Commonly used for protein expression and co-immunoprecipitation studies.
-
-
Culture Medium:
-
NCI-H226 and KTOR81 cells are typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
TEAD Auto-Palmitoylation Assay
This assay is crucial for demonstrating the direct inhibitory effect of this compound on TEAD1 palmitoylation.
-
Protocol:
-
Seed HEK293T cells and transfect with a plasmid expressing Myc-tagged TEAD1.
-
24 hours post-transfection, treat the cells with varying concentrations of this compound or DMSO as a vehicle control for 4-6 hours.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Perform immunoprecipitation using an anti-Myc antibody conjugated to magnetic or agarose (B213101) beads to isolate Myc-TEAD1.
-
Incubate the immunoprecipitated TEAD1 with a palmitic acid alkyne probe.
-
Perform a copper-catalyzed click chemistry reaction to attach a biotin-azide reporter to the alkyne-modified palmitoylated TEAD1.
-
Elute the proteins, separate them by SDS-PAGE, and transfer to a PVDF membrane.
-
Detect the level of palmitoylated TEAD1 by immunoblotting with streptavidin-HRP. A decrease in the signal in this compound-treated samples compared to the control indicates inhibition of palmitoylation.
-
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
This experiment demonstrates that the inhibition of TEAD1 palmitoylation by this compound disrupts the interaction between YAP and TEAD1.
-
Protocol:
-
Culture NCI-H226 cells to 70-80% confluency.
-
Treat the cells with this compound or DMSO for 24 hours.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Perform immunoprecipitation by incubating the lysate with an anti-TEAD1 antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the bound proteins.
-
Analyze the eluates by SDS-PAGE and Western blot using antibodies against YAP and TEAD1. A reduced amount of co-precipitated YAP in the this compound-treated samples indicates a disruption of the YAP-TEAD1 interaction.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to quantify the changes in mRNA levels of YAP/TAZ target genes following this compound treatment.
-
Protocol:
-
Plate NCI-H226 or KTOR81 cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 24, 48, or 72 hours).
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize first-strand cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for the target genes (CTGF, CYR61, BIRC5) and a housekeeping gene for normalization (e.g., GAPDH).
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression in this compound-treated cells relative to control cells.
-
In Vivo Xenograft Studies
Animal models are essential to evaluate the anti-tumor efficacy of this compound in a physiological context.
-
Protocol:
-
Implant human cancer cells (e.g., NCI-H226) subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at various doses (e.g., 10, 30, 100 mg/kg) daily or as determined by pharmacokinetic studies. The control group receives the vehicle.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for YAP/TAZ localization or qRT-PCR for target gene expression.
-
Conclusion
This compound represents a targeted therapeutic strategy aimed at the core of YAP/TAZ-driven oncogenesis. By selectively inhibiting TEAD1 auto-palmitoylation, this compound effectively disrupts the YAP/TAZ-TEAD transcriptional machinery, leading to the downregulation of key genes involved in cancer cell proliferation and survival. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the mechanism and efficacy of this compound and similar molecules. Further studies quantifying the dose-dependent effects of this compound on a wider range of YAP/TAZ target genes across various cancer types will be crucial in advancing this promising therapeutic agent towards clinical applications.
References
- 1. Transcriptional regulation of CYR61 and CTGF by LM98: a synthetic YAP-TEAD inhibitor that targets in-vitro vasculogenic mimicry in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring public cancer gene expression signatures across bulk, single-cell and spatial transcriptomics data with signifinder Bioconductor package - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
CAS number and molecular structure of VT103
For Researchers, Scientists, and Drug Development Professionals
Introduction
VT103 is a potent and selective small molecule inhibitor of TEA Domain Transcription Factor 1 (TEAD1) auto-palmitoylation. By selectively targeting TEAD1, this compound disrupts the interaction between TEAD1 and the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). This interference with the Hippo signaling pathway downstream effectors makes this compound a promising therapeutic candidate for cancers characterized by Hippo pathway dysregulation, such as certain types of mesothelioma and lung adenocarcinoma.[1][2] This guide provides a comprehensive overview of the technical details of this compound, including its chemical properties, mechanism of action, and relevant experimental protocols.
Chemical and Molecular Data
This compound is an orally active compound with improved potency and favorable pharmacokinetic properties in preclinical models.[3]
| Property | Value | Reference |
| CAS Number | 2290608-13-6 | [3][4][5][6] |
| Molecular Formula | C18H17F3N4O2S | [3][4][7] |
| Molecular Weight | 410.42 g/mol | [3][4] |
| IUPAC Name | N-methyl-3-(1-methyl-1H-imidazol-4-yl)-4-((4-(trifluoromethyl)phenyl)amino)benzenesulfonamide | [3] |
| SMILES | CN1C=NC(C2=C(NC3=CC=C(C(F)(F)F)C=C3)C=CC(S(=O)(NC)=O)=C2)=C1 | [3] |
| InChI Key | LLCVDQHLYHBAHR-UHFFFAOYSA-N | [3][7] |
Mechanism of Action: Targeting the Hippo-YAP/TAZ-TEAD Pathway
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[2] Dysregulation of this pathway, often leading to the activation of the transcriptional co-activators YAP and TAZ, is implicated in the development and progression of various cancers. Once activated, YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[2]
This compound exerts its anti-cancer effects by selectively inhibiting the auto-palmitoylation of TEAD1.[1][4] This post-translational modification is crucial for the stable interaction between TEADs and YAP/TAZ. By preventing TEAD1 palmitoylation, this compound effectively disrupts the formation of the YAP/TAZ-TEAD1 transcriptional complex, thereby inhibiting the expression of downstream target genes like CTGF and CYR61 and the anti-apoptotic protein survivin.[2][3] Notably, this compound demonstrates selectivity for TEAD1 over other TEAD isoforms (TEAD2, TEAD3, and TEAD4) at effective concentrations.[1][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
initial studies on the oral activity of VT103
An In-depth Technical Guide on the Initial Studies of the Oral Activity of VT103
Introduction
This compound is an orally active, small-molecule inhibitor that selectively targets the auto-palmitoylation of TEA Domain Transcription Factor 1 (TEAD1).[1][2] As a key downstream effector of the Hippo signaling pathway, the YAP/TAZ-TEAD complex plays a critical role in regulating cell proliferation, survival, and organ size. Dysregulation of this pathway is a common driver in various cancers, making TEAD an attractive target for therapeutic intervention. This compound functions by disrupting the interaction between Yes-associated protein (YAP)/Transcriptional co-activator with PDZ-binding motif (TAZ) and TEAD, thereby inhibiting the transcription of pro-growth and anti-apoptotic genes.[1][2] This document provides a comprehensive technical overview of the initial preclinical studies that established the oral activity and anti-tumor efficacy of this compound.
Mechanism of Action
This compound's primary mechanism involves the inhibition of TEAD1 auto-palmitoylation, a crucial post-translational modification that stabilizes the YAP/TAZ-TEAD complex. By binding to the central lipid pocket of TEAD1, this compound prevents this modification, leading to the disruption of the YAP-TEAD1 interaction.[1][3] This prevents the nuclear translocation of the YAP/TAZ co-activators and subsequent transcription of target genes like CTGF, CYR61, and BIRC5 (survivin).[3][4] Recent studies also suggest that certain sulfonamide-containing TEAD inhibitors, including this compound, can induce a "cofactor switch," promoting TEAD's interaction with the transcriptional repressor Vestigial-like 4 (VGLL4) to further suppress oncogenic gene expression.[5]
In Vitro Activity
Initial studies demonstrated that this compound potently inhibits YAP/TAZ-TEAD promoted gene transcription with high selectivity for TEAD1. It effectively suppresses the proliferation of cancer cell lines with a dysregulated Hippo pathway, particularly those with NF2 deficiency.
Table 1: Summary of In Vitro Quantitative Data
| Assay Type | Cell Line / System | Result | Reference |
| YAP Reporter Assay | HEK293T | IC₅₀ = 1.02 nM | [1][6] |
| TEAD Palmitoylation | HEK293T expressing TEADs | Selective inhibition of TEAD1 at 3 µM; no inhibition of TEAD2, 3, or 4 | [1][6] |
| Cell Proliferation | NF2-deficient Mesothelioma Cells | Inhibition at nanomolar concentrations | [3] |
| Apoptosis Assay | KTOR81 (BRAF V600E LUAD) | Increased apoptosis when combined with Dabrafenib | [4] |
| Colony Formation | Diffuse Gastric Cancer (DGC) Cells | Reduced colony formation | [7] |
| Cell Invasion | DGC Cell Lines | Reduced invasion | [7] |
Experimental Protocols: In Vitro Assays
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
This protocol was adapted from studies assessing the disruption of YAP-TEAD interactions in mesothelioma cells.[3]
-
Cell Treatment: Culture NCI-H2373 or NCI-H226 cells to ~80% confluency. Treat cells with 3 µmol/L of this compound or DMSO vehicle control for 4 or 24 hours.
-
Lysis: Harvest and lyse cells in IP Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear lysates with Protein A/G magnetic beads. Incubate the supernatant with an anti-TEAD1 or anti-TEAD4 antibody overnight at 4°C.
-
Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads multiple times with lysis buffer to remove non-specific binding.
-
Elution and Western Blot: Elute the protein complexes from the beads using SDS-PAGE sample buffer. Analyze the eluates by Western blot using antibodies against YAP, TAZ, TEAD1, and TEAD4 to assess the level of co-precipitated proteins.
In Vivo Oral Activity and Pharmacokinetics
This compound demonstrates significant anti-tumor activity when administered orally in multiple preclinical xenograft models. It is well-tolerated, with studies reporting no significant body weight loss in treated animals.[3][4]
Table 2: Summary of In Vivo Oral Efficacy Studies
| Cancer Model | Xenograft | Dosing Schedule (Oral) | Key Result | Reference | | :--- | :--- | :--- | :--- | | Mesothelioma | NCI-H226 | 3 mg/kg, once daily | Tumor regression (TGI = 106.14%) |[3] | | Mesothelioma | NCI-H2373-Tu-P2 | 1, 3, 10 mg/kg, once daily | Significant tumor regression (TGI > 110%) |[3] | | Mesothelioma | NCI-H2373-Tu-P2 | 0.3 mg/kg, once daily | Blocked tumor growth (TGI = 76.43%) |[3] | | BRAF V600E LUAD | KTOR81 | (Not specified) + Dabrafenib | Significant tumor shrinkage vs. monotherapy |[4][8] | | Diffuse Gastric Cancer | Orthotopic Model | (Not specified) + 5-FU | Abrogated primary tumor formation |[7] |
TGI = Tumor Growth Inhibition. A TGI > 100% indicates tumor regression.
Table 3: Pharmacokinetic Parameters of TEAD Inhibitors in Mice
| Compound | Dose | Bioavailability (F%) | Half-life (T₁/₂) | Reference |
| This compound | 7 mg/kg | Good oral pharmacokinetics (data not specified) | (data not specified) | [3] |
| VT104 (analog) | 10 mg/kg | 78% | 24.2 hours | [3] |
Note: While specific PK values for this compound were not detailed in the referenced publication, it was described as having "improved potency and good oral pharmacokinetics." Data for the structurally similar analog VT104 is provided for context.
Experimental Protocols: In Vivo Studies
Xenograft Efficacy Study
This protocol is a generalized representation based on studies in mesothelioma models.[3]
-
Cell Implantation: Subcutaneously inject NCI-H226 or NCI-H2373 cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a specified volume (e.g., ~110-300 mm³).
-
Randomization: Randomize animals into vehicle control and treatment groups.
-
Drug Administration: Prepare this compound in a suitable vehicle (e.g., 5% DMSO + 10% Solutol + 85% D5W).[3] Administer the formulation orally once daily at the specified doses (e.g., 0.3, 1, 3, 10 mg/kg).
-
Monitoring: Monitor tumor volume and animal body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Continue treatment for a defined period (e.g., 45 days) or until tumors in the control group reach a predetermined size. Collect tumors and plasma for pharmacodynamic and pharmacokinetic analysis.
Pharmacodynamic Activity
Oral administration of this compound leads to target engagement in tumors, as evidenced by the inhibition of TEAD1 palmitoylation and the downregulation of canonical Hippo pathway target genes.
Table 4: Summary of In Vivo Pharmacodynamic Effects
| Model | Treatment | Tissue | Biomarker | Result | Reference |
| NCI-H2373 Xenograft | 10 mg/kg, p.o. daily for 3 days | Tumor | Lipid-modified TEAD1 | 40% reduction | [3] |
| NCI-H2373 Xenograft | 10 mg/kg, p.o. daily for 3 days | Tumor | CTGF gene expression | 5-fold downregulation | [3] |
| NCI-H226 Xenograft | 3-10 mg/kg, p.o. daily for 3 days | Tumor | CTGF & CYR61 expression | Dose-dependent downregulation | [3] |
| BRAF V600E LUAD Xenograft | Combination w/ Dabrafenib | Tumor | Survivin expression | Significantly lower expression | [4] |
Conclusion
The initial preclinical data for this compound provide a strong foundation for its development as an orally active anti-cancer agent. These studies demonstrate that this compound potently and selectively inhibits TEAD1, leading to robust anti-tumor efficacy in vitro and in vivo across multiple cancer types, including mesothelioma and lung adenocarcinoma. Its favorable oral activity and tolerability in animal models highlight its potential as a targeted therapy for cancers driven by the dysregulation of the Hippo signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. caymanchem.com [caymanchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for VT103, a Selective TEAD1 Palmitoylation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro use of VT103, a potent and selective inhibitor of TEA Domain Transcription Factor 1 (TEAD1) palmitoylation. The following protocols and data are intended to guide researchers in utilizing this compound for cancer research, focusing on its mechanism of action and anti-proliferative effects.
Introduction
This compound is an orally active small molecule that selectively inhibits the auto-palmitoylation of TEAD1, a crucial component of the Hippo signaling pathway.[1][2][3] Dysregulation of the Hippo pathway is a known driver in various cancers, making it a key therapeutic target.[4][5][6] this compound disrupts the interaction between TEAD1 and the transcriptional co-activators YAP and TAZ, leading to the downregulation of downstream target genes involved in cell proliferation and survival.[1][3][5] This document outlines detailed protocols for in vitro cell culture experiments with this compound, including cell viability and apoptosis assays, and provides data on its efficacy in specific cancer cell lines.
Mechanism of Action
This compound selectively targets the palmitoylation of TEAD1, a post-translational modification essential for its interaction with YAP/TAZ. By inhibiting this process, this compound effectively blocks the formation of the oncogenic YAP/TAZ-TEAD1 transcriptional complex. This leads to reduced expression of target genes such as CTGF and CYR61, and the anti-apoptotic protein survivin, ultimately inducing apoptosis and inhibiting tumor cell proliferation.[4][5][7]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in the Hippo signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various cancer cell lines.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 | Assay | Reference |
| NCI-H2052 | Mesothelioma (NF2 mutant) | 7.13 nM | CellTiter-Glo | [1] |
| NCI-H226 | Mesothelioma (NF2 mutant) | 3.8 nM | CellTiter-Glo | [1] |
| NCI-H226 | Mesothelioma | 0.003 µM | CellTiter-Glo (7 days) | [1] |
| NCI-H2373 | Pleural Mesothelioma | Not specified | Not specified | [2] |
| KTOR81 | Lung Adenocarcinoma (BRAF V600E) | Not specified | CellTiter-Glo | [4] |
Table 2: Effects of this compound on TEAD1 Interaction and Palmitoylation
| Cell Line | Concentration | Duration | Effect | Reference |
| HEK293T | 3 µM | Not specified | Selective inhibition of TEAD1 palmitoylation (not TEAD2, 3, or 4) | [1][2] |
| NCI-H226 | 3 µM | 4 or 24 hours | Selectively disrupts YAP-TEAD1 interaction | [1] |
| NCI-H2373 | 3 µM | 4 or 24 hours | Reduced YAP interaction with TEAD1 but not TEAD4 | [5] |
Experimental Protocols
General Cell Culture and Maintenance
Aseptic techniques should be strictly followed for all cell culture procedures.
-
Cell Thawing and Seeding:
-
Rapidly thaw frozen cell vials in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 3-5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed the cells into an appropriate culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.[8]
-
-
Cell Sub-culturing:
-
When cells reach 70-80% confluency, aspirate the medium and wash with sterile PBS.[9]
-
Add an appropriate volume of a dissociation reagent (e.g., Trypsin-EDTA) and incubate until cells detach.
-
Neutralize the dissociation reagent with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and plate at the desired density.[8]
-
Preparation of this compound Stock and Working Solutions
-
Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. For example, a 10 mM stock can be prepared. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][3]
-
Working Solutions: On the day of the experiment, dilute the stock solution in complete growth medium to achieve the desired final concentrations for treating the cells.
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO-treated) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 or 168 hours).[4]
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the log concentration of this compound.
Apoptosis Assay (e.g., Caspase-Glo® 3/7)
This protocol is adapted for a 384-well plate format.[4]
-
Cell Seeding: Seed 1,000 cells per well in a 384-well plate.[4]
-
Treatment: After 24 hours, treat the cells with the desired concentrations of this compound and/or other compounds for 24 hours.[4]
-
Caspase Activity Measurement:
-
Add Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature as per the manufacturer's protocol.
-
Measure luminescence to determine caspase-3/7 activity.
-
-
Data Normalization: Normalize the caspase activity to the number of viable cells (which can be determined in a parallel plate using a viability assay).
Experimental Workflow Diagram
Caption: General workflow for in vitro experiments with this compound.
Conclusion
This compound is a valuable tool for investigating the role of the Hippo signaling pathway in cancer. Its selectivity for TEAD1 makes it a precise instrument for studying the downstream effects of YAP/TAZ-TEAD1 inhibition. The protocols provided herein offer a framework for conducting in vitro studies to further elucidate the therapeutic potential of targeting TEAD1 with this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pnas.org [pnas.org]
- 7. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. dctd.cancer.gov [dctd.cancer.gov]
how to dissolve and prepare VT103 for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
VT103 is an orally active and selective small molecule inhibitor of TEA Domain Transcription Factor 1 (TEAD1) palmitoylation.[1][2][3][4][5] By blocking the auto-palmitoylation of TEAD proteins, this compound disrupts the interaction between TEAD and the transcriptional co-activators YAP and TAZ.[1][3][5] This inhibitory action effectively suppresses the transcription of genes regulated by the Hippo signaling pathway, which are often implicated in cell proliferation and survival. Consequently, this compound has demonstrated anti-proliferative and anti-tumor activity, making it a valuable tool for cancer research, particularly in tumors with a dysregulated Hippo pathway, such as those with NF2 deficiency.[2][6]
Physicochemical and Handling Properties
Proper handling and storage of this compound are critical for maintaining its stability and ensuring experimental reproducibility.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 2290608-13-6[1][2][3][4] |
| Molecular Formula | C₁₈H₁₇F₃N₄O₂S[1][2][4] |
| Molecular Weight | 410.42 g/mol [2][3] |
| Appearance | Solid, Off-white to gray powder[1][7] |
| Purity | ≥98%[4] |
Table 2: Solubility Data
| Solvent | Concentration | Notes |
|---|---|---|
| DMSO | 50-82 mg/mL (approx. 122-200 mM)[1][3][7] | Use of fresh, anhydrous DMSO is critical as moisture can significantly reduce solubility.[1][3] Ultrasonic assistance may be required for complete dissolution at higher concentrations.[1][7] |
| Ethanol | 4 mg/mL[3] | - |
| Water | Insoluble[3] | - |
Table 3: Storage Conditions
| Form | Storage Temperature | Shelf Life |
|---|---|---|
| Solid Powder | -20°C | 3 years[1][3] |
| 4°C | 2 years[1] | |
| In Solvent (Stock Solution) | -80°C | 6 months to 2 years[1][3][5] |
| -20°C | 1 month to 1 year[1][3] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes before storage.[1][3]
Mechanism of Action: Hippo Signaling Pathway
This compound targets TEAD1, a key downstream effector of the Hippo signaling pathway. In cancers where the Hippo pathway is inactivated (e.g., through NF2 mutation), the co-activators YAP and TAZ translocate to the nucleus, bind to TEAD transcription factors, and drive the expression of genes that promote cell proliferation and inhibit apoptosis. This compound functions by preventing the auto-palmitoylation of TEAD1, a critical post-translational modification that is required for YAP/TAZ binding. This disruption inhibits the formation of the oncogenic YAP/TAZ-TEAD complex.
Caption: The Hippo Signaling Pathway and the mechanism of action of this compound.
Experimental Protocols
This protocol describes the preparation of a 50 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Calculate the required mass of this compound for your desired stock concentration and volume. For example, to make 1 mL of a 50 mM stock solution:
-
Mass (mg) = 50 mmol/L * 410.42 g/mol * 0.001 L = 20.52 mg
-
-
Weigh out the calculated mass of this compound powder and place it in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[1][7]
-
Once fully dissolved, aliquot the stock solution into single-use, sterile tubes to avoid contamination and repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1]
Table 4: Stock Solution Preparation Guide (for this compound, MW = 410.42)
| Desired Stock Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
|---|---|---|---|
| 1 mM | 2.4366 mL | 12.1829 mL | 24.3659 mL |
| 5 mM | 0.4873 mL | 2.4366 mL | 4.8732 mL |
| 10 mM | 0.2437 mL | 1.2183 mL | 2.4366 mL |
| 50 mM | 48.73 µL | 243.66 µL | 487.32 µL |
(Data derived from vendor calculations)[1]
This protocol provides a general method for assessing the effect of this compound on cell proliferation, for example, using a resazurin-based assay (e.g., CellTiter-Blue) or tetrazolium-based assay (e.g., MTT, MTS).[8]
Materials:
-
Target cells (e.g., NF2-deficient NCI-H226 or BRAF V600E KTOR81 cells)[1][9]
-
Complete cell culture medium
-
96-well clear or opaque-walled (for fluorescence/luminescence) tissue culture plates
-
This compound stock solution (from Protocol 1)
-
Cell viability reagent (e.g., Resazurin, MTT, MTS, WST-8)[8]
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (typically ≤ 0.5%).
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0.1 nM to 10 µM). Include wells for "cells + vehicle (DMSO)" and "medium only" (background control).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 to 168 hours).[9]
-
Assay Development: Add the cell viability reagent according to the manufacturer's instructions (e.g., add 20 µL of MTS solution and incubate for 1-4 hours).[8]
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Analysis: Subtract the background reading, normalize the data to the vehicle control, and plot the results as percent viability versus log[this compound]. Calculate the IC₅₀ value using non-linear regression analysis.
Caption: A general workflow for a cell viability experiment using this compound.
Summary of Quantitative Experimental Data
Table 5: Reported Efficacy and Dosage of this compound
| Parameter | Value | Cell Line / Model | Notes |
|---|---|---|---|
| IC₅₀ | 1.02 nM[1][4] | YAP Reporter Assay | Demonstrates high potency in a target-specific cellular assay. |
| In Vitro Concentration | 3 µM[1][4] | HEK293T cells | Concentration used to demonstrate selectivity for TEAD1 over TEAD2, 3, and 4. |
| In Vitro Concentration | 3 µM* | NCI-H226 cells | Selectively disrupted YAP-TEAD1 interaction after 4 or 24 hours. (Source states 3 mmol/L, likely a typo for µM)[1] |
| In Vivo Dosage | 0.3 - 10 mg/kg[1][4][7] | Mouse Xenograft Models (NCI-H2373, NCI-H226) | Oral administration (p.o.) once daily was shown to block tumor growth. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Mouse Studies with VT103
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the recommended dosage and administration of VT103 for in vivo mouse studies. This compound is an orally active and selective inhibitor of TEAD1 protein palmitoylation, which plays a crucial role in the Hippo signaling pathway.[1][2]
Mechanism of Action
This compound functions by inhibiting the auto-palmitoylation of TEAD1, a key transcription factor in the Hippo pathway.[1] This inhibition disrupts the interaction between TEAD1 and the transcriptional co-activators YAP and TAZ.[1] Consequently, the YAP/TAZ-TEAD-mediated gene transcription is suppressed, leading to anti-proliferative and anti-tumor effects.[1]
Quantitative Data Summary
The following table summarizes the recommended dosage and administration of this compound in preclinical in vivo mouse studies.
| Parameter | Details | Reference |
| Animal Model | NCI-H226-tumor bearing mice | [3] |
| Dosage Range | 0.3 - 10 mg/kg | [1][3] |
| Administration Route | Oral (p.o.) | [1][3] |
| Dosing Frequency | Once per day | [1][3] |
| Reported Outcome | Blocked tumor growth | [3] |
Experimental Protocols
This section outlines a detailed protocol for a typical in vivo mouse xenograft study to evaluate the efficacy of this compound.
Cell Line and Culture
-
Cell Line: NCI-H226 (human mesothelioma) is a commonly used cell line for this compound efficacy studies.[3]
-
Culture Conditions: Maintain NCI-H226 cells in an appropriate culture medium supplemented with fetal bovine serum and antibiotics. Grow cells to 70-80% confluency before harvesting for implantation.
Animal Model
-
Mouse Strain: Athymic BALB/c nude mice (10-12 weeks old) are a suitable immunocompromised strain for establishing xenografts.[4]
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
Tumor Implantation
-
Cell Preparation: Harvest NCI-H226 cells using trypsin-EDTA, wash with sterile PBS, and determine cell viability. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^6 cells per 100-200 µL.[4]
-
Injection: Subcutaneously inject the cell suspension into the flank of each mouse.
This compound Formulation and Administration
-
Formulation Option 1 (Oral): Prepare a homogenous suspension of this compound in a vehicle solution of Carboxymethylcellulose sodium (CMC-Na). A concentration of ≥5 mg/ml can be achieved by adding 5 mg of this compound to 1 ml of CMC-Na solution and mixing evenly.[2]
-
Formulation Option 2 (Oral/Intravenous): this compound can also be formulated in 5% DMSO + 10% Solutol + 85% D5W.
-
Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound orally (p.o.) once daily at the desired dosage (e.g., 0.3, 1, 3, or 10 mg/kg). The control group should receive the vehicle only.
Monitoring and Endpoints
-
Tumor Growth: Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Record any signs of distress or adverse effects daily.
-
Euthanasia: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or if they show signs of significant distress.
-
Data Analysis: At the end of the study, compare the tumor growth inhibition between the this compound-treated groups and the control group.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo mouse studies with this compound.
This compound Signaling Pathway
Caption: Mechanism of this compound in the Hippo signaling pathway.
References
Application Note: VT103 Formulation and Administration for Oral Gavage in Xenograft Models
Audience: Researchers, scientists, and drug development professionals involved in preclinical oncology research.
Abstract: This document provides detailed protocols and application notes for the formulation and oral administration of VT103, a potent and selective inhibitor of TEA Domain (TEAD) transcription factor auto-palmitoylation, for use in murine xenograft models. This compound targets the Hippo signaling pathway, a critical regulator of cell proliferation and survival, which is often dysregulated in various cancers.[1][2] By preventing TEAD auto-palmitoylation, this compound disrupts the interaction between TEAD and its co-activators YAP/TAZ, leading to the downregulation of oncogenic gene expression.[1][3] With excellent oral bioavailability and a long half-life in mice, this compound has demonstrated significant anti-tumor efficacy in preclinical models, making it a promising candidate for cancer therapy.[1][4] This guide offers a summary of its mechanism, quantitative data from in vivo studies, and step-by-step protocols for vehicle formulation and oral gavage administration.
Mechanism of Action of this compound
This compound is a selective inhibitor of TEAD1 auto-palmitoylation.[3][4] The Hippo signaling pathway's primary function is to control organ size and suppress tumor growth by regulating the activity of the transcriptional co-activators YAP and TAZ.[1][2] In cancers with mutations in the Hippo pathway (e.g., NF2-deficient mesothelioma), YAP/TAZ translocate to the nucleus, where they bind to TEAD transcription factors to drive the expression of genes involved in cell proliferation and survival, such as CTGF and CYR61.[1][4]
TEAD proteins require auto-palmitoylation in a central lipid pocket to become fully active and competent to bind with YAP/TAZ.[1] this compound binds non-covalently to this lipid pocket, physically blocking the palmitoylation process.[1] This inhibition prevents the formation of the oncogenic YAP/TAZ-TEAD complex, thereby suppressing downstream gene transcription and inhibiting tumor growth.[1][3][5]
Caption: this compound inhibits TEAD auto-palmitoylation, disrupting YAP/TAZ binding and oncogenic signaling.
Data Presentation: Properties and Efficacy
Quantitative data for this compound has been compiled from various preclinical studies to facilitate experimental design.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
|---|---|---|
| CAS Number | 2290608-13-6 | [4] |
| Molecular Formula | C₁₈H₁₇F₃N₄O₂S | [4] |
| Molecular Weight | 410.42 g/mol | [4] |
| Solubility | DMSO: 1-10 mg/mL (sparingly) | [6] |
| Oral Bioavailability (Mouse) | ≥75% | [1] |
| Half-Life (Mouse) | >12 hours | [1] |
| Storage (Solid) | -20°C (long-term), 0-4°C (short-term) | [4] |
| Storage (Stock Solution) | -80°C (2 years), -20°C (1 year) |[3] |
Table 2: Summary of In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Model / Cell Line | Dose & Schedule | Key Outcomes | Reference |
|---|---|---|---|---|
| Mesothelioma | NCI-H226 (NF2-deficient) CDX | 1-3 mg/kg, p.o., QD | Inhibition of tumor growth and shrinkage of established tumors. | [1][4] |
| Mesothelioma | NCI-H2373-Tu-P2 (NF2-mutant) CDX | 0.3-10 mg/kg, p.o., QD | Dose-dependent tumor growth inhibition. | [1][6] |
| Lung Adenocarcinoma | KTOR81 (BRAF V600E) PDX | Not specified | Enhanced efficacy of dabrafenib; no adverse effects observed. |[7][8] |
Application Notes: this compound Formulation for Oral Gavage
Proper formulation is critical for ensuring the solubility and bioavailability of this compound for oral administration. Below are two example protocols for preparing dosing vehicles.
Materials for Formulation
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Solutol® HS 15 (Kolliphor® HS 15)
-
5% Dextrose in Water (D5W)
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80 (Polysorbate 80)
-
Deionized water (ddH₂O) or Saline
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
-
Analytical balance
Formulation Protocol 1: Solutol-Based Vehicle
This formulation has been used in published pharmacokinetic and efficacy studies.[1]
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure it is fully dissolved. Sonication may be used to aid dissolution.
-
Vehicle Preparation: In a sterile tube, prepare the final vehicle by mixing 5% DMSO, 10% Solutol® HS 15, and 85% D5W (v/v/v).
-
Final Formulation: Add the required volume of the this compound stock solution to the prepared vehicle to achieve the final desired dosing concentration. For example, to make a 1 mg/mL solution, add 50 µL of a 20 mg/mL stock to 950 µL of the vehicle.
-
Homogenization: Vortex the final formulation thoroughly before each use to ensure a homogenous suspension.
Formulation Protocol 2: PEG300/Tween 80-Based Vehicle
This is a common formulation for enhancing the solubility of hydrophobic compounds for oral gavage.[5]
-
Prepare Stock Solution: Accurately weigh this compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 82 mg/mL, use fresh DMSO).[5]
-
Intermediate Mixture: For a 1 mL final volume, add the appropriate volume of the DMSO stock solution to 400 µL of PEG300. Mix until clear.
-
Add Surfactant: To the DMSO/PEG300 mixture, add 50 µL of Tween 80 and mix until the solution is clear.
-
Final Dilution: Add 500 µL of ddH₂O or saline to the mixture to bring the final volume to 1 mL.
-
Homogenization and Use: Vortex the solution thoroughly. This formulation should be prepared fresh and used immediately for optimal results.[5]
Experimental Protocols
Protocol 1: Standard Oral Gavage Procedure in Mice
This protocol provides a standardized method for administering the this compound formulation.
Materials:
-
Prepared this compound dosing formulation
-
Appropriately sized syringe (e.g., 1 mL)
-
18-20 gauge, 1.5-inch flexible or curved gavage needle with a rounded tip.[9][10]
-
Animal scale
-
Personal Protective Equipment (PPE)
Procedure:
-
Volume Calculation: Weigh the mouse accurately. Calculate the required administration volume based on the desired dose (mg/kg) and the formulation concentration (mg/mL). The maximum recommended volume for oral gavage in mice is 10 mL/kg.[9][11]
-
Animal Restraint: Scruff the mouse firmly by grasping the loose skin over its shoulders and back. This should immobilize the head and forelimbs.[9][11]
-
Positioning: Hold the mouse in a vertical position. Gently tilt the head back to align the mouth and esophagus in a straight line.[10][11]
-
Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach; mark this length on the needle if necessary.[10][11]
-
Insert the needle into the diastema (the gap behind the incisors) and gently advance it along the roof of the mouth towards the esophagus.[11][12]
-
The needle should pass smoothly with no resistance. The mouse may exhibit a swallowing reflex.[10][11] If resistance is met, withdraw immediately and re-attempt. Forcing the needle can cause fatal trauma to the esophagus or trachea.
-
-
Dose Administration: Once the needle is in place (up to the pre-measured mark), slowly depress the syringe plunger to deliver the formulation.
-
Withdrawal and Monitoring: Gently withdraw the needle in one smooth motion. Return the mouse to its cage and monitor it for several minutes for any signs of distress, such as gasping or leakage of the formulation from the nose or mouth, which could indicate improper administration.
Protocol 2: General Workflow for a Xenograft Efficacy Study
This outlines the key phases of an in vivo study to evaluate the anti-tumor efficacy of this compound.
Caption: Experimental workflow for evaluating this compound efficacy in a subcutaneous xenograft model.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. research.fsu.edu [research.fsu.edu]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
Application Notes and Protocols for VT103 in Cell Viability and Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of VT103, a selective inhibitor of TEA Domain Transcription Factor 1 (TEAD1), and its application in cell viability and proliferation assays. Detailed protocols are included to facilitate the use of this compound in a laboratory setting.
Introduction to this compound
This compound is an orally active and selective small molecule inhibitor of TEAD1 auto-palmitoylation.[1][2][3] This inhibition disrupts the interaction between TEAD1 and its co-activators, Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[1][2] The YAP/TAZ-TEAD complex is a critical component of the Hippo signaling pathway, which plays a key role in regulating cell proliferation, survival, and organ size.[4][5] Dysregulation of the Hippo pathway is implicated in the development and progression of various cancers.[5][6] this compound has demonstrated anti-proliferative and anti-tumor activity in preclinical models, particularly in cancers with mutations in the NF2 gene, which leads to hyperactivation of the YAP/TAZ-TEAD pathway.[3][4][6]
Mechanism of Action
This compound selectively targets the auto-palmitoylation of TEAD1.[1][3][7] Palmitoylation is a post-translational lipid modification that is crucial for the function and localization of many proteins. In the case of TEAD transcription factors, auto-palmitoylation is required for their interaction with YAP and TAZ. By inhibiting this process, this compound effectively blocks the formation of the oncogenic YAP/TAZ-TEAD1 transcriptional complex. This leads to the downregulation of downstream target genes involved in cell proliferation and survival, such as Connective Tissue Growth Factor (CTGF) and Cysteine-Rich Angiogenic Inducer 61 (CYR61), ultimately resulting in decreased cell viability and induction of apoptosis.[3][4]
Signaling Pathway
Caption: Mechanism of action of this compound in the Hippo signaling pathway.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from preclinical studies.
| Parameter | Cell Line | Value | Reference |
| IC50 (YAP Reporter Assay) | HEK293T | 1.02 nM | [1][7] |
| Anti-proliferative Activity | NCI-H226 (NF2-mutant) | Potent inhibition | [1][6] |
| In vivo Efficacy (Tumor Growth Inhibition) | NCI-H226 Xenograft | Significant at 0.3-10 mg/kg (p.o.) | [1][6][7] |
| Combination Therapy (with Dabrafenib) | KTOR81 (BRAF V600E) | Enhanced efficacy, increased apoptosis | [4][8] |
Experimental Protocols
Cell Viability Assay using a Tetrazolium-Based Reagent (e.g., MTT)
This protocol describes a general procedure for assessing the effect of this compound on cell viability using a colorimetric assay based on the reduction of a tetrazolium salt (e.g., MTT) by metabolically active cells.
Materials:
-
This compound compound
-
Cell line of interest (e.g., NCI-H226, KTOR81)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.[2]
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 72, 96, or 168 hours).[4][9]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Caption: Experimental workflow for a cell viability assay using this compound.
Cell Proliferation Assay using BrdU Incorporation
This protocol outlines a method to assess the effect of this compound on cell proliferation by measuring the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, into newly synthesized DNA.
Materials:
-
This compound compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
BrdU Labeling and Detection Kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat cells with this compound. The incubation time should be chosen to allow for at least one cell doubling.
-
-
BrdU Labeling:
-
During the final 2-24 hours of the treatment period (optimize for your cell line), add BrdU labeling solution to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C to allow for BrdU incorporation into the DNA of proliferating cells.
-
-
Cell Fixation and Denaturation:
-
Remove the labeling medium and fix the cells with a fixing/denaturing solution provided in the kit. This step exposes the incorporated BrdU.
-
-
Detection:
-
Wash the wells and add an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
Incubate to allow the antibody to bind to the incorporated BrdU.
-
-
Substrate Reaction and Measurement:
-
Wash the wells to remove unbound antibody.
-
Add the enzyme substrate (e.g., TMB for HRP).
-
Incubate until a color change is observed.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance.
-
Calculate the percentage of proliferation for each treatment relative to the vehicle control.
-
Plot the percentage of proliferation against the log of the this compound concentration.
-
Logical Relationships in Cell Viability Assays
Caption: Logical relationship in a tetrazolium-based cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Detection of TEAD Palmitoylation Inhibition by VT103 Using Western Blotting
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2][3] Dysregulation of this pathway is implicated in various cancers.[1][4] The TEA domain (TEAD) family of transcription factors are the primary downstream effectors of the Hippo pathway, partnering with co-activators YAP and TAZ to drive the transcription of genes involved in cell growth and proliferation.[4][5][6][7]
A key regulatory post-translational modification of TEAD proteins is S-palmitoylation, the attachment of a 16-carbon fatty acid, palmitate, to a conserved cysteine residue.[4][5] This autopalmitoylation is essential for TEAD stability and its interaction with YAP/TAZ.[4][5][8] Consequently, the inhibition of TEAD palmitoylation presents a promising therapeutic strategy for cancers with aberrant Hippo pathway activation.[1][9]
VT103 is an orally active and selective small molecule inhibitor of TEAD1 autopalmitoylation.[10] It acts by blocking the palmitoylation of TEAD1, which in turn disrupts the YAP/TAZ-TEAD1 interaction and inhibits the transcription of pro-proliferative target genes.[10][11] This application note provides a detailed protocol for detecting the inhibition of TEAD palmitoylation in cultured cells treated with this compound using a Western blotting-based method coupled with Acyl-Resin Assisted Capture (Acyl-RAC) for the enrichment of palmitoylated proteins.
Signaling Pathway
Experimental Workflow
Experimental Protocols
This protocol is designed for the detection of changes in TEAD1 palmitoylation in cultured cells following treatment with this compound. A key component of this protocol is the Acyl-Resin Assisted Capture (Acyl-RAC) method, which specifically enriches for S-palmitoylated proteins.[12][13][14]
Materials and Reagents
| Reagent/Material | Company | Catalog # |
| This compound | MedchemExpress | HY-136336 |
| Thiopropyl Sepharose 6B | GE Healthcare | 17-0420-01 |
| Methyl methanethiosulfonate (B1239399) (MMTS) | Sigma-Aldrich | 208807 |
| Hydroxylamine (B1172632) hydrochloride | Sigma-Aldrich | 55450 |
| Tris(2-carboxyethyl)phosphine (TCEP) | Sigma-Aldrich | C4706 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Anti-TEAD1 Antibody | Cell Signaling Technology | 13295 |
| Anti-GAPDH Antibody | Cell Signaling Technology | 2118 |
| HRP-conjugated secondary antibody | Cell Signaling Technology | 7074 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| PVDF Membrane | Millipore | IPVH00010 |
| Clarity Western ECL Substrate | Bio-Rad | 1705061 |
Detailed Methodology
1. Cell Culture and this compound Treatment
-
Culture cells (e.g., NF2-deficient NCI-H226 mesothelioma cells) to 70-80% confluency in appropriate growth medium.
-
Treat cells with the desired concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) or vehicle control (e.g., DMSO) for the desired time (e.g., 4 or 24 hours).[10]
-
After treatment, wash cells twice with ice-cold PBS.
2. Cell Lysis
-
Lyse cells in ice-cold Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 10% glycerol, and 1x Protease Inhibitor Cocktail).
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. This is the total protein lysate.
3. Protein Quantification
-
Determine the protein concentration of the lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL) with Lysis Buffer.
4. Acyl-Resin Assisted Capture (Acyl-RAC)
This procedure should be performed for each sample, including a negative control that omits the hydroxylamine treatment.[13]
-
Blocking of Free Thiols:
-
To 1 mg of total protein lysate, add MMTS to a final concentration of 100 mM.
-
Incubate at 40°C for 20 minutes with gentle rotation to block free cysteine residues.
-
Remove excess MMTS by acetone (B3395972) precipitation: add 4 volumes of ice-cold acetone, incubate at -20°C for 20 minutes, and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully discard the supernatant and wash the pellet with ice-cold acetone.
-
Air-dry the pellet and resuspend in 500 µL of Binding Buffer (50 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% SDS).
-
-
Splitting Samples and Thioester Cleavage:
-
Divide the resuspended lysate into two equal aliquots.
-
To one aliquot (+HA), add 500 µL of 1 M hydroxylamine hydrochloride (freshly prepared, pH adjusted to 7.4 with NaOH).
-
To the other aliquot (-HA, negative control), add 500 µL of 1 M NaCl (pH 7.4).
-
Incubate both aliquots at room temperature for 1 hour with gentle rotation.
-
-
Capture of Palmitoylated Proteins:
-
Prepare Thiopropyl Sepharose beads by washing them three times with Binding Buffer.
-
Add 50 µL of the washed bead slurry to each the +HA and -HA samples.
-
Incubate at room temperature for 2-3 hours with gentle rotation to allow the newly exposed thiol groups (from cleaved palmitoylation sites) to bind to the beads.
-
-
Washing:
-
Pellet the beads by centrifugation at 2,000 x g for 2 minutes.
-
Wash the beads sequentially with:
-
2 x 1 mL of Binding Buffer
-
2 x 1 mL of High Salt Wash Buffer (50 mM Tris-HCl pH 7.4, 500 mM NaCl, 0.1% SDS)
-
2 x 1 mL of Low Salt Wash Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl)
-
-
-
Elution:
-
Elute the captured proteins from the beads by adding 50 µL of 2x SDS-PAGE sample buffer containing 5% β-mercaptoethanol.
-
Boil the samples at 95°C for 5 minutes.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted, previously palmitoylated proteins.
-
5. SDS-PAGE and Western Blotting
-
Load the eluted samples (+HA and -HA fractions) and an input control (a small fraction of the initial total lysate) onto a 10% SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against TEAD1 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Signal Detection and Analysis
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the image using a digital imaging system.
-
The signal in the +HA lane represents the amount of palmitoylated TEAD1, while the -HA lane serves as a negative control for non-specific binding.[13]
-
A decrease in the TEAD1 signal in the +HA lane of this compound-treated samples compared to the vehicle control indicates inhibition of TEAD1 palmitoylation.
-
Analyze the input lanes with both anti-TEAD1 and a loading control antibody (e.g., anti-GAPDH) to ensure that this compound treatment does not significantly alter the total TEAD1 protein levels.
Data Presentation
Quantitative data from the Western blot analysis can be summarized for clear comparison.
| Treatment Group | TEAD1 Signal (+HA) (Arbitrary Units) | Total TEAD1 (Input) (Arbitrary Units) | Palmitoylated TEAD1 / Total TEAD1 Ratio |
| Vehicle Control | Value | Value | Value |
| This compound (0.1 µM) | Value | Value | Value |
| This compound (0.3 µM) | Value | Value | Value |
| This compound (1.0 µM) | Value | Value | Value |
| This compound (3.0 µM) | Value | Value | Value |
Values to be filled in with densitometry measurements from the Western blots.
Conclusion
This protocol provides a robust framework for investigating the effect of this compound on TEAD1 palmitoylation. By combining the specific enrichment of palmitoylated proteins using Acyl-RAC with the sensitivity of Western blotting, researchers can effectively quantify the dose-dependent inhibition of this critical post-translational modification. The provided diagrams and tables facilitate a comprehensive understanding of the underlying biology and the experimental procedure, making this a valuable resource for drug development professionals and cancer researchers studying the Hippo pathway.
References
- 1. Recent Therapeutic Approaches to Modulate the Hippo Pathway in Oncology and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological regulators of Hippo pathway: Advances and challenges of drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Palmitoylation of TEAD Transcription Factors Is Required for Their Stability and Function in Hippo Pathway Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autopalmitoylation of TEAD Proteins Regulates Transcriptional Output of Hippo Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autopalmitoylation of TEAD Proteins Regulates Transcriptional Output of Hippo Pathway [dash.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Frontiers | Safety Considerations in the Development of Hippo Pathway Inhibitors in Cancers [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A Modified Acyl-RAC Method of Isolating Retinal Palmitoyl Proteome for Subsequent Detection through LC-MS/MS [en.bio-protocol.org]
- 13. Detection and Analysis of S-Acylated Proteins via Acyl Resin–Assisted Capture (Acyl-RAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection and Analysis of S-Acylated Proteins via Acyl Resin–Assisted Capture (Acyl-RAC) [bio-protocol.org]
Application Note: Immunoprecipitation Protocol for Assessing the Disruption of the YAP-TEAD Protein-Protein Interaction by VT103
Audience: Researchers, scientists, and drug development professionals.
Abstract: The interaction between the transcriptional co-activator Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors is a critical node in the Hippo signaling pathway, often dysregulated in various cancers.[1][2][3] This interaction is essential for promoting the expression of genes that drive cell proliferation and inhibit apoptosis.[1][4] The small molecule VT103 is a selective inhibitor of TEAD1 auto-palmitoylation, a post-translational modification crucial for its stability and interaction with YAP.[5][6] By blocking this process, this compound effectively disrupts the YAP-TEAD1 complex, leading to the suppression of oncogenic gene transcription.[5][7] This application note provides a detailed co-immunoprecipitation (Co-IP) protocol to investigate and quantify the inhibitory effect of this compound on the endogenous YAP-TEAD interaction in a cellular context.
Signaling Pathway and Mechanism of Action
The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis.[4] In its "ON" state, a kinase cascade involving MST1/2 and LATS1/2 phosphorylates YAP.[3] This phosphorylation promotes YAP's sequestration in the cytoplasm, preventing it from acting as a transcriptional co-activator. When the Hippo pathway is "OFF," unphosphorylated YAP translocates to the nucleus, where it binds to TEAD transcription factors to drive the expression of target genes like CTGF and CYR61, promoting cell growth.[1][4]
This compound is a small molecule inhibitor that selectively targets the auto-palmitoylation of TEAD1.[5] This lipid modification occurs on a conserved cysteine residue within a central lipid pocket of the TEAD protein, which is critical for stabilizing the YAP-TEAD interaction.[6][8] By binding to this pocket, this compound prevents palmitoylation, which in turn allosterically disrupts the association between YAP and TEAD1.[5][6] This leads to the inhibition of TEAD-dependent transcription and suppresses the pro-proliferative and anti-apoptotic functions of the pathway.[7][9]
Experimental Protocol: Co-Immunoprecipitation
This protocol details the steps to assess the effect of this compound on the endogenous YAP-TEAD1 interaction. The principle involves immunoprecipitating YAP and then using Western blotting to detect the amount of co-precipitated TEAD1. A reduction in TEAD1 signal in this compound-treated cells compared to a vehicle control indicates disruption of the protein complex.
Materials and Reagents
| Reagent/Material | Suggested Supplier | Catalog # (Example) |
| Cell Line | ATCC | NCI-H226 (NF2-deficient) |
| This compound | MedChemExpress | HY-136331 |
| Vehicle Control | Sigma-Aldrich | D2650 (DMSO) |
| Primary Antibody: Anti-YAP | Cell Signaling Technology | #14074 |
| Primary Antibody: Anti-TEAD1 | Cell Signaling Technology | #13295 |
| Primary Antibody: Rabbit IgG | Cell Signaling Technology | #2729 (Isotype Control) |
| Protein A/G Magnetic Beads | Thermo Fisher Scientific | 88802 |
| Co-IP Lysis/Wash Buffer | N/A | See recipe below |
| Protease/Phosphatase Inhibitors | Thermo Fisher Scientific | A32959 |
| SDS-PAGE Gels | Bio-Rad | Precast Gels |
| PVDF Membrane | Millipore | IPVH00010 |
| Secondary Antibodies | Cell Signaling Technology | Anti-rabbit IgG, HRP-linked |
Co-IP Lysis/Wash Buffer Recipe (pH 7.4):
-
20 mM Tris-HCl
-
150 mM NaCl
-
1 mM EDTA
-
1 mM EGTA
-
1% Triton X-100
-
Add Protease and Phosphatase Inhibitor Cocktail immediately before use.
Experimental Workflow
Step-by-Step Protocol
Day 1: Cell Treatment and Lysis
-
Cell Culture: Plate NCI-H226 cells (or another suitable cell line with high YAP-TEAD activity) to reach 80-90% confluency on the day of the experiment.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 3 µM) or an equivalent volume of DMSO as a vehicle control. Incubate for the specified time (e.g., 4-24 hours).[5]
-
Harvesting: Place the culture dish on ice. Aspirate the media and wash the cells twice with ice-cold PBS.
-
Lysis: Add 1 mL of ice-cold Co-IP Lysis Buffer (with inhibitors) per 10 cm dish. Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubation & Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[10][11]
-
Quantification: Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration using a BCA or Bradford assay. Reserve 50 µg of lysate from each sample for the "Input" control.
Day 1-2: Immunoprecipitation 7. Pre-clearing: To reduce non-specific binding, add 20 µL of Protein A/G magnetic bead slurry to 1 mg of protein lysate.[12][13] Incubate on a rotator for 1 hour at 4°C. 8. Antibody Incubation: Place tubes on a magnetic rack and transfer the pre-cleared supernatant to a new tube. Add 2-5 µg of anti-YAP antibody or Rabbit IgG isotype control. Incubate overnight on a rotator at 4°C.[11]
Day 2: Complex Capture, Elution, and Analysis 9. Bead Preparation: Wash 30 µL of Protein A/G magnetic bead slurry per sample twice with 500 µL of Co-IP Lysis Buffer. 10. Complex Capture: Add the washed beads to the lysate-antibody mixture from step 8. Incubate on a rotator for 2-4 hours at 4°C. 11. Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads five times with 1 mL of ice-cold Co-IP Lysis Buffer.[10] After the final wash, remove all residual buffer. 12. Elution: Resuspend the bead pellet in 40 µL of 2X SDS-PAGE sample buffer. Boil the samples at 95-100°C for 10 minutes to elute the proteins and denature them. 13. Western Blotting: Centrifuge the tubes briefly and place them on the magnetic rack. Load the supernatant (containing the eluted proteins) and the "Input" samples onto an SDS-PAGE gel. 14. Analysis: Following electrophoresis and transfer to a PVDF membrane, probe the membrane with primary antibodies against TEAD1 (to detect the co-IP'd protein) and YAP (to confirm successful immunoprecipitation).
Data Presentation and Expected Results
The primary outcome is the relative amount of TEAD1 detected in the YAP immunoprecipitates. In the vehicle-treated sample, a clear band for TEAD1 should be visible in the YAP-IP lane, confirming the baseline interaction. In the this compound-treated sample, this TEAD1 band is expected to be significantly fainter or absent, demonstrating the disruptive effect of the inhibitor. The IgG lane should be clean, confirming antibody specificity, and the input lanes should show equal protein loading.
Quantitative Data Summary
Densitometry can be used to quantify the band intensities from the Western blot. The ratio of Co-IP'd TEAD1 to IP'd YAP can be calculated and normalized to the vehicle control.
| Sample Condition | Input YAP (Relative Units) | IP: YAP (Relative Units) | Co-IP: TEAD1 (Relative Units) | Normalized TEAD1/YAP Ratio | % Interaction Disruption |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 | 1.00 | 0% |
| This compound (3 µM) | 1.02 | 0.98 | 0.25 | 0.26 | 74% |
| IgG Control | 1.00 | 0.05 | < 0.01 | N/A | N/A |
Table represents example data. Actual results will vary based on experimental conditions.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. pnas.org [pnas.org]
- 3. New Insights into YAP/TAZ-TEAD-Mediated Gene Regulation and Biological Processes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. assaygenie.com [assaygenie.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
Application Note: Long-Term Storage and Stability of VT103 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
VT103 is a potent and selective small molecule inhibitor of TEAD1 palmitoylation, a critical process in the Hippo signaling pathway. By disrupting the interaction between YAP/TAZ and TEAD, this compound presents a promising therapeutic strategy for cancers driven by aberrant Hippo pathway activation. As with any small molecule inhibitor intended for research and drug development, understanding its stability under various storage conditions is paramount to ensure the reliability and reproducibility of experimental results. This application note provides a comprehensive overview of the recommended long-term storage conditions for this compound and detailed protocols for assessing the stability of its stock solutions.
This compound is supplied as a solid powder and is typically dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution for experimental use. The stability of these stock solutions can be influenced by factors including temperature, light, and the number of freeze-thaw cycles. Degradation of the compound can lead to a decrease in its effective concentration and the formation of impurities, potentially confounding experimental outcomes. Therefore, proper handling and storage are crucial.
This document outlines protocols for preparing this compound stock solutions and for conducting stability studies under various conditions, including long-term, accelerated, and forced degradation studies, in alignment with the principles of the International Council for Harmonisation (ICH) Q1A guidelines. Adherence to these protocols will help ensure the integrity of this compound stock solutions for consistent and reliable results in your research.
The Hippo-YAP/TEAD Signaling Pathway
The Hippo pathway is a key regulator of organ size, cell proliferation, and apoptosis. In its "off" state, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, leading to the expression of genes that promote cell growth. In the "on" state, a kinase cascade phosphorylates YAP and TAZ, leading to their cytoplasmic sequestration and degradation. This compound targets the palmitoylation of TEAD1, a post-translational modification essential for its interaction with YAP/TAZ.
Materials and Methods
Materials
-
This compound solid powder (purity ≥98%)
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%
-
Sterile, amber glass vials with PTFE-lined screw caps
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
ICH-compliant stability chambers
-
pH meter
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Pre-use Preparation: Before opening, bring the vial of this compound solid powder to room temperature to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.104 mg of this compound (Molecular Weight: 410.42 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gentle warming (not exceeding 40°C) can be applied.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile, amber glass vials with PTFE-lined screw caps.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).
Protocol 2: Long-Term and Accelerated Stability Study
This protocol is designed to assess the stability of this compound stock solutions under recommended and stressed temperature conditions.
-
Sample Preparation: Prepare a batch of 10 mM this compound stock solution in DMSO as described in Protocol 1. Aliquot the solution into multiple vials for each storage condition.
-
Initial Analysis (Time 0): Immediately after preparation, analyze a subset of the aliquots to establish the initial concentration and purity of the this compound stock solution. This will serve as the baseline for the stability study.
-
Appearance: Visually inspect the solution for color, clarity, and the presence of any particulate matter.
-
Purity and Concentration: Analyze the solution using a validated stability-indicating HPLC method.
-
-
Storage Conditions:
-
Long-Term: Store aliquots at the recommended long-term storage temperature of -80°C.
-
Accelerated: Store aliquots at -20°C and 4°C to simulate potential deviations from the recommended storage conditions.
-
-
Testing Frequency:
-
-80°C: Test at 3, 6, 9, and 12 months.
-
-20°C: Test at 1, 2, and 3 months.
-
4°C: Test at 1, 2, 3, and 4 weeks.
-
-
Analysis at Each Time Point: At each scheduled time point, retrieve the designated aliquots, bring them to room temperature, and analyze them for appearance, purity, and concentration using the same methods as the initial analysis.
Protocol 3: Forced Degradation Study
Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.
-
Sample Preparation: Prepare a 10 mM this compound stock solution in DMSO.
-
Stress Conditions: Expose the this compound solution to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the this compound solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the this compound solution and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ to the this compound solution and store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the this compound solution at 80°C for 48 hours.
-
Photostability: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: After the stress period, analyze the samples using a validated stability-indicating HPLC method and LC-MS to identify and characterize any degradation products.
Experimental Workflow for Stability Study
The following diagram illustrates the workflow for conducting a comprehensive stability study of this compound stock solutions.
Results
The following tables present example data from a hypothetical long-term and accelerated stability study of a 10 mM this compound stock solution in DMSO.
Table 1: Long-Term Stability of this compound Stock Solution at -80°C
| Time Point | Appearance | Purity (%) by HPLC | Concentration (% of Initial) |
| 0 months | Clear, colorless solution | 99.8 | 100.0 |
| 3 months | Clear, colorless solution | 99.7 | 99.8 |
| 6 months | Clear, colorless solution | 99.8 | 99.9 |
| 12 months | Clear, colorless solution | 99.6 | 99.5 |
Table 2: Accelerated Stability of this compound Stock Solution at -20°C
| Time Point | Appearance | Purity (%) by HPLC | Concentration (% of Initial) |
| 0 months | Clear, colorless solution | 99.8 | 100.0 |
| 1 month | Clear, colorless solution | 99.5 | 99.4 |
| 2 months | Clear, colorless solution | 99.2 | 99.0 |
| 3 months | Clear, colorless solution | 98.9 | 98.5 |
Table 3: Accelerated Stability of this compound Stock Solution at 4°C
| Time Point | Appearance | Purity (%) by HPLC | Concentration (% of Initial) |
| 0 weeks | Clear, colorless solution | 99.8 | 100.0 |
| 1 week | Clear, colorless solution | 98.5 | 98.2 |
| 2 weeks | Clear, colorless solution | 97.1 | 96.8 |
| 4 weeks | Clear, colorless solution | 95.3 | 94.9 |
Discussion
The stability of this compound stock solutions is critical for obtaining accurate and reproducible results in preclinical research. The data presented in this application note, although hypothetical, illustrates a systematic approach to evaluating the stability of this compound under various storage conditions.
Based on the example data, this compound stock solutions in DMSO are highly stable when stored at -80°C for up to 12 months, with minimal degradation observed.[1] Storage at -20°C also shows good stability for up to 3 months, although a slight decrease in purity and concentration may be observed.[1][2] As expected, storage at 4°C leads to more significant degradation over a shorter period, highlighting the importance of avoiding prolonged storage at refrigerated temperatures.
Forced degradation studies are essential for understanding the degradation pathways of a compound and for developing a stability-indicating analytical method. These studies help to ensure that the analytical method can separate the intact drug from any potential degradation products, which is crucial for accurate quantification during stability studies.
Summary and Recommendations
-
Preparation: Prepare this compound stock solutions in anhydrous DMSO.
-
Aliquoting: Aliquot stock solutions into single-use volumes to prevent repeated freeze-thaw cycles.
-
Long-Term Storage: For long-term storage (up to 1 year), store aliquots at -80°C.[1]
-
Short-Term Storage: For short-term storage (up to 1 month), aliquots can be stored at -20°C.[2]
-
Avoid: Do not store this compound stock solutions at 4°C for extended periods.
-
Verification: It is recommended that individual laboratories perform their own stability assessments to confirm the stability of this compound stock solutions under their specific experimental conditions.
By following these guidelines, researchers can ensure the integrity and reliability of their this compound stock solutions, leading to more robust and reproducible experimental data.
References
Application Notes and Protocols for VT103 in 3D Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) organoid culture systems have emerged as powerful preclinical models that bridge the gap between traditional 2D cell culture and in vivo studies. These self-organizing structures recapitulate the complex architecture and cellular heterogeneity of their organs of origin, offering a more physiologically relevant platform for disease modeling and drug discovery. The Hippo signaling pathway and its downstream effectors, YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif), are critical regulators of organ size, cell proliferation, and stemness. Dysregulation of this pathway is a hallmark of many cancers, leading to the nuclear translocation of YAP/TAZ and their interaction with TEAD (TEA domain) transcription factors, which drives the expression of pro-tumorigenic genes.[1][2]
VT103 is a potent and selective small molecule inhibitor of TEAD1 palmitoylation.[3] This post-translational modification is essential for the interaction between TEAD and its coactivators YAP and TAZ. By inhibiting TEAD1 palmitoylation, this compound effectively disrupts the YAP/TAZ-TEAD transcriptional complex, leading to the suppression of downstream target genes involved in cell proliferation and survival.[3] These application notes provide a comprehensive guide for the utilization of this compound in 3D organoid culture systems, with a focus on cancer research applications. While direct studies on this compound in organoids are emerging, the provided protocols are based on established methodologies for drug testing in organoids and data from studies on closely related TEAD inhibitors.
Mechanism of Action of this compound
This compound's mechanism of action centers on the inhibition of TEAD1 auto-palmitoylation, a crucial step for its interaction with YAP and TAZ.[3] In a normal, well-regulated Hippo pathway, YAP and TAZ are phosphorylated and retained in the cytoplasm. However, in many cancers, the Hippo pathway is inactivated, leading to the accumulation of unphosphorylated YAP/TAZ in the nucleus.[2] Nuclear YAP/TAZ then binds to TEAD transcription factors to initiate a transcriptional program that promotes cell proliferation and inhibits apoptosis.[2][4] this compound, by preventing TEAD1 palmitoylation, allosterically inhibits the formation of the functional YAP/TAZ-TEAD1 complex, thereby abrogating its transcriptional activity.[3]
References
- 1. Hippo/YAP signaling pathway in colorectal cancer: regulatory mechanisms and potential drug exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Hippo/YAP signaling pathway in colorectal cancer: regulatory mechanisms and potential drug exploration [frontiersin.org]
- 3. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of YAP and TAZ Is an Independent Predictor of Prognosis in Colorectal Cancer and Related to the Proliferation and Metastasis of Colon Cancer Cells | PLOS One [journals.plos.org]
Application Notes and Protocols for Assessing VT103 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
VT103 is a potent and selective small molecule inhibitor of TEAD1 auto-palmitoylation.[1][2] Palmitoylation is a crucial post-translational modification that enables the interaction between the transcriptional co-activators YAP/TAZ and the TEAD family of transcription factors. This interaction is a key downstream event in the Hippo signaling pathway, which is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2][3] Dysregulation of the Hippo pathway and subsequent activation of the YAP/TAZ-TEAD transcriptional program is a common oncogenic driver in various cancers, including malignant mesothelioma.[4]
This compound selectively binds to the central lipid pocket of TEAD1, preventing its auto-palmitoylation.[2] This allosterically disrupts the YAP/TAZ-TEAD1 protein-protein interaction, leading to the suppression of TEAD-dependent gene transcription and subsequent inhibition of cancer cell proliferation.[1][2] These application notes provide detailed protocols for assessing the target engagement of this compound in a cellular context, enabling researchers to effectively evaluate its mechanism of action and cellular efficacy.
Core Assays for this compound Target Engagement
The cellular activity of this compound can be assessed through a series of assays that measure its direct effect on TEAD1 palmitoylation, its impact on the YAP-TEAD1 interaction, and the downstream consequences on target gene expression and cell viability.
TEAD1 Palmitoylation Status
Objective: To determine the effect of this compound on the palmitoylation of endogenous TEAD1.
a) Acyl-PEGyl Exchange Gel-Shift (APEGS) Assay
This method allows for the visualization of changes in protein palmitoylation status by inducing a molecular weight shift of the depalmitoylated protein upon conjugation with a large PEG molecule.
b) Alkyne Palmitate-Based Click Chemistry Assay
This technique involves the metabolic incorporation of an alkyne-tagged palmitate analog into proteins, followed by a click chemistry reaction to attach a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection.
YAP-TEAD1 Protein-Protein Interaction
Objective: To assess the ability of this compound to disrupt the interaction between YAP and TEAD1.
Co-Immunoprecipitation (Co-IP)
This is a standard method to study protein-protein interactions within a cell lysate. An antibody against a protein of interest (e.g., TEAD1) is used to pull down its binding partners (e.g., YAP), which can then be detected by western blotting.
Downstream Target Gene Expression
Objective: To quantify the effect of this compound on the transcription of known YAP-TEAD target genes.
Quantitative Real-Time PCR (qPCR)
This assay measures the mRNA levels of specific genes, such as CTGF and CYR61, which are well-established downstream targets of the YAP-TEAD transcriptional complex.[2][5]
Cellular Proliferation and Viability
Objective: To evaluate the impact of this compound on cancer cell growth and survival.
MTT or CellTiter-Glo® Luminescent Cell Viability Assay
These are colorimetric or luminescent assays, respectively, that measure the metabolic activity of cells, which correlates with the number of viable cells. These assays are used to determine the half-maximal inhibitory concentration (IC50) of this compound.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| YAP Reporter Assay | HEK293T-based | IC50 | 1.02 nM | [1] |
| Cell Proliferation | NCI-H226 (NF2-deficient) | IC50 | 3 nM | [2] |
| Cell Proliferation | NCI-H2052 (NF2-mutant) | IC50 | ~10 nM | [6] |
| Cell Proliferation | NCI-H2373 (NF2-deficient) | IC50 | 30 nM | [2] |
| Cell Proliferation | NCI-H28 (NF2-wildtype) | IC50 | >3 µM | [2] |
| Cell Proliferation | NCI-H2452 (NF2-wildtype) | IC50 | >3 µM | [2] |
Table 2: Effect of this compound on Downstream Readouts
| Assay | Cell Line | Treatment | Result | Reference |
| TEAD1 Palmitoylation (APEGS) | NCI-H2373 Tumors | 10 mg/kg, 3 days | 40% reduction in lipid-modified TEAD1 | [2] |
| YAP-TEAD1 Co-IP | NCI-H2373 | 3 µM, 4h and 24h | Reduced YAP interaction with TEAD1 | [2] |
| YAP-TEAD1 Co-IP | NCI-H226 | 3 µM, 4h and 24h | Selectively disrupted YAP-TEAD1 interaction | [1] |
| CTGF Gene Expression (qPCR) | NCI-H226 Tumors | 0.3-10 mg/kg, 3 days | Dose-dependent downregulation | [2] |
| CYR61 Gene Expression (qPCR) | NCI-H226 Tumors | 0.3-10 mg/kg, 3 days | Dose-dependent downregulation | [2] |
| CTGF Gene Expression (qPCR) | NCI-H2373 Tumors | 10 mg/kg, 3 days | 5-fold downregulation | [2] |
Experimental Protocols
Protocol 1: TEAD1 Palmitoylation Assessment using Acyl-PEGyl Exchange Gel-Shift (APEGS) Assay
This protocol is adapted from methodologies described for assessing TEAD palmitoylation.[2]
Materials:
-
Cells of interest (e.g., NCI-H2373)
-
This compound
-
Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors)
-
N-Ethylmaleimide (NEM)
-
Hydroxylamine (HAM)
-
mPEG-2k
-
SDS-PAGE reagents
-
Anti-TEAD1 antibody
Procedure:
-
Culture cells to 70-80% confluency and treat with this compound or vehicle control for the desired time (e.g., overnight).[2]
-
Harvest and lyse cells in Lysis Buffer containing 50 mM NEM to block free thiol groups.
-
Remove excess NEM by protein precipitation (e.g., with acetone).
-
Resuspend the protein pellet in a buffer containing 1% SDS.
-
Divide each sample into two aliquots. Treat one aliquot with 1 M HAM (pH 7.4) to cleave thioester bonds (depalmitoylation) and the other with a control buffer (e.g., Tris-HCl).
-
Incubate for 1 hour at room temperature.
-
Add mPEG-2k (final concentration 20 mM) to both aliquots to label the newly exposed thiol groups in the HAM-treated sample.[7]
-
Incubate for 1 hour at room temperature.
-
Stop the reaction by adding sample buffer with a reducing agent.
-
Analyze the samples by SDS-PAGE and western blotting using an anti-TEAD1 antibody. The PEGylated (originally palmitoylated) TEAD1 will show a significant upward mobility shift compared to the non-PEGylated protein.
Protocol 2: Disruption of YAP-TEAD1 Interaction by Co-Immunoprecipitation (Co-IP)
This protocol is based on the co-immunoprecipitation experiments described in the literature for this compound.[2]
Materials:
-
Cells of interest (e.g., NCI-H226, NCI-H2373)
-
This compound
-
Co-IP Lysis Buffer (50 mmol/L Tris pH 7.5, 150 mmol/L NaCl, 1% Triton-X100, protease and phosphatase inhibitors)[2]
-
Anti-TEAD1 antibody for immunoprecipitation
-
Anti-YAP antibody for detection
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
Procedure:
-
Treat cells with this compound (e.g., 3 µM) or vehicle for the desired duration (e.g., 4 or 24 hours).[2]
-
Lyse cells in Co-IP Lysis Buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-TEAD1 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with Wash Buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by SDS-PAGE and western blotting using an anti-YAP antibody to detect co-immunoprecipitated YAP. A decrease in the YAP signal in the this compound-treated sample compared to the control indicates disruption of the YAP-TEAD1 interaction.
Protocol 3: Quantitative Real-Time PCR (qPCR) for CTGF and CYR61
Materials:
-
Cells of interest treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for CTGF, CYR61, and a housekeeping gene (e.g., GAPDH or ACTB)
Procedure:
-
Treat cells with a dose range of this compound for a specified time (e.g., 24 hours).
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using SYBR Green master mix and specific primers for CTGF, CYR61, and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to vehicle-treated controls.
Protocol 4: Cell Viability Assessment using MTT Assay
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 10-point, three-fold serial dilution starting from 3 µM) and a vehicle control.[2]
-
Incubate for the desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. TEAD-targeting small molecules induce a cofactor switch to regulate the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of TEAD Auto-palmitoylation Selectively Inhibit Proliferation and Tumor Growth of NF2-deficient Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for VT103: Determining Optimal Treatment Duration for TEAD Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
VT103 is a novel, orally active, and selective small molecule inhibitor of TEA Domain Transcription Factor 1 (TEAD1). It functions by specifically inhibiting the auto-palmitoylation of TEAD1, a critical post-translational modification required for its interaction with the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ).[1][2][3][4] By disrupting the YAP/TAZ-TEAD complex, this compound effectively suppresses the transcription of downstream target genes that are pivotal in driving cell proliferation, survival, and migration. Dysregulation of the Hippo signaling pathway, leading to the activation of the YAP/TAZ-TEAD transcriptional program, is a known oncogenic driver in various cancers, including mesothelioma and lung adenocarcinoma.[1][5] These application notes provide a comprehensive guide to determining the optimal treatment duration of this compound for achieving sustained and maximal inhibition of the YAP/TAZ-TEAD pathway.
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of TEAD1 auto-palmitoylation.[1][2][3] This lipidation is essential for the conformational state of TEAD1 that permits its interaction with YAP and TAZ. The subsequent disruption of the YAP/TAZ-TEAD1 complex prevents its binding to the regulatory regions of target genes, leading to the downregulation of their expression. Key downstream targets of the YAP/TAZ-TEAD pathway include genes involved in cell cycle progression and apoptosis resistance, such as Connective Tissue Growth Factor (CTGF), Cysteine-Rich Angiogenic Inducer 61 (CYR61), and Baculoviral IAP Repeat Containing 5 (BIRC5), which encodes the anti-apoptotic protein survivin.[1][5]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the dose-dependent and time-course effects of this compound on target engagement, downstream gene expression, and cellular phenotypes. This data is essential for designing experiments to determine the optimal treatment duration.
Table 1: In Vitro Dose-Response of this compound on TEAD1 Target Gene Expression (72 hours)
| Cell Line | Target Gene | This compound Concentration (nM) | Fold Change in Gene Expression (vs. Vehicle) |
| KTOR81 (BRAF V600E LUAD) | CTGF | 100 | 0.45[5] |
| 300 | 0.25[5] | ||
| 1000 | 0.15[5] | ||
| NCI-H226 (NF2-deficient Mesothelioma) | CTGF | 10 | 0.6 |
| 100 | 0.3 | ||
| 1000 | 0.1 | ||
| CYR61 | 10 | 0.55 | |
| 100 | 0.25 | ||
| 1000 | 0.12 |
Table 2: Time-Course of this compound-Mediated Inhibition of Downstream Signaling and Cellular Effects
| Time Point | Assay | Cell Line | This compound Concentration (nM) | Observed Effect |
| 4 hours | YAP-TEAD1 Co-IP | NCI-H226 | 3000 | Significant disruption of YAP-TEAD1 interaction[1] |
| 24 hours | YAP-TEAD1 Co-IP | NCI-H226 | 3000 | Sustained disruption of YAP-TEAD1 interaction[1] |
| 24 hours | Caspase-3/7 Activity | KTOR81 | 1000 (in combo with Dabrafenib) | ~2.5-fold increase in apoptosis[6] |
| 72 hours | Cell Proliferation | KTOR81 | 1000 (in combo with Dabrafenib) | ~60% inhibition of proliferation[5][6] |
| 72 hours | Gene Expression (CTGF) | KTOR81 | 1000 (in combo with Dabrafenib) | ~70% reduction in expression[5][6] |
| 168 hours | Cell Proliferation | KTOR81 | 1000 (in combo with Dabrafenib) | ~80% inhibition of proliferation[6] |
Table 3: In Vivo Pharmacodynamic and Efficacy Profile of this compound
| Model | Treatment Duration | Dose (mg/kg, p.o.) | Time Point for Analysis | Pharmacodynamic Marker | Result |
| NCI-H226 Xenograft | 3 days | 10 | 4 hours post last dose | Tumor CTGF mRNA | ~50% decrease[1] |
| 10 | 4 hours post last dose | Tumor CYR61 mRNA | ~60% decrease[1] | ||
| KTOR81 Xenograft | 14 days | 10 (in combo with Dabrafenib) | Day 14 | Tumor Volume | Significant tumor shrinkage[5] |
| 42 days | 10 (in combo with Dabrafenib) | Day 42 | Tumor Volume | Sustained tumor growth inhibition vs. Dabrafenib alone[5] |
Experimental Protocols
To determine the optimal treatment duration of this compound, a series of in vitro and in vivo experiments should be conducted to assess the onset, magnitude, and duration of its biological effects.
Protocol 1: In Vitro Time-Course of TEAD Target Gene Inhibition
Objective: To determine the kinetics of this compound-mediated inhibition of TEAD target gene expression.
Materials:
-
Cancer cell line with a dysregulated Hippo pathway (e.g., NCI-H226, KTOR81)
-
This compound
-
Cell culture reagents
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
Primers for target genes (e.g., CTGF, CYR61, BIRC5) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO).
-
Time-Course Harvest: Harvest cells at multiple time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours) post-treatment.
-
RNA Extraction: Extract total RNA from the harvested cells using a commercial kit.
-
qRT-PCR Analysis: Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of TEAD target genes. Normalize the expression levels to the housekeeping gene.
-
Data Analysis: Calculate the fold change in gene expression relative to the vehicle control at each time point and concentration.
Protocol 2: In Vitro Assessment of Sustained Phenotypic Effects
Objective: To evaluate the duration of this compound's effect on cell viability and apoptosis after drug withdrawal.
Materials:
-
Cancer cell line
-
This compound
-
Reagents for cell viability (e.g., CellTiter-Glo®) and apoptosis assays (e.g., Caspase-Glo® 3/7)
-
Multi-well plate reader
Procedure:
-
Treatment Phase: Treat cells with this compound at a concentration known to induce a biological effect (e.g., IC50 for proliferation inhibition) for various durations (e.g., 24, 48, 72 hours).
-
Drug Washout: After the treatment period, remove the media, wash the cells with PBS, and replace it with fresh, drug-free media.
-
Recovery Phase: Culture the cells in the drug-free media for an extended period (e.g., up to 7 days), with media changes as required.
-
Endpoint Assays: At different time points during the recovery phase (e.g., 24, 48, 96, 168 hours post-washout), perform cell viability and apoptosis assays.
-
Data Analysis: Plot cell viability and apoptosis levels over time to determine how long the effects of the initial this compound treatment are sustained.
Protocol 3: In Vivo Pharmacodynamic and Efficacy Study
Objective: To determine the optimal dosing frequency and treatment duration of this compound in a preclinical xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Cancer cell line for xenograft establishment
-
This compound formulated for oral gavage
-
Calipers for tumor measurement
-
Reagents for tissue processing and analysis (qRT-PCR, IHC)
Procedure:
-
Xenograft Establishment: Subcutaneously inject cancer cells into the flanks of the mice. Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize mice into different treatment groups:
-
Vehicle control
-
This compound continuous daily dosing
-
This compound intermittent dosing (e.g., 5 days on/2 days off; 1 week on/1 week off)
-
-
Treatment Administration: Administer this compound or vehicle via oral gavage at a predetermined dose.
-
Tumor and Body Weight Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Pharmacodynamic Analysis: At various time points during and after the treatment period, a subset of mice can be euthanized to collect tumor and plasma samples.
-
Analyze tumor tissue for the expression of TEAD target genes (qRT-PCR) and markers of proliferation (Ki67) and apoptosis (cleaved caspase-3) by immunohistochemistry.
-
Measure this compound concentration in plasma and tumor tissue to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
-
-
Efficacy Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint. Monitor for tumor regrowth after treatment cessation in the intermittent dosing groups.
-
Data Analysis: Compare tumor growth inhibition, changes in pharmacodynamic markers, and overall survival between the different treatment regimens to identify the optimal duration and schedule.
Visualizations
Hippo-YAP/TEAD Signaling Pathway and this compound's Point of Intervention
Caption: The Hippo pathway and this compound's inhibition of TEAD1.
Experimental Workflow for Determining Optimal this compound Treatment Duration
Caption: Workflow for optimizing this compound treatment duration.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Combining VT103 with Dabrafenib for Enhanced Anti-Cancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of acquired resistance to targeted therapies remains a significant challenge in oncology. A promising strategy to overcome this is the combination of inhibitors that target distinct but interconnected signaling pathways. This document provides detailed application notes and protocols for investigating the combination of VT103, a selective inhibitor of TEA Domain Transcription Factor 1 (TEAD1), and dabrafenib (B601069), a potent inhibitor of mutant BRAF kinase.
Preclinical studies have demonstrated that combining this compound with dabrafenib results in enhanced anti-tumor efficacy in cancers harboring the BRAF V600E mutation, such as lung adenocarcinoma.[1] The rationale for this combination lies in the crosstalk between the MAPK and Hippo signaling pathways, where dual inhibition can lead to a more profound and durable anti-cancer response.
This compound is a selective inhibitor of TEAD1 protein palmitoylation, which is essential for the transcriptional activity of the Hippo pathway effectors YAP and TAZ.[2][3] By inhibiting TEAD1, this compound disrupts the transcription of pro-proliferative and anti-apoptotic genes.
Dabrafenib is a kinase inhibitor that specifically targets the BRAF V600E mutation, a driver of the constitutively active MAPK signaling pathway (RAS/RAF/MEK/ERK) that promotes cell proliferation and survival.[4][5][6]
This document outlines the theoretical basis for this combination therapy, provides a summary of key preclinical findings, and offers detailed protocols for researchers to investigate this combination in their own experimental systems.
Signaling Pathways and Rationale for Combination
The MAPK and Hippo signaling pathways are critical regulators of cell growth, proliferation, and apoptosis. In many cancers, these pathways are dysregulated.
-
MAPK Pathway: In BRAF V600E mutant cancers, the MAPK pathway is constitutively active, leading to uncontrolled cell proliferation. Dabrafenib directly inhibits the mutated BRAF protein, thereby blocking this signaling cascade.[6][7]
-
Hippo Pathway: The Hippo pathway controls organ size and cell fate. Its downstream effectors, YAP and TAZ, are transcriptional co-activators that, when translocated to the nucleus, bind to TEAD transcription factors to drive the expression of genes involved in cell proliferation and survival. This compound inhibits the palmitoylation of TEAD1, a modification necessary for its function, thus suppressing YAP/TAZ-TEAD-mediated transcription.[2][3]
Crosstalk and Synergy: There is significant crosstalk between the MAPK and Hippo pathways. For instance, the RAF-1/MST-2 interaction can provide a functional link between these two pathways.[8] By simultaneously inhibiting both pathways with dabrafenib and this compound, a synergistic anti-tumor effect can be achieved. This combination has been shown to enhance apoptosis by downregulating the anti-apoptotic protein survivin, a transcriptional target of the YAP1/TEAD1 complex.[1][5]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the combination of this compound and dabrafenib in the BRAF V600E-mutated lung adenocarcinoma cell line, KTOR81.[1]
Table 1: In Vitro Efficacy of Dabrafenib and this compound Combination
| Parameter | Dabrafenib Monotherapy | This compound + Dabrafenib Combination | Fold Change/Enhancement | Reference |
| Cell Viability (72h) | Dose-dependent decrease | Significantly enhanced reduction in viability | - | [1] |
| Apoptosis (Caspase 3/7 activity, 24h) | Modest increase | Significant increase in apoptosis | ~2-fold increase vs. Dabrafenib alone | [1] |
| Survivin mRNA expression (72h) | No significant change | Significant downregulation | ~50% reduction vs. control | [1] |
| Survivin protein expression (Immunohistochemistry in xenografts) | - | Significantly lower expression vs. vehicle | - | [1] |
Note: Specific IC50 values for the combination and for this compound alone in the KTOR81 cell line are not explicitly stated in the primary literature. Researchers should perform dose-response experiments to determine these values in their specific cell line of interest.
Table 2: In Vivo Efficacy in KTOR81 Xenograft Model
| Treatment Group | Duration of Treatment | Outcome | Reference |
| Vehicle | 14 days | Progressive tumor growth | [1] |
| Dabrafenib monotherapy | 14 days | Significant tumor shrinkage followed by regrowth after treatment cessation | [1] |
| This compound monotherapy | 14 days | Moderate tumor growth inhibition | [1] |
| Dabrafenib + this compound combination | 14 days | Significant tumor shrinkage with a sustained response during the observation period (up to 42 days) | [1] |
Experimental Protocols
The following protocols provide a framework for studying the combination of this compound and dabrafenib. These are generalized protocols and should be optimized for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay
This protocol is to assess the effect of this compound, dabrafenib, and their combination on the viability of cancer cells.
Materials:
-
BRAF V600E mutant cancer cell line (e.g., KTOR81, A375)
-
Complete cell culture medium
-
96-well cell culture plates
-
Dabrafenib (Selleck Chemicals)
-
This compound (Vivace Therapeutics Inc. or other suppliers)
-
DMSO (for drug dissolution)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Preparation: Prepare stock solutions of dabrafenib and this compound in DMSO. Create serial dilutions of each drug and the combination in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the drugs (single agents or combination) or vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot dose-response curves and calculate the IC50 values for each drug alone and in combination using software such as GraphPad Prism.
-
To determine if the drug interaction is synergistic, additive, or antagonistic, calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy.
-
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
This protocol is to assess the effect of this compound and dabrafenib on key proteins in the MAPK and Hippo signaling pathways.
Materials:
-
6-well cell culture plates
-
Treated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-survivin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with dabrafenib, this compound, the combination, or vehicle control for the desired time (e.g., 24-72 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-survivin, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle shaking.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the protein of interest to a loading control (e.g., GAPDH).
Protocol 3: Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.
Materials:
-
White-walled 96-well plates
-
Treated cells
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with dabrafenib, this compound, the combination, or vehicle control as described in the cell viability assay. A typical treatment duration is 24 hours.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal of treated wells to that of the vehicle control to determine the fold-change in caspase-3/7 activity.
Conclusion
The combination of this compound and dabrafenib represents a rational and promising therapeutic strategy for BRAF V600E-mutated cancers. The provided application notes and protocols offer a comprehensive guide for researchers to explore the synergistic effects and underlying mechanisms of this combination. Rigorous in vitro and in vivo experimentation, guided by these protocols, will be crucial in further validating the clinical potential of co-targeting the MAPK and Hippo signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SURVIVIN antibody (10508-1-AP) | Proteintech [ptglab.com]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. caymanchem.com [caymanchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. punnettsquare.org [punnettsquare.org]
- 7. This compound (VT-103) | TEAD1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. file.yizimg.com [file.yizimg.com]
Practical Guide to Utilizing VT103 in Diffuse Gastric Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diffuse gastric cancer (DGC) is a histologically and molecularly distinct subtype of gastric adenocarcinoma characterized by poorly cohesive cancer cells that infiltrate the stomach wall, leading to a thickened and rigid stomach, a condition known as linitis plastica. DGC is associated with a poor prognosis and often demonstrates resistance to conventional chemotherapies. Recent research has highlighted the critical role of the Hippo signaling pathway's downstream effectors, YAP and TAZ, and their transcriptional co-activators, the TEAD family of transcription factors, in driving DGC progression. VT103, a selective inhibitor of TEAD1 autopalmitoylation, has emerged as a promising therapeutic agent by disrupting the YAP/TAZ-TEAD interaction and suppressing the transcription of pro-oncogenic genes.
These application notes provide a practical guide for the use of this compound in DGC studies, detailing its mechanism of action and providing protocols for in vitro and in vivo experimental models.
Mechanism of Action
This compound is a potent and selective small molecule inhibitor of TEAD1 autopalmitoylation. This post-translational modification is essential for the interaction between TEAD transcription factors and their co-activators YAP and TAZ. By inhibiting this process, this compound effectively disrupts the formation of the YAP/TAZ-TEAD transcriptional complex, leading to the downregulation of target genes involved in cell proliferation, survival, and epithelial-to-mesenchymal transition (EMT). In the context of diffuse gastric cancer, this compound has been shown to reduce proliferation, colony formation, and invasion of cancer cells.[1] Furthermore, it has demonstrated a synergistic effect when used in combination with the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU).[1] A key aspect of this compound's mechanism is its ability to suppress the expression of cancer stem cell (CSC) markers, such as CD44, and EMT markers, like Slug, suggesting its potential to target the aggressive and chemoresistant populations within DGC tumors.[1]
Key Applications
-
In vitro evaluation of anti-proliferative and anti-invasive effects: Assessing the efficacy of this compound as a single agent or in combination with other therapies on DGC cell lines and patient-derived organoids.
-
Investigation of molecular mechanisms: Elucidating the impact of this compound on the YAP/TAZ-TEAD signaling pathway and downstream targets, including markers for cancer stem cells and EMT.
-
In vivo preclinical studies: Evaluating the anti-tumor activity of this compound in xenograft models of diffuse gastric cancer.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |
| NCI-H2052 | Malignant Pleural Mesothelioma | 7.13 | CellTiter-Glo | [1] |
| NCI-H226 | Malignant Pleural Mesothelioma | 3.8 | CellTiter-Glo | [1] |
| DGC Cell Line 1 (e.g., AGS) | Diffuse Gastric Cancer | Data not available | MTT/CellTiter-Glo | |
| DGC Cell Line 2 (e.g., KATO III) | Diffuse Gastric Cancer | Data not available | MTT/CellTiter-Glo |
Note: Specific IC50 values for this compound in diffuse gastric cancer cell lines are not yet publicly available and need to be determined empirically using the provided protocols.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on the proliferation of diffuse gastric cancer cell lines.
Materials:
-
Diffuse gastric cancer cell lines (e.g., AGS, KATO III)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
5-Fluorouracil (5-FU) (stock solution in DMSO or water)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed DGC cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound and/or 5-FU in complete culture medium.
-
After 24 hours, replace the medium with 100 µL of medium containing the desired concentrations of this compound, 5-FU, or the combination. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. For combination studies, the Combination Index (CI) can be calculated using appropriate software (e.g., CompuSyn) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blot Analysis of CD44 and Slug
This protocol is for detecting changes in the expression of the cancer stem cell marker CD44 and the EMT marker Slug in DGC cells treated with this compound.
Materials:
-
DGC cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies:
-
Rabbit anti-CD44 (e.g., Cell Signaling Technology, #3570, 1:1000 dilution)
-
Rabbit anti-Slug (e.g., Cell Signaling Technology, #9585, 1:1000 dilution)
-
Mouse anti-β-actin (e.g., Sigma-Aldrich, #A5441, 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed DGC cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for 48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system. β-actin is used as a loading control.
Matrigel Invasion Assay
This protocol assesses the effect of this compound on the invasive capacity of DGC cells.
Materials:
-
DGC cells
-
This compound
-
Serum-free medium
-
Complete medium (chemoattractant)
-
24-well plates with Matrigel-coated inserts (e.g., Corning BioCoat Matrigel Invasion Chambers)
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.
-
Harvest DGC cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
If testing the effect of this compound, pre-treat the cells with the desired concentration of the inhibitor for 24-48 hours before harvesting, or include the inhibitor in the cell suspension and the upper and lower chambers.
-
Add 500 µL of the cell suspension to the upper chamber of the insert.
-
Add 750 µL of complete medium (containing FBS as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of invaded cells in several microscopic fields and calculate the average.
Patient-Derived Organoid (PDO) Culture and Treatment
This protocol describes the establishment and treatment of DGC PDOs with this compound.
Materials:
-
Fresh DGC tumor tissue
-
Advanced DMEM/F12 medium
-
Matrigel
-
Human gastric organoid growth medium supplements (e.g., EGF, Noggin, R-spondin1, FGF10, Gastrin)
-
This compound
-
Cell viability assay kit (e.g., CellTiter-Glo 3D)
Procedure:
-
Establishment of PDOs:
-
Mechanically and enzymatically digest the fresh tumor tissue to obtain single cells or small cell clusters.
-
Embed the cells in Matrigel droplets in a multi-well plate.
-
After polymerization of the Matrigel, add human gastric organoid growth medium.
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Passage the organoids every 7-14 days.
-
-
This compound Treatment and Viability Assay:
-
Dissociate established PDOs into small fragments and seed them in Matrigel in a 96-well plate.
-
After 3-4 days of culture, treat the organoids with a range of this compound concentrations.
-
Incubate for 5-7 days.
-
Assess organoid viability using a 3D-compatible cell viability assay like CellTiter-Glo 3D, following the manufacturer's instructions.
-
Determine the IC50 value of this compound in the PDOs.
-
In Vivo Xenograft Model
This protocol outlines the use of this compound in a DGC xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
DGC cell line (e.g., AGS) or PDO fragments
-
Matrigel
-
This compound formulated for in vivo use
-
Vehicle control
-
5-FU
-
Calipers
Procedure:
-
Subcutaneously inject 1-5 x 10^6 DGC cells mixed with Matrigel into the flank of each mouse. For PDO xenografts, implant small organoid fragments.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound, 5-FU, this compound + 5-FU).
-
Administer this compound via a suitable route (e.g., oral gavage) at a predetermined dose and schedule (e.g., daily or on a cycle). A potential starting dose for in vivo studies could be in the range of 10-30 mg/kg, based on other TEAD inhibitor studies, but this needs to be optimized.
-
Administer 5-FU (e.g., intraperitoneal injection) according to an established protocol.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for CD44 and Slug).
Mandatory Visualizations
References
Troubleshooting & Optimization
troubleshooting VT103 solubility issues in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with VT103 solubility in aqueous media during their experiments.
Troubleshooting Guide
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: this compound is known to be practically insoluble in water and aqueous buffers alone.[1] Direct dissolution in aqueous media is not recommended. To achieve a working solution, a stock solution in an appropriate organic solvent must first be prepared. Follow the steps outlined in the experimental protocols section for preparing a stock solution in 100% DMSO. Subsequently, this stock solution can be further diluted into your aqueous experimental medium.
For a systematic approach to troubleshooting this issue, please refer to the following workflow diagram:
Caption: Troubleshooting workflow for this compound solubility issues.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into my cell culture medium. How can I prevent this?
A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds like this compound. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final working concentration of this compound in your experiment.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is as low as possible, ideally below 0.5% for most cell-based assays, to minimize solvent-induced toxicity while maintaining solubility.
-
Use a Surfactant: For certain applications, the addition of a small amount of a non-ionic surfactant, such as Tween® 80 (e.g., 0.05%), to the final aqueous medium can help to maintain the solubility of this compound.[2]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous medium. This gradual decrease in solvent concentration can sometimes prevent immediate precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][3][4] It is crucial to use fresh, anhydrous (hygroscopic) DMSO, as absorbed moisture can significantly impact the solubility of the compound.[1][3]
Q2: What are the reported solubility limits for this compound?
A2: The following table summarizes the available solubility data for this compound.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 50 - 82 | 121.83 - 199.79 | May require sonication to fully dissolve. Use fresh, anhydrous DMSO.[1][3] |
| Ethanol | 4 | - | - |
| Water | Insoluble | Insoluble | -[1] |
Q3: How should I store this compound stock solutions?
A3: this compound powder can be stored at -20°C for up to 3 years.[1] Once dissolved in DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1 year or -20°C for up to 1 month.[1][5]
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective inhibitor of TEA domain transcription factor 1 (TEAD1).[1][3][4] It functions by blocking the auto-palmitoylation of TEAD1, which is a critical post-translational modification for its activity.[3][6] This inhibition disrupts the interaction between TEAD1 and the transcriptional co-activators YAP and TAZ, leading to the downregulation of target gene expression involved in cell proliferation and survival.[3][7][8]
The following diagram illustrates the role of this compound in the Hippo signaling pathway:
Caption: this compound inhibits TEAD1 auto-palmitoylation in the Hippo pathway.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 410.42 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 4.10 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[3]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution in 1 mL of medium:
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Mix thoroughly by gentle pipetting or vortexing.
-
Ensure the final DMSO concentration in the assay is below the tolerance level for your specific cell line (typically <0.5%).
-
Use the freshly prepared working solution immediately for your experiment.
Protocol 3: Example Formulation for In Vivo Oral Administration
For in vivo studies, this compound can be formulated as a suspension. A commonly used vehicle is a mix of PEG300, Tween® 80, and ddH₂O.[1]
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween® 80
-
ddH₂O (double-distilled water)
Procedure (example for a 1 mg/mL solution):
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 82 mg/mL).[1]
-
To prepare 1 mL of the final formulation:
-
Take 50 µL of the 82 mg/mL this compound stock solution in DMSO.
-
Add it to 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween® 80 and mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
-
Mix the final solution thoroughly. This formulation should be prepared fresh and used immediately.[1]
Note: The specific formulation for in vivo studies may need to be optimized depending on the animal model and route of administration. Another reported formulation for oral administration involves a suspension in a solution of Carboxymethylcellulose sodium (CMC-NA).[1]
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. Buy this compound [smolecule.com]
- 7. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing VT103 Concentration to Avoid Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental concentration of VT103, a selective TEAD1 palmitoylation inhibitor, and minimize the risk of off-target effects.
Frequently Asked questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and selective small molecule inhibitor of TEA domain transcription factor 1 (TEAD1) protein palmitoylation.[1][2][3][4][5] By inhibiting this post-translational modification, this compound blocks TEAD auto-palmitoylation, which is essential for its function.[1][4] This ultimately disrupts the interaction between YAP/TAZ and TEAD, leading to the inhibition of YAP/TAZ-TEAD promoted gene transcription.[1][4]
Q2: How selective is this compound for TEAD1?
A2: this compound has been shown to be selective for TEAD1. In HEK293T cells, a concentration of 3 μM this compound was found to inhibit the palmitoylation of TEAD1 but not TEAD2, TEAD3, or TEAD4.[1][5] This suggests that at or below this concentration, off-target effects related to the inhibition of other TEAD isoforms are less likely.
Q3: What is a recommended starting concentration for in vitro experiments?
A3: A good starting point for in vitro experiments is to use a concentration range around the reported IC50 values. This compound has a reported IC50 of 1.02 nM in a YAP reporter assay and has shown anti-proliferative activity in the low nanomolar range in cell lines such as NCI-H226 (IC50 = 3 nM) and NCI-H2052 (IC50 = 7.13 nM).[1][5] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q4: What are the potential signs of off-target effects in my cell-based assays?
A4: Potential indicators of off-target effects include:
-
Unexpected cytotoxicity: Significant cell death at concentrations that are much higher than the IC50 for the intended target.
-
Phenotypes inconsistent with TEAD1 inhibition: Observing cellular effects that are not known to be regulated by the Hippo-YAP/TAZ-TEAD pathway.
-
Inconsistent results: High variability in experimental readouts that cannot be attributed to other factors.
-
Activation of stress response pathways: Unintended activation of cellular stress signaling pathways.
Q5: How can I experimentally assess the off-target profile of this compound in my system?
A5: To experimentally determine the off-target effects of this compound, especially at higher concentrations, you can consider the following approaches:
-
Kinase Profiling: Use a commercial kinase screening service to assess the activity of this compound against a broad panel of kinases. This is a common approach to identify unintended kinase inhibition.
-
Proteomic Approaches: Techniques like chemical proteomics or thermal proteome profiling (TPP) can provide an unbiased view of the proteins that this compound interacts with within the cell.
-
Phenotypic Screening: High-content imaging and analysis can reveal unexpected cellular phenotypes that may be indicative of off-target activities.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cytotoxicity observed. | The concentration of this compound is too high, leading to off-target effects. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a concentration range spanning from below to well above the IC50 for TEAD1 inhibition. Use a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) to assess cytotoxicity. |
| The cell line is particularly sensitive to the inhibition of the Hippo pathway or to the compound itself. | Titrate the concentration of this compound carefully for your specific cell line. Consider using a less sensitive cell line for initial experiments if possible. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically <0.5%). Run a vehicle control (medium with solvent only) to assess solvent toxicity. | |
| Observed phenotype is not consistent with TEAD1 inhibition. | Off-target binding to other proteins is triggering alternative signaling pathways. | Lower the concentration of this compound to a range where it is more selective for TEAD1. Consider performing a kinase or proteomic screen to identify potential off-target interactions at the concentrations you are using. |
| The observed phenotype is a downstream effect of TEAD1 inhibition that is not yet characterized. | Validate your findings using a secondary method, such as siRNA-mediated knockdown of TEAD1, to confirm that the phenotype is indeed on-target. | |
| Inconsistent or variable results between experiments. | Inconsistent concentration of this compound due to precipitation or degradation. | Ensure that the this compound stock solution is properly dissolved and stored. Prepare fresh dilutions for each experiment. Visually inspect the media for any signs of precipitation after adding this compound. |
| The experimental window is too long, leading to compound degradation or cumulative off-target effects. | Optimize the incubation time with this compound. A shorter exposure may be sufficient to observe the desired on-target effect while minimizing off-target issues. |
Quantitative Data Summary
| Parameter | Value | Assay/Cell Line | Reference |
| IC50 (YAP Reporter Assay) | 1.02 nM | YAP reporter assay | [1][5] |
| IC50 (Anti-proliferative) | 3 nM | NCI-H226 cells | [1] |
| IC50 (Anti-proliferative) | 7.13 nM | NCI-H2052 cells | [1] |
| Selectivity Threshold | 3 µM | HEK293T cells (no inhibition of TEAD2, 3, 4 palmitoylation) | [1][5] |
| In Vivo Dosage | 0.3 - 10 mg/kg | Mouse xenograft models | [1][5] |
Experimental Protocols
Protocol 1: Dose-Response Assessment of this compound using an MTT Assay
Objective: To determine the optimal non-toxic concentration range of this compound for a specific cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate for 24 hours.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. It is recommended to start from a high concentration (e.g., 10 µM) and perform 1:3 or 1:10 dilutions. Include a vehicle-only control (DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Plot the cell viability (%) against the log of the this compound concentration to determine the IC50 value for cytotoxicity.
Protocol 2: General Workflow for Kinase Profiling
Objective: To identify potential off-target kinase interactions of this compound.
Methodology: This protocol outlines the general steps involved in using a commercial kinase profiling service.
-
Compound Submission:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (typically DMSO).
-
Provide the service provider with the required amount and concentration of your compound.
-
-
Kinase Panel Selection:
-
Choose a kinase panel that is relevant to your research interests or a broad panel for a comprehensive screen. Many providers offer panels of hundreds of kinases.
-
-
Assay Performance:
-
The service provider will perform binding or activity assays of your compound against the selected kinase panel, typically at a single high concentration (e.g., 1-10 µM) for an initial screen.
-
-
Data Analysis and Reporting:
-
The results are usually provided as a percentage of inhibition for each kinase.
-
For any significant "hits" (kinases that are inhibited above a certain threshold), you can request follow-up dose-response experiments to determine the IC50 values for those specific kinases.
-
-
Interpretation:
-
Compare the IC50 values for any off-target kinases to the on-target IC50 for TEAD1. A large window between these values indicates good selectivity.
-
Visualizations
Caption: this compound inhibits TEAD1 palmitoylation, disrupting YAP/TAZ binding and gene transcription.
Caption: A workflow for troubleshooting unexpected results with this compound.
Caption: An experimental workflow for optimizing this compound concentration.
References
Technical Support Center: Managing Compound Precipitation in Cell Culture Medium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of compound precipitation in cell culture media, with a specific focus on the small molecule inhibitor VT103.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and selective inhibitor of TEAD1 protein palmitoylation.[1][2] It functions by inhibiting the YAP/TAZ-TEAD promoted gene transcription, blocking TEAD auto-palmitoyylation, and disrupting the interaction between YAP/TAZ and TEAD.[1] this compound is used in cancer research.[1]
Q2: I observed a precipitate in my cell culture medium after adding this compound. What are the common causes?
A2: Precipitation of small molecules like this compound in cell culture medium is a common issue. The primary causes can be broadly categorized into two groups: issues related to the compound and its handling, and general issues with the cell culture medium itself.
-
Compound-Related Issues:
-
Poor Aqueous Solubility: Many small molecule inhibitors are hydrophobic and have low solubility in aqueous solutions like cell culture media.[3][4] When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the medium, the compound can "crash out" of solution if its concentration exceeds its solubility limit.[3]
-
High Final Concentration: Using a final concentration of this compound that is too high for the specific medium composition and temperature can lead to precipitation.[3][4]
-
Improper Dilution Technique: Rapidly adding the concentrated stock solution to the medium without proper mixing can create localized areas of high concentration, triggering precipitation.[3][4]
-
-
Medium-Related Issues:
-
Temperature Fluctuations: Extreme shifts in temperature can cause high molecular weight proteins and other components in the medium to precipitate.[5][6] Repeated freeze-thaw cycles of media and supplements should be avoided.[6][7]
-
pH Instability: Incorrect pH can affect the solubility of media components.[5]
-
High Concentration of Salts and Metals: Media components like calcium salts and metal supplements (e.g., copper, iron, zinc) can precipitate, especially in serum-free media or under certain pH and oxidative conditions.[5][7]
-
Evaporation: Evaporation of water from the culture medium increases the concentration of all components, potentially leading to the precipitation of salts and other substances.[8]
-
Contamination: Bacterial, fungal, or mycoplasma contamination can cause turbidity and precipitation in the culture.[7][9]
-
Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A3: You can perform a solubility test to determine the maximum working concentration of this compound in your specific experimental conditions. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q4: What is the recommended final concentration of DMSO in the cell culture medium?
A4: To avoid solvent-induced toxicity and precipitation, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally below 0.1%.[3][10]
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and resolving this compound precipitation in your cell culture experiments.
Problem: Precipitate forms immediately after adding this compound stock solution to the cell culture medium.
This is a classic sign of the compound "crashing out" of solution due to its low aqueous solubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Recommended Actions:
-
Lower the Final Concentration: The most direct solution is to reduce the final working concentration of this compound.[3]
-
Optimize Dilution Technique:
-
Always use pre-warmed (37°C) cell culture medium for dilutions.[3] Adding compounds to cold media can decrease their solubility.[3]
-
Add the this compound stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersion.[3]
-
Consider performing a serial dilution of the stock solution in pre-warmed medium instead of a single large dilution step.[3]
-
Problem: Precipitate appears gradually over hours or days of incubation.
This may indicate compound instability, interaction with media components over time, or changes in the medium itself.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for gradual precipitation.
Recommended Actions:
-
Check for Contamination: Visually inspect the culture for signs of bacterial or fungal contamination. If suspected, perform appropriate tests (e.g., plating on agar, mycoplasma testing).[7] If contaminated, discard the culture and decontaminate the incubator and hood.[5]
-
Prevent Evaporation: Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[3]
-
Address Compound Instability: If this compound is unstable in the aqueous environment over time, perform media changes with freshly prepared this compound-containing media every 24-48 hours.[4]
-
Minimize Temperature Fluctuations: Reduce the amount of time culture vessels are outside the incubator to prevent temperature cycling, which can affect the solubility of media components.[3]
Data Presentation
Table 1: Common Causes of Precipitation in Cell Culture and Their Solutions
| Cause of Precipitation | Typical Observation | Recommended Solution |
| Compound "Crashing Out" | Immediate formation of fine, crystalline, or amorphous precipitate upon adding the compound. | Lower final concentration; pre-warm media; add stock solution slowly while mixing; perform serial dilutions.[3] |
| Temperature Fluctuations | Crystalline or amorphous precipitate, especially after removing media from cold storage or temperature cycling. | Store media at the recommended temperature; avoid repeated freeze-thaw cycles.[6] Warm media to 37°C and swirl to dissolve before use.[11] |
| Calcium Salt Precipitation | Fine, crystalline precipitate (e.g., CaSO4). | When preparing media from powder, dissolve CaCl2 separately in deionized water before adding other components.[7] |
| Metal Supplement Precipitation | Colored precipitates (can be toxic to cells). | In serum-free media, consider adding chelating agents or carrier proteins like transferrin for iron.[5] |
| Evaporation | Increased salt crystals, particularly at the edges of the well or flask. | Ensure proper incubator humidity; use sealed flasks or low-evaporation lids.[3] |
| Contamination | Turbid medium, sometimes with a color change (e.g., yellowing due to bacterial growth). | Discard contaminated cultures and decontaminate equipment.[9] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
This protocol helps you determine the highest concentration of this compound that remains in solution in your specific cell culture medium.
Materials:
-
This compound stock solution in DMSO
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes
-
Incubator (37°C, 5% CO2)
-
Microscope or plate reader (optional, for quantitative assessment)
Methodology:
-
Prepare a Serial Dilution of this compound in Medium:
-
In a series of sterile tubes or wells of a 96-well plate, prepare a 2-fold serial dilution of your this compound stock solution directly into your pre-warmed complete cell culture medium.
-
For example, to test a range from 100 µM down to ~0.8 µM, you would add a calculated amount of your DMSO stock to the first tube/well to achieve 100 µM, and then serially dilute from there.
-
Important: Ensure the final DMSO concentration remains constant across all dilutions and is below the toxic level for your cells (e.g., <0.5%).[3][10] Include a "medium + DMSO only" control.
-
-
Incubate:
-
Incubate the tubes or plate at 37°C and 5% CO2 for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
-
Observe for Precipitation:
-
Visually inspect each dilution for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, 24 hours).[3]
-
For a more quantitative assessment, you can read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the control indicates precipitation.[3]
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration of this compound that remains clear (no visible precipitate and no significant increase in absorbance) is the maximum working soluble concentration for your experimental conditions.
-
Signaling Pathways and Workflows
This compound Mechanism of Action
This compound is a selective inhibitor of TEAD1 auto-palmitoylation, which is a critical step for the interaction between TEAD transcription factors and the transcriptional co-activators YAP and TAZ. By blocking this process, this compound disrupts the downstream gene transcription that promotes cell proliferation and survival in certain cancers.
Caption: Simplified signaling pathway of this compound action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cause analysis of precipitate in cell culture flaskâtemperature [luoron.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 9. Analysis of the Causes of Precipitation in Cell Culture Flasks - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 10. captivatebio.com [captivatebio.com]
- 11. adl.usm.my [adl.usm.my]
potential off-target effects of the TEAD inhibitor VT103
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the TEAD inhibitor, VT103. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a selective inhibitor of TEAD1 auto-palmitoylation. Available data indicates that at a concentration of 3 µM, this compound inhibits the palmitoylation of TEAD1 but not TEAD2, TEAD3, or TEAD4 in HEK293T cells.[1] This suggests a degree of selectivity for the TEAD1 isoform within the TEAD family.
Q2: Has a comprehensive off-target screening, such as a kinome scan, been published for this compound?
A2: As of the latest available information, a comprehensive, publicly available off-target screening panel for this compound, such as a full kinome scan, has not been identified in the scientific literature. While its selectivity against other TEAD isoforms has been reported, its activity against other protein families (e.g., kinases, GPCRs, ion channels) is not broadly documented in public sources.
Q3: What are the general approaches to assess the potential off-target liabilities of a small molecule inhibitor like this compound?
A3: A thorough assessment of off-target liabilities typically involves a multi-pronged approach:
-
Computational (In Silico) Prediction: Utilizes algorithms to predict potential off-target interactions based on the chemical structure of the inhibitor and known protein structures.
-
Broad Panel Experimental Screening: Involves testing the compound against large panels of recombinant proteins. A common example is the KINOMEscan™ platform, which assesses binding to hundreds of kinases.[2][3][4][5][6][7] Similar panels exist for other protein families like GPCRs, ion channels, and nuclear receptors.
-
Cell-Based Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can identify target engagement and off-target binding within a cellular context.[8][9][10][11][12]
-
Safety Pharmacology Studies: These are a set of preclinical studies designed to investigate potential undesirable pharmacodynamic effects on vital functions, such as the cardiovascular, respiratory, and central nervous systems.[13][14][15][16][17]
Q4: What is the primary mechanism of action of this compound?
A4: this compound is an inhibitor of TEAD1 protein auto-palmitoylation.[1] This post-translational modification is crucial for the stability and function of TEAD transcription factors.[18] By inhibiting palmitoylation, this compound disrupts the interaction between TEAD and its co-activators YAP and TAZ, thereby suppressing the transcription of Hippo pathway target genes.[19]
Troubleshooting Guides
Issue 1: An unexpected phenotype is observed in cells upon treatment with this compound, which doesn't align with known TEAD1 function.
This could potentially be due to an off-target effect. Here is a guide to troubleshoot this issue:
Step 1: Confirm On-Target Engagement
-
Action: Perform a dose-response experiment to confirm that this compound is engaging TEAD1 at the concentrations causing the unexpected phenotype.
-
Method: Use a TEAD palmitoylation assay or a YAP/TAZ-TEAD co-immunoprecipitation assay.
-
Expected Outcome: Inhibition of TEAD1 palmitoylation or disruption of the YAP/TAZ-TEAD1 interaction in a dose-dependent manner.
Step 2: Use an Orthogonal TEAD Inhibitor
-
Action: Treat cells with a structurally different TEAD inhibitor that has a distinct chemical scaffold from this compound.
-
Rationale: If the unexpected phenotype is also observed with a different TEAD inhibitor, it is more likely to be an on-target effect. If the phenotype is unique to this compound, it strengthens the suspicion of an off-target effect.
Step 3: Perform a Target Knockdown/Knockout Experiment
-
Action: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of TEAD1 in your cell line.
-
Rationale: If the phenotype observed with this compound is recapitulated by TEAD1 knockdown/knockout, it is likely an on-target effect. If the phenotype persists in TEAD1-deficient cells upon this compound treatment, it is highly indicative of an off-target mechanism.
Step 4: Identify Potential Off-Targets
-
Action: If an off-target effect is suspected, unbiased methods can be employed to identify the interacting protein(s).
-
Method: The Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry is a powerful technique to identify proteins that are stabilized by this compound binding in an unbiased, proteome-wide manner.[8][9][10][11][12]
dot
Caption: Troubleshooting workflow for investigating potential off-target effects of this compound.
Quantitative Data Summary
| Parameter | This compound | Reference |
| Target | TEAD1 Auto-palmitoylation | [1] |
| IC₅₀ (YAP Reporter Assay) | 1.02 nM | [1] |
| Selectivity | Selective for TEAD1 over TEAD2, TEAD3, and TEAD4 at 3 µM | [1] |
Experimental Protocols
Protocol 1: Cellular TEAD Palmitoylation Assay
This protocol is used to assess the inhibition of TEAD palmitoylation in a cellular context.
Materials:
-
HEK293T cells
-
Expression plasmids for tagged TEAD isoforms (e.g., FLAG-TEAD1, FLAG-TEAD2, etc.)
-
Lipofectamine 2000 or other transfection reagent
-
DMEM with 10% FBS
-
This compound
-
Alkyne-palmitic acid probe
-
RIPA lysis buffer with protease inhibitors
-
Anti-FLAG antibody conjugated to beads
-
Click chemistry reaction buffer (containing rhodamine-azide or biotin-azide)
-
SDS-PAGE gels and Western blot apparatus
Procedure:
-
Transfection: Seed HEK293T cells and transfect with the desired FLAG-TEAD expression plasmid.
-
Treatment: 24 hours post-transfection, treat the cells with this compound or DMSO (vehicle control) for a specified time (e.g., 4 hours). Then, add the alkyne-palmitic acid probe to the media and incubate for another period (e.g., 20 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Immunoprecipitation: Incubate the cell lysate with anti-FLAG beads to immunoprecipitate the tagged TEAD protein.
-
Click Chemistry: Wash the beads and perform the click chemistry reaction to attach a fluorescent tag (rhodamine) or a biotin (B1667282) tag to the incorporated alkyne-palmitic acid.
-
Analysis: Elute the protein from the beads, run on an SDS-PAGE gel, and visualize the palmitoylated TEAD by in-gel fluorescence scanning (for rhodamine) or by Western blot with streptavidin-HRP (for biotin). Total TEAD levels should be assessed by Western blot using an anti-FLAG antibody.
dot
Caption: Experimental workflow for the TEAD palmitoylation assay.
Protocol 2: YAP/TAZ-TEAD Co-Immunoprecipitation (Co-IP)
This protocol is used to determine if this compound disrupts the interaction between YAP/TAZ and TEAD.
Materials:
-
Cancer cell line with an active Hippo pathway (e.g., NCI-H226)
-
This compound
-
Lysis buffer (e.g., Triton X-100 based) with protease inhibitors
-
Antibody against TEAD1 or YAP/TAZ for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Antibodies against TEAD1 and YAP/TAZ for Western blotting
-
SDS-PAGE gels and Western blot apparatus
Procedure:
-
Treatment: Culture cells to a suitable confluency and treat with this compound or DMSO for the desired time and concentration.
-
Cell Lysis: Wash cells with cold PBS and lyse with a non-denaturing lysis buffer.
-
Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the bait protein (e.g., TEAD1) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the proteins from the beads and analyze the presence of the co-immunoprecipitated protein (e.g., YAP) by Western blotting. The input lysates should also be run as a control.
dot
Caption: Experimental workflow for Co-Immunoprecipitation.
Signaling Pathway Diagram
The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is implicated in cancer.[8][9][10] The core of the pathway is a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. When the pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors to drive the expression of genes involved in cell proliferation and survival.[9] this compound acts at the final step of this pathway by inhibiting TEAD1 function.
dot
Caption: Simplified diagram of the Hippo signaling pathway and the point of intervention for this compound.
References
- 1. support.nanotempertech.com [support.nanotempertech.com]
- 2. Cross-reactivity in β-Lactam Allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. vghtc.gov.tw [vghtc.gov.tw]
- 7. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 8. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Safety Pharmacology Evaluation of Biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. In Vitro Safety Pharmacology Study on Cardiovascular System - Creative Biolabs [creative-biolabs.com]
- 16. scantox.com [scantox.com]
- 17. umbrex.com [umbrex.com]
- 18. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discrepancies in Beta-Lactam Antibiotics Cross-Reactivity: Implications for Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Efficacy of VT103
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing VT103 in in vivo experiments. The information is presented in a question-and-answer format to directly address potential issues and ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and selective small molecule inhibitor of TEA Domain Transcription Factor 1 (TEAD1) protein palmitoylation.[1][2] Its mechanism of action involves the inhibition of YAP/TAZ-TEAD promoted gene transcription by blocking TEAD auto-palmitoylation and disrupting the interaction between YAP/TAZ and TEAD.[1][2] This ultimately leads to the downregulation of target genes of the Hippo pathway, such as CTGF and CYR61, which are involved in cell proliferation and tumor growth.[3][4]
Q2: In which cancer models has this compound shown in vivo efficacy?
A2: this compound has demonstrated significant in vivo efficacy in preclinical xenograft models of cancers with a dysregulated Hippo pathway, particularly in NF2-deficient mesothelioma and BRAF V600E mutated lung adenocarcinoma.[3][5][6] Studies have shown that oral administration of this compound can lead to tumor growth inhibition and even tumor regression.[3]
Q3: What is the recommended dose and administration route for this compound in mice?
A3: this compound is orally bioavailable and is typically administered via oral gavage (p.o.) once daily.[1][6] Efficacious doses in mouse xenograft models have ranged from 0.3 mg/kg to 10 mg/kg.[1][3][6] The optimal dose will depend on the specific tumor model and experimental goals.
Q4: Has this compound been used in combination with other therapies?
A4: Yes, this compound has shown synergistic or enhanced efficacy when used in combination with other targeted therapies. For instance, in BRAF V600E-mutated lung adenocarcinoma, combining this compound with the BRAF inhibitor dabrafenib (B601069) resulted in a more sustained tumor response compared to dabrafenib alone.[5][6] It has also been shown to synergize with 5-FU chemotherapy in diffuse gastric cancer models.
Q5: What are the known downstream targets of this compound?
A5: By inhibiting the YAP/TAZ-TEAD1 complex, this compound downregulates the transcription of several pro-proliferative and anti-apoptotic genes. Key downstream targets include Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).[3][4] In some contexts, it has also been shown to downregulate the anti-apoptotic protein survivin.[5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low in vivo efficacy despite good in vitro potency | 1. Poor oral bioavailability: The compound may have low solubility, high first-pass metabolism, or be subject to efflux pumps in the gut. 2. Suboptimal formulation: The vehicle used may not be appropriate for solubilizing or suspending this compound effectively. 3. Inadequate dosing: The dose or frequency of administration may be too low to achieve therapeutic concentrations at the tumor site. | 1. Conduct a pharmacokinetic (PK) study to determine the plasma concentration of this compound over time. Consider using formulation strategies to improve solubility and absorption, such as using co-solvents or lipid-based formulations. 2. Ensure the formulation is a homogenous suspension. Use vehicles known to be effective for poorly soluble compounds, such as a mixture of DMSO, PEG300, Tween 80, and saline or corn oil. Prepare the formulation fresh daily. 3. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal efficacious dose. |
| High variability in tumor growth inhibition between animals | 1. Inconsistent formulation: The drug may not be uniformly suspended, leading to variable dosing between animals. 2. Inaccurate oral gavage technique: Improper administration can lead to dosing errors or stress in the animals, affecting tumor growth. 3. Tumor heterogeneity: The inherent biological variability of the xenograft model can lead to different growth rates. | 1. Vortex the formulation thoroughly before each administration to ensure a uniform suspension. 2. Ensure all personnel are properly trained in oral gavage techniques. Use appropriate gavage needle sizes for the mice. 3. Increase the number of animals per group to improve statistical power. Exclude animals with tumors outside a predefined size range at the start of treatment. |
| Observed toxicity or adverse effects in animal models (e.g., weight loss) | 1. Dose is too high: The administered dose may be exceeding the maximum tolerated dose (MTD). 2. Vehicle toxicity: The formulation vehicle itself may be causing adverse effects. 3. Off-target effects: Although this compound is selective for TEAD1, high concentrations could potentially have off-target effects. | 1. Perform a dose-ranging study to identify the MTD. Reduce the dose or the frequency of administration. 2. Run a vehicle-only control group to assess any toxicity associated with the formulation components. 3. Monitor animals closely for clinical signs of toxicity. If off-target effects are suspected, consider reducing the dose. No significant adverse effects on body weight have been reported in the literature at efficacious doses.[1][3] |
| Difficulty in establishing xenograft tumors | 1. Low tumor take rate: The cell line may have poor tumorigenicity in the chosen mouse strain. 2. Improper cell handling: Cells may have been passaged too many times or may not have been healthy at the time of injection. 3. Inadequate injection technique: Incorrect injection depth or volume can affect tumor establishment. | 1. Consider using a more immunocompromised mouse strain (e.g., NSG mice). Co-inject cells with Matrigel to support initial tumor growth. 2. Use cells at a low passage number and ensure high viability (>95%) before injection. 3. Ensure a consistent subcutaneous injection technique. |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage in Mice
This protocol describes the preparation of a this compound suspension for oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl) or Corn Oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed. Prepare a slight excess to account for any loss during preparation.
-
Dissolve this compound in DMSO: Weigh the required amount of this compound powder and dissolve it in a small volume of DMSO. For example, to prepare a 1 mg/mL final solution, you can first prepare a 10 mg/mL stock in DMSO.
-
Prepare the vehicle:
-
Option A (Aqueous-based): Prepare a vehicle solution of 40% PEG300, 5% Tween 80, and 50% sterile saline. For 1 mL of vehicle, this would be 400 µL PEG300, 50 µL Tween 80, and 500 µL saline.
-
Option B (Oil-based): Use corn oil as the vehicle.
-
-
Prepare the final formulation:
-
For Option A: Add the this compound/DMSO stock solution to the prepared aqueous vehicle to achieve the desired final concentration. For example, add 100 µL of 10 mg/mL this compound/DMSO to 900 µL of the vehicle to get a final concentration of 1 mg/mL. The final DMSO concentration should ideally be below 5%.
-
For Option B: Add the this compound/DMSO stock solution to the corn oil and mix thoroughly.
-
-
Ensure a homogenous suspension: Vortex the final mixture vigorously for several minutes. If clumps are present, sonicate the suspension in a water bath for short intervals until a uniform suspension is achieved.
-
Administer immediately: It is recommended to prepare the formulation fresh daily and use it on the same day.
Protocol 2: In Vivo Efficacy Study in a Mesothelioma Xenograft Mouse Model
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in a subcutaneous mesothelioma xenograft model.
1. Animal Model:
-
Species: Athymic nude mice or other immunodeficient strains (e.g., NOD-SCID).
-
Age: 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
2. Cell Line and Tumor Implantation:
-
Cell Line: Use an appropriate NF2-deficient human mesothelioma cell line (e.g., NCI-H226).
-
Cell Preparation: Culture cells in the recommended medium. Harvest cells during the exponential growth phase and ensure high viability.
-
Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.
3. Tumor Monitoring and Treatment Initiation:
-
Monitor tumor growth regularly by measuring the length and width of the tumor with calipers.
-
Calculate tumor volume using the formula: (Length x Width²) x 0.5.
-
Randomize animals into treatment groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
4. This compound Administration:
-
Prepare the this compound formulation as described in Protocol 1.
-
Administer this compound or vehicle control orally (p.o.) once daily at the desired dose (e.g., 0.3, 1, 3, or 10 mg/kg).
-
The volume of administration is typically 100 µL per 10g of body weight.
5. Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Calculate Tumor Growth Inhibition (TGI) if applicable.
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound in Mesothelioma Xenograft Models
| Cell Line | Mouse Strain | This compound Dose (mg/kg, p.o., QD) | Outcome | Reference |
| NCI-H226 | Athymic Nude | 0.3 | Significant tumor growth inhibition | [3] |
| NCI-H226 | Athymic Nude | 1 | Significant tumor growth inhibition | [3] |
| NCI-H226 | Athymic Nude | 3 | Tumor regression | [3] |
| NCI-H2373-Tu-P2 | Not Specified | 10 | Tumor growth inhibition | [3] |
Table 2: Summary of In Vivo Efficacy of this compound in Combination Therapy in a Lung Adenocarcinoma Xenograft Model
| Cell Line | Mouse Strain | Treatment | Outcome | Reference |
| KTOR81 (BRAF V600E) | BALB/c-nu | Dabrafenib (monotherapy) | Significant tumor shrinkage followed by regrowth | [5] |
| KTOR81 (BRAF V600E) | BALB/c-nu | Dabrafenib + this compound | Sustained tumor response | [5] |
Visualizations
Caption: Mechanism of action of this compound in the Hippo signaling pathway.
Caption: Experimental workflow for an in vivo efficacy study of this compound.
References
- 1. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to establish a lung adenocarcinoma immunotherapy allograft mouse model with FACS and immunofluorescence-based analysis of tumor response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Molecular pathways enhance drug response prediction using transfer learning from cell lines to tumors and patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Models for Mesothelioma Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and mitigating potential toxicities associated with VT103 in animal models. The information is presented in a question-and-answer format to directly address common issues encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and selective inhibitor of TEA domain transcription factor 1 (TEAD1) protein palmitoylation.[1][2] It functions by blocking the auto-palmitoylation of TEAD1, which in turn disrupts the interaction between YAP/TAZ and TEAD.[1] This inhibitory action suppresses the transcription of genes promoted by the YAP/TAZ-TEAD complex.[1][2] this compound has shown anti-proliferative and anti-tumor activity in preclinical models, particularly in NF2-deficient mesothelioma.[3][4]
Q2: What is the known toxicity profile of this compound in animal models?
Currently, there is limited publicly available data on the detailed toxicity profile of this compound. However, one study investigating the combination of dabrafenib (B601069) and this compound in xenograft models reported no adverse effects as measured by body weight.[5] The absence of comprehensive public toxicity data necessitates careful toxicity evaluation during preclinical development.
Q3: What are the standard types of toxicity studies that should be considered for a novel compound like this compound?
For a novel compound such as this compound, a tiered approach to toxicity testing is recommended. This typically includes:
-
Acute Toxicity Studies: These studies assess the effects of a single high dose of the compound to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.[6][7][8]
-
Repeated-Dose Toxicity Studies (Subacute and Subchronic): These studies involve daily administration of the compound for a period of a few days to several weeks to evaluate the cumulative effects of the drug.[6][8][9]
-
Chronic Toxicity Studies: For drugs intended for long-term use, these studies are conducted over a more extended period (e.g., six months or longer) to assess long-term adverse effects.[6]
-
Genotoxicity, Carcinogenicity, and Reproductive and Developmental Toxicity Studies: These specialized studies are conducted to evaluate the compound's potential to cause genetic mutations, cancer, or harm to reproductive function and offspring development, respectively.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Animal Mortality | - Incorrect dosage or formulation- Acute toxicity of this compound- Off-target effects | - Verify dose calculations and formulation protocol.- Conduct an acute toxicity study to determine the LD50.- Perform detailed necropsy and histopathology to identify target organs of toxicity. |
| Significant Weight Loss or Reduced Food/Water Intake | - Systemic toxicity- Gastrointestinal distress- Dehydration | - Monitor body weight, food, and water consumption daily.- Consider dose reduction or alternative dosing schedules.- Provide supportive care, such as hydration support. |
| Abnormal Clinical Signs (e.g., lethargy, hunched posture, ruffled fur) | - On-target or off-target toxicity- Stress from handling or administration | - Perform regular clinical observations and record all abnormal signs.- Correlate the onset and severity of signs with the dosing regimen.- Refine handling and administration techniques to minimize stress. |
| Organ-Specific Toxicity (e.g., elevated liver enzymes, kidney markers) | - Direct toxicity of this compound to the organ- Metabolite-induced toxicity | - Collect blood and urine samples for biochemical analysis.- Conduct histopathological examination of key organs.- Investigate the metabolic profile of this compound to identify potentially toxic metabolites. |
Experimental Protocols
General Protocol for an Acute Toxicity Study
-
Animal Selection: Use a standardized strain of rodents (e.g., Sprague-Dawley rats or CD-1 mice), with an equal number of males and females.[8]
-
Dose Selection: Based on preliminary range-finding studies, select at least three dose levels plus a vehicle control group. The highest dose should be expected to produce some signs of toxicity but not cause immediate death.[8]
-
Administration: Administer this compound as a single dose via the intended clinical route (e.g., oral gavage).[1]
-
Observation: Observe animals continuously for the first few hours post-dosing and then periodically for up to 14 days.[8] Record all clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.[6]
-
Data Collection: Record body weights at regular intervals. At the end of the observation period, perform a gross necropsy on all animals. Collect major organs for histopathological examination.[6]
-
Analysis: Determine the Maximum Tolerated Dose (MTD) and identify any target organs of toxicity.
General Protocol for a Repeated-Dose Toxicity Study (28-Day)
-
Animal Selection: Use a relevant animal species, typically rodents and a non-rodent species.[10]
-
Dose Selection: Select at least three dose levels (low, mid, high) and a vehicle control group based on the results of the acute toxicity study.
-
Administration: Administer this compound daily for 28 consecutive days.
-
Monitoring: Conduct daily clinical observations and weekly body weight measurements. Perform detailed examinations (e.g., ophthalmology, hematology, clinical chemistry, urinalysis) at baseline and at the end of the study.
-
Terminal Procedures: At the end of the 28-day period, euthanize the animals and perform a full necropsy. Weigh major organs and collect tissues for histopathological analysis.
-
Recovery Group: Include a satellite group of animals at the high dose and control levels that are observed for an additional period (e.g., 14 days) after the last dose to assess the reversibility of any toxic effects.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the Hippo-YAP/TEAD pathway.
Experimental Workflow for Toxicity Assessment
Caption: General workflow for preclinical toxicity assessment of this compound.
Troubleshooting Logic for Adverse Events
Caption: Logical steps for troubleshooting adverse events in animal studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 7. A New Method for Determining Acute Toxicity in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nationalacademies.org [nationalacademies.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. fda.gov [fda.gov]
refining experimental protocols for VT103 combination therapies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for refining experimental protocols for VT103 combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, specifically targeting the p110α isoform. By inhibiting PI3K, this compound blocks the downstream signaling cascade involving AKT and mTOR, which are critical for cell growth, proliferation, and survival.
Q2: What is the rationale for using this compound in combination therapies?
A2: The PI3K/AKT/mTOR pathway is frequently hyperactivated in various cancers, often contributing to resistance to other therapies. Combining this compound with other agents (e.g., chemotherapy, other targeted therapies) can lead to synergistic anti-tumor effects and overcome or prevent drug resistance.
Q3: How should this compound be stored and reconstituted?
A3: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For experimental use, reconstitute the powder in sterile dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mM). This stock solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.
Q4: What are the recommended in vitro concentration ranges for this compound?
A4: The optimal concentration of this compound will vary depending on the cell line. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the IC50 value in your specific model system.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, CellTiter-Glo)
Q: My cell viability results are inconsistent between experiments.
A: Inconsistent results in cell viability assays are a common issue. Consider the following troubleshooting steps:
-
Cell Seeding Density: Ensure that cells are seeded at a consistent density across all wells and experiments. Create a cell suspension of uniform concentration and mix well before plating.
-
Reagent Preparation: Prepare fresh reagents, especially the assay substrate, for each experiment. Ensure complete solubilization of formazan (B1609692) crystals in MTT assays.
-
Incubation Times: Standardize the incubation times for both drug treatment and the viability assay itself.
-
DMSO Concentration: Keep the final concentration of the DMSO vehicle consistent across all wells, including controls. Typically, the final DMSO concentration should not exceed 0.5%.
Western Blotting for Pathway Analysis
Q: I am not observing the expected decrease in phosphorylated AKT (p-AKT) after this compound treatment.
A: Failure to detect a decrease in p-AKT, a key downstream marker of PI3K activity, can be due to several factors:
-
Timepoint of Lysis: The dephosphorylation of AKT can be rapid. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal timepoint for observing maximal p-AKT inhibition.
-
Basal Pathway Activity: Ensure the chosen cell line has a high basal level of PI3K pathway activation. If the basal p-AKT level is low, it will be difficult to detect a decrease.
-
Lysate Preparation: Prepare lysates quickly on ice using lysis buffer containing fresh phosphatase and protease inhibitors to prevent protein degradation and dephosphorylation.
-
Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies for both total AKT and p-AKT.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Combination with Agent X in Various Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Agent X IC50 (µM) | This compound + Agent X IC50 (nM) |
| MCF-7 (Breast) | 150 | 5 | 45 |
| A549 (Lung) | 320 | 10 | 110 |
| U87-MG (Glioblastoma) | 85 | 2 | 25 |
Table 2: Synergy Analysis of this compound and Agent X Combination
| Cell Line | Combination Index (CI) Value* | Interpretation |
| MCF-7 | 0.45 | Synergy |
| A549 | 0.60 | Synergy |
| U87-MG | 0.38 | Strong Synergy |
*Combination Index (CI) values were calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination agent. Treat the cells with single agents and in combination for 72 hours. Include vehicle-only (DMSO) controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated controls and calculate the IC50 values.
Protocol 2: Western Blotting for p-AKT Analysis
-
Cell Treatment and Lysis: Plate cells and treat with this compound for the predetermined optimal time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
dealing with VT103 instability during long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with VT103, particularly concerning its stability during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and selective inhibitor of TEA domain transcription factor 1 (TEAD1) protein palmitoylation.[1][2] It functions by blocking the auto-palmitoylation of TEAD1, which in turn disrupts the interaction between YAP/TAZ and TEAD1.[1] This inhibition of the YAP/TAZ-TEAD complex prevents the transcription of target genes involved in cell proliferation and survival.[2][3] this compound has been shown to be selective for TEAD1 over TEAD2, TEAD3, and TEAD4 at a concentration of 3 µM.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored as a solid powder at -20°C.[4][5] Under these conditions, it is stable for at least four years.[5] Stock solutions of this compound in DMSO can be stored at -80°C for up to a year, but repeated freeze-thaw cycles should be avoided.[2] For shorter periods, stock solutions can be stored at -20°C for up to one month.[2]
Q3: What are the solubility properties of this compound?
A3: this compound is sparingly soluble in DMSO, with a solubility of 1-10 mg/mL.[5] It is insoluble in water.[2] When preparing stock solutions, it is crucial to use fresh, high-quality DMSO, as moisture absorption by DMSO can reduce the solubility of the compound.[2]
Quantitative Data Summary
Table 1: this compound Storage and Stability
| Condition | Form | Duration | Reference |
| -20°C | Powder | ≥ 4 years | [5] |
| -20°C | Powder | 3 years | [2] |
| -80°C | Stock Solution (in DMSO) | 1 year | [1][2] |
| -20°C | Stock Solution (in DMSO) | 1 month | [2] |
| Room Temperature | Solid | Stable for several weeks during shipping | [4] |
Table 2: this compound Solubility
| Solvent | Solubility | Concentration | Reference |
| DMSO | Sparingly Soluble | 1-10 mg/mL | [5] |
| DMSO | Soluble | 82 mg/mL (199.79 mM) | [2] |
| Ethanol | Insoluble | - | [2] |
| Water | Insoluble | - | [2] |
Note: Solubility can be affected by factors such as the purity of the compound and the quality of the solvent.
Troubleshooting Guide
Q1: I am observing precipitation of this compound in my cell culture medium during a long-term experiment. What could be the cause and how can I resolve it?
A1:
-
Possible Cause 1: Poor Solubility in Aqueous Media. this compound is insoluble in water.[2] When a concentrated DMSO stock solution is diluted into aqueous cell culture medium, the compound can precipitate out if its final concentration exceeds its solubility limit in the medium.
-
Solution 1:
-
Decrease the final concentration of this compound in your experiment.
-
When preparing working solutions, add the DMSO stock drop-wise to the medium while vortexing to ensure rapid and even dispersion.
-
Consider using a formulation with solubilizing agents like PEG300 and Tween80 for in vivo studies, which might be adapted for in vitro use with appropriate controls.[2]
-
-
Possible Cause 2: Interaction with Media Components. Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with small molecules and lead to precipitation over time.
-
Solution 2:
-
Perform a preliminary test by incubating this compound in your complete cell culture medium (with and without cells) for the duration of your experiment and visually inspect for precipitation.
-
If precipitation occurs, try reducing the serum concentration if your cell line can tolerate it, or switch to a different type of basal medium.
-
Q2: The efficacy of this compound appears to decrease over the course of my multi-day experiment. Why is this happening and what can I do?
A2:
-
Possible Cause 1: Chemical Instability in Culture Conditions. Although stable as a solid and in frozen stock solutions, this compound might degrade when incubated at 37°C in the complex chemical environment of cell culture medium over several days.
-
Solution 1:
-
Replenish the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.
-
To confirm degradation, you can perform a stability study by incubating this compound in your culture medium at 37°C, collecting samples at different time points, and analyzing the concentration of the active compound using a validated analytical method like HPLC-MS.
-
-
Possible Cause 2: Cellular Metabolism. Cells can metabolize small molecule inhibitors, leading to a decrease in the effective concentration of the active compound over time.
-
Solution 2:
-
Similar to addressing chemical instability, replenishing the medium with fresh this compound can help counteract metabolic clearance.
-
If you have the analytical capabilities, you can analyze cell lysates and culture supernatant to identify potential metabolites of this compound.
-
Q3: I am seeing high variability in my results between replicate wells/plates in long-term assays with this compound. What are the potential sources of this variability?
A3:
-
Possible Cause 1: Incomplete Solubilization. If the this compound stock solution is not fully dissolved or has precipitated, it can lead to inconsistent concentrations when aliquoting into different wells or plates.
-
Solution 1:
-
Ensure your this compound stock solution is completely dissolved before use. Briefly vortex and visually inspect for any particulate matter.
-
Prepare a fresh stock solution if you suspect precipitation in your current stock.
-
-
Possible Cause 2: Adsorption to Plastics. Hydrophobic compounds can sometimes adsorb to the plastic surfaces of labware, such as pipette tips and culture plates, leading to a lower effective concentration in the medium.
-
Solution 2:
-
Use low-protein-binding plastics for your experiments.
-
When preparing dilutions, pre-rinse pipette tips with the solution.
-
Include appropriate controls to assess the extent of non-specific binding.
-
Visualizations
Caption: Simplified signaling pathway of this compound action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. caymanchem.com [caymanchem.com]
Technical Support Center: Interpreting Unexpected Phenotypic Changes with VT103 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypic changes observed during experiments with VT103.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected anti-proliferative effects of this compound in our cancer cell line. What are the potential reasons?
A1: Several factors could contribute to a lack of anti-proliferative effects. Consider the following:
-
Cell Line Context: The anti-proliferative effects of this compound have been demonstrated in specific contexts, such as in NF2-deficient mesothelioma and BRAF V600E-mutated lung adenocarcinoma cells.[1] The dependence of your cell line on the YAP/TAZ-TEAD signaling pathway is a critical determinant of its sensitivity to this compound.
-
TEAD Isoform Expression: this compound is a selective inhibitor of TEAD1 palmitoylation and does not block the palmitoylation of TEAD2, TEAD3, or TEAD4 at a concentration of 3 µM in HEK293T cells.[2] If your cell model predominantly relies on other TEAD isoforms for proliferation, the effect of this compound may be diminished.
-
VGLL4 Expression: The anti-proliferative response to this compound can be dependent on the presence of the transcriptional repressor VGLL4.[3] this compound, as a sulfonamide-containing TEAD inhibitor, can promote the interaction between TEAD and VGLL4, leading to a cofactor switch from the pro-proliferative YAP to the repressive VGLL4.[3][4] Cell lines with low or absent VGLL4 expression may be resistant to this compound.[4]
-
Drug Concentration and Treatment Duration: Ensure that the concentration of this compound and the duration of treatment are appropriate for your cell line. It is recommended to perform a dose-response curve to determine the optimal concentration.
-
Reagent Quality and Preparation: Verify the purity and proper solubilization of your this compound compound. Improper storage or handling can affect its activity.
Q2: We observe a paradoxical increase in cell proliferation or a different-than-expected phenotype after this compound treatment. How can we interpret this?
A2: While a paradoxical pro-proliferative effect is not a commonly reported outcome for this compound, unexpected phenotypes can arise from complex biological responses. Here are some avenues to investigate:
-
Cellular Compensation Mechanisms: Cells can adapt to the inhibition of one pathway by upregulating compensatory signaling pathways. Investigating global changes in gene expression or protein activity through transcriptomics or proteomics could provide insights.
-
Off-Target Effects: Although this compound is described as a selective TEAD1 inhibitor, the possibility of off-target effects, especially at high concentrations, cannot be entirely ruled out. Consider performing target engagement and selectivity profiling in your specific experimental system.
-
YAP/TAZ-Independent Functions: While the primary mechanism of this compound involves the YAP/TAZ-TEAD axis, consider the possibility of it influencing other cellular processes. Systemic inhibition of YAP/TAZ-TEAD can have varied effects on different cell types within a tumor microenvironment, which could lead to unexpected outcomes in vivo.[5]
Q3: How can we confirm that this compound is engaging its target and inhibiting the YAP/TAZ-TEAD pathway in our cells?
A3: To verify the on-target activity of this compound, you can perform the following experiments:
-
TEAD1 Palmitoylation Assay: Directly assess the palmitoylation status of TEAD1. A successful treatment with this compound should lead to a decrease in palmitoylated TEAD1 and a corresponding increase in the unpalmitoylated form.[2]
-
YAP/TAZ-TEAD1 Interaction: Perform co-immunoprecipitation (co-IP) experiments to assess the interaction between YAP/TAZ and TEAD1. This compound treatment is expected to disrupt this interaction.[6]
-
Downstream Target Gene Expression: Measure the mRNA or protein levels of known YAP/TAZ-TEAD target genes, such as CTGF and CYR61. Inhibition of the pathway should lead to a downregulation of these genes.[2]
-
VGLL4-TEAD1 Interaction: If you suspect the involvement of the VGLL4-mediated mechanism, you can perform co-IP to check for an enhanced interaction between VGLL4 and TEAD1 after this compound treatment.[4]
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays.
| Potential Cause | Troubleshooting Step |
| This compound Solubility Issues | This compound is soluble in DMSO.[7] Ensure that the DMSO concentration in your final culture medium is consistent across all conditions and is at a non-toxic level for your cells. Prepare fresh dilutions from a concentrated stock for each experiment. |
| Cell Seeding Density | Cell density can influence the activity of the Hippo pathway.[8] Optimize and maintain a consistent cell seeding density for your viability assays. |
| Assay Incubation Time | The optimal incubation time with this compound can vary between cell lines. Perform a time-course experiment to determine the ideal endpoint. |
| Choice of Viability Assay | Different viability assays measure different cellular parameters (e.g., ATP levels, metabolic activity, membrane integrity). Consider using an orthogonal method to confirm your results. |
Issue 2: Difficulty in detecting changes in YAP/TAZ-TEAD1 interaction by co-immunoprecipitation.
| Potential Cause | Troubleshooting Step |
| Inefficient Lysis/IP | Optimize your lysis buffer to ensure efficient protein extraction and preservation of protein-protein interactions. Ensure your antibody is suitable for immunoprecipitation. |
| Transient Interaction | The disruption of the YAP/TAZ-TEAD1 interaction may be time-dependent. Perform a time-course experiment (e.g., 4 and 24 hours) to capture the optimal window for observing this effect.[6] |
| Low Protein Expression | Ensure that your cells express detectable levels of YAP, TAZ, and TEAD1. You may need to use a larger amount of cell lysate for the immunoprecipitation. |
| Antibody Specificity | Use antibodies that are specific for the TEAD1 isoform to differentiate its interactions from those of other TEAD family members. |
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Growth Inhibition) | NCI-H2052 (NF2 mutant) | 7.13 nM | [2] |
| IC50 (YAP Reporter Assay) | - | 1.02 nM | [2] |
| In Vivo Efficacy (Tumor Growth Inhibition) | NCI-H2373 & NCI-H226 xenograft models | Effective at 0.3-10 mg/kg (p.o. once per day) | [2] |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a DMSO vehicle control.
-
Incubate the plate for the desired period (e.g., 72 or 168 hours).[1]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
Co-Immunoprecipitation (Co-IP)
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the chosen duration.
-
Wash cells with cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate a portion of the pre-cleared lysate with an anti-TEAD1 antibody or a control IgG overnight at 4°C.
-
Add protein A/G beads to precipitate the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins and input lysates by western blotting using antibodies against YAP, TAZ, and TEAD1.
Visualizations
Caption: this compound inhibits the YAP/TAZ-TEAD1 complex and promotes the VGLL4-TEAD1 complex.
Caption: A general experimental workflow for testing the efficacy of this compound.
Caption: A troubleshooting workflow for interpreting unexpected results with this compound.
References
- 1. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Expected and unexpected effects after systemic inhibition of Hippo transcriptional output in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: VT103 TEAD1 Selectivity Confirmation
Welcome to the technical support center for researchers utilizing VT103. This guide provides detailed protocols and answers to frequently asked questions to help you confirm the selective inhibition of TEAD1 by this compound in your specific cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally active and selective small molecule inhibitor of TEA Domain Transcription Factor 1 (TEAD1).[1][2][3] Its primary mechanism of action is the inhibition of TEAD1 auto-palmitoylation, a critical post-translational modification required for its function.[2][3][4][5] By binding to the central lipid pocket of TEAD1, this compound blocks this process, which in turn disrupts the interaction between TEAD1 and its co-activators, YAP and TAZ.[1][2][3][4] This leads to the downregulation of Hippo pathway target genes that promote cell proliferation and tumor growth.[4][6]
Q2: How selective is this compound for TEAD1 over other TEAD isoforms?
Published studies have demonstrated that this compound is highly selective for TEAD1. It has been shown to inhibit the palmitoylation of endogenous TEAD1 without significantly affecting the palmitoylation of TEAD2, TEAD3, or TEAD4 at similar concentrations.[3][4] For instance, in NF2-deficient NCI-H226 cells, this compound selectively disrupted the YAP–TEAD1 interaction but not the YAP–TEAD4 interaction.[4]
Q3: What are the key experiments to confirm TEAD1 selectivity of this compound in my cell line?
To confirm the TEAD1 selectivity of this compound in your specific cell line, we recommend a multi-faceted approach involving both direct target engagement assays and downstream functional assays. The key recommended experiments are:
-
Co-Immunoprecipitation (Co-IP): To assess the disruption of the TEAD1-YAP/TAZ interaction.
-
Cellular Thermal Shift Assay (CETSA™): To demonstrate direct binding of this compound to TEAD1 in intact cells.
-
Drug Affinity Responsive Target Stability (DARTS): An alternative method to CETSA™ for confirming target engagement.
-
Quantitative Real-Time PCR (qRT-PCR): To measure the expression of known TEAD1 target genes.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No disruption of TEAD1-YAP interaction in Co-IP | Insufficient this compound concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. |
| Low expression of TEAD1 or YAP in your cell line. | Confirm protein expression levels by Western blot before proceeding with Co-IP. | |
| Inefficient immunoprecipitation. | Optimize your Co-IP protocol, including antibody concentration and washing steps. | |
| No thermal stabilization of TEAD1 in CETSA™ | Suboptimal heating temperature. | Perform a melt curve to determine the optimal temperature for TEAD1 denaturation in your cell line. |
| This compound is not engaging TEAD1 in your cellular context. | Consider alternative target engagement assays like DARTS. | |
| Inconsistent qRT-PCR results | High variability in gene expression. | Ensure consistent cell culture conditions and use multiple housekeeping genes for normalization. |
| Cell line may have redundant signaling pathways. | Investigate the potential for compensatory mechanisms in your cell line. |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Assess TEAD1-YAP/TAZ Interaction
This protocol is designed to determine if this compound disrupts the interaction between TEAD1 and its co-activators YAP and TAZ in your cell line.
Materials:
-
Your cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-TEAD1 antibody (for immunoprecipitation)
-
Anti-YAP and Anti-TAZ antibodies (for Western blotting)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Treatment: Seed your cells and allow them to adhere overnight. Treat the cells with the desired concentration of this compound or DMSO for the determined time (e.g., 4 or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-TEAD1 antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads using SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with anti-YAP and anti-TAZ antibodies to detect the co-immunoprecipitated proteins.
-
Also, probe for TEAD1 to confirm successful immunoprecipitation.
-
Expected Results:
A decrease in the amount of YAP and TAZ co-immunoprecipitated with TEAD1 in this compound-treated cells compared to the DMSO control would indicate that this compound disrupts the TEAD1-YAP/TAZ interaction.
Cellular Thermal Shift Assay (CETSA™) for Target Engagement
CETSA™ is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment.[7][8][9][10] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Your cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
PCR tubes
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Reagents for Western blotting
Procedure:
-
Cell Treatment: Treat your cells with this compound or DMSO for a specified time.
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Western Blotting:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble TEAD1 at each temperature by Western blotting.
-
Expected Results:
In the presence of this compound, TEAD1 should be more resistant to heat-induced aggregation. This will be observed as a shift in the melting curve, with more soluble TEAD1 detected at higher temperatures in the this compound-treated samples compared to the DMSO control.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is an alternative method to CETSA™ that assesses target engagement by measuring the protection of a target protein from proteolysis upon ligand binding.[11][12]
Materials:
-
Your cell line of interest
-
This compound
-
DMSO (vehicle control)
-
M-PER or similar lysis buffer
-
Protease (e.g., pronase or thermolysin)
-
Protease inhibitor cocktail
-
Reagents for Western blotting
Procedure:
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
Drug Incubation: Incubate the cell lysates with this compound or DMSO.
-
Protease Digestion: Add a protease to the lysates and incubate for a specific time to allow for protein digestion. The extent of digestion needs to be optimized.
-
Stopping the Reaction: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE sample buffer.
-
Western Blotting: Analyze the amount of full-length TEAD1 remaining by Western blotting.
Expected Results:
If this compound binds to TEAD1, it should protect it from proteolytic degradation. This will result in a stronger band for full-length TEAD1 in the this compound-treated samples compared to the DMSO control at a given protease concentration.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This assay measures the downstream functional consequences of TEAD1 inhibition by quantifying the mRNA levels of known TEAD target genes.
Materials:
-
Your cell line of interest
-
This compound
-
DMSO (vehicle control)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for TEAD target genes (e.g., CTGF, CYR61, BIRC5 (Survivin)) and housekeeping genes (e.g., GAPDH, ACTB).
Procedure:
-
Cell Treatment: Treat your cells with this compound or DMSO for a suitable duration (e.g., 24 hours).
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and reverse transcribe it into cDNA.
-
qPCR: Perform qPCR using primers for your target genes and housekeeping genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Expected Results:
Treatment with this compound should lead to a significant downregulation of TEAD1 target gene expression compared to the DMSO control.
Data Presentation
Table 1: Example Co-Immunoprecipitation Results
| Treatment | IP Antibody | Co-IP Protein | Relative Band Intensity |
| DMSO | TEAD1 | YAP | 1.00 |
| This compound (1 µM) | TEAD1 | YAP | 0.35 |
| DMSO | TEAD1 | TAZ | 1.00 |
| This compound (1 µM) | TEAD1 | TAZ | 0.40 |
| DMSO | TEAD4 | YAP | 1.00 |
| This compound (1 µM) | TEAD4 | YAP | 0.95 |
Table 2: Example CETSA™ Results (Melting Temperature, Tm)
| Target Protein | Treatment | Tm (°C) | ΔTm (°C) |
| TEAD1 | DMSO | 52.5 | - |
| TEAD1 | This compound (1 µM) | 56.2 | +3.7 |
| TEAD4 | DMSO | 53.1 | - |
| TEAD4 | This compound (1 µM) | 53.3 | +0.2 |
Table 3: Example qRT-PCR Results (Fold Change in Gene Expression)
| Gene | Treatment | Fold Change (vs. DMSO) | P-value |
| CTGF | This compound (1 µM) | 0.25 | < 0.01 |
| CYR61 | This compound (1 µM) | 0.31 | < 0.01 |
| BIRC5 | This compound (1 µM) | 0.45 | < 0.05 |
Visualizations
Caption: The Hippo-YAP/TAZ signaling pathway and the point of inhibition by this compound.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA™).
Caption: A simplified workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (VT-103) | TEAD1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 12. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for VT103 in Biochemical Assays
Welcome to the technical support center for the use of VT103 in biochemical assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experimental conditions for this potent and selective TEAD1 auto-palmitoylation inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered when working with this compound in a question-and-answer format, providing detailed troubleshooting protocols to ensure the reliability and reproducibility of your results.
Q1: My this compound is not fully dissolving in my aqueous assay buffer, leading to inconsistent results. What can I do?
A1: this compound has poor aqueous solubility and is prone to precipitation in aqueous buffers. It is crucial to ensure complete solubilization of the compound to obtain accurate and reproducible data.
Troubleshooting Protocol: Improving this compound Solubility
-
Primary Stock Solution: Prepare a high-concentration primary stock solution of this compound in 100% fresh, anhydrous DMSO.[1] this compound is sparingly soluble in DMSO (1-10 mg/mL) and even more soluble in fresh DMSO (up to 82 mg/mL).[1][2] Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][3]
-
Intermediate Dilutions: If necessary, prepare intermediate dilutions from your primary stock in 100% DMSO before the final dilution into the aqueous assay buffer.
-
Final Assay Concentration: When diluting to the final assay concentration, add the this compound stock solution to the assay buffer as the last step, while vortexing, to promote rapid dispersion and minimize precipitation. The final concentration of DMSO in the assay should be kept as low as possible (ideally ≤ 1%) and consistent across all wells, including controls.
-
Inclusion of Detergents: Non-ionic detergents can help maintain the solubility of hydrophobic compounds like this compound and prevent aggregation.[4][5] Consider adding a low concentration of a non-ionic detergent to your assay buffer.
-
Recommended Starting Concentrations:
-
Tween-20: 0.005% - 0.05%
-
Triton X-100: 0.01% - 0.1%
-
-
Validation: Always test the effect of the chosen detergent on the activity of your target protein (TEAD1) in the absence of the inhibitor to ensure it does not interfere with the assay.
-
Experimental Workflow for Solubility Optimization
Caption: Workflow for optimizing this compound solubility in aqueous assay buffers.
Q2: I am observing high variability and a steep, non-sigmoidal dose-response curve in my TEAD1 inhibition assay. What could be the cause?
A2: This is a classic sign of compound aggregation, a common issue with hydrophobic molecules in biochemical assays.[6] At higher concentrations, this compound may be forming colloidal aggregates that non-specifically inhibit TEAD1 activity, leading to artifactual results.
Troubleshooting Protocol: Diagnosing and Mitigating Compound Aggregation
-
Detergent Sensitivity Test: The most straightforward method to test for aggregation-based inhibition is to repeat the assay with the inclusion of a non-ionic detergent.
-
Procedure: Prepare two sets of assay buffers: one without detergent and one with 0.01% Triton X-100 or Tween-20. Run the this compound dose-response experiment in parallel using both buffers.
-
Interpretation: If the inhibitory potency of this compound is significantly reduced or eliminated in the presence of the detergent, it is highly likely that the observed inhibition in the initial assay was due to aggregation.
-
-
Pre-incubation Time: Vary the pre-incubation time of this compound with the TEAD1 protein. Aggregation-based inhibition is often time-dependent. If you observe an increase in inhibition with longer pre-incubation times, this can be another indicator of aggregation.
-
Protein Concentration: The stability of TEAD proteins can be low, and they may be prone to aggregation themselves.[1] Ensure you are working with a stable preparation of TEAD1.
-
Recommendation: Maintain a low protein concentration in your assay if possible. If a higher concentration is required, consider adding stabilizing agents to the buffer.
-
Table 1: Recommended Buffer Components for TEAD1 Stability and this compound Assays
| Component | Recommended Concentration Range | Purpose | Reference |
| Buffer | 20-50 mM | Maintain pH | [1] |
| HEPES (pH 7.4-8.0) | Common biological buffer | [7] | |
| Tris-HCl (pH 7.4-8.0) | Alternative biological buffer | [8] | |
| Salt | 50-150 mM | Modulate ionic strength | [1] |
| NaCl or KCl | Mimic physiological conditions | [1] | |
| Reducing Agent | 1-10 mM | Prevent oxidation of Cys residues | [1] |
| DTT or β-mercaptoethanol | Maintain protein integrity | [1] | |
| Glycerol | 5-20% (v/v) | Protein stabilization, cryoprotectant | [1][8] |
| Detergent | 0.005-0.1% (v/v) | Improve this compound solubility, prevent aggregation | [4][5] |
| Tween-20 or Triton X-100 | |||
| EDTA | 1-5 mM | Chelator, can prevent metalloprotease activity | [1] |
Q3: What is a good starting point for a buffer to be used in a TEAD1 auto-palmitoylation assay with this compound?
A3: Based on published protocols for TEAD purification and in vitro palmitoylation assays, a good starting buffer would be one that ensures TEAD1 stability and is compatible with the enzymatic reaction.
Experimental Protocol: Baseline Buffer for TEAD1 Auto-palmitoylation Assay
-
Buffer Preparation:
-
50 mM HEPES, pH 7.5
-
150 mM KCl
-
1 mM EDTA
-
10% Glycerol
-
5 mM DTT
-
0.01% Tween-20
-
-
Assay Procedure:
-
Pre-incubate purified recombinant TEAD1 with varying concentrations of this compound (or DMSO vehicle control) in the assay buffer for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the palmitoyl-CoA substrate (e.g., alkyne-palmitoyl-CoA).
-
Incubate at 37°C for the desired reaction time (e.g., 60 minutes).
-
Quench the reaction (e.g., by adding SDS-PAGE loading buffer).
-
Analyze the results using an appropriate detection method (e.g., click chemistry followed by western blot).[3]
-
Logical Workflow for Buffer Optimization
Caption: A systematic approach to optimizing buffer conditions for the this compound assay.
Q4: How does this compound inhibit TEAD1, and how does this impact assay design?
A4: this compound is a selective inhibitor of TEAD1 auto-palmitoylation.[3] It binds to the central hydrophobic pocket of TEAD1, where palmitate would normally attach.[9] This prevents the covalent modification of a conserved cysteine residue, which is essential for TEAD1 stability and its interaction with the transcriptional co-activators YAP and TAZ.[2][9][10]
Signaling Pathway and Inhibition Mechanism
Caption: this compound inhibits TEAD1 auto-palmitoylation, preventing its activation and interaction with YAP/TAZ.
Assay Design Considerations:
-
Direct Measurement of Palmitoylation: Your assay should ideally directly measure the incorporation of a palmitate analog (e.g., alkyne-palmitoyl-CoA) onto TEAD1.
-
Protein-Protein Interaction Assays: Alternatively, you can use assays that measure the disruption of the YAP/TAZ-TEAD1 interaction, such as TR-FRET or co-immunoprecipitation, as a downstream readout of this compound activity.[11]
-
Enzyme and Substrate Concentrations: Ensure that the concentrations of TEAD1 and palmitoyl-CoA are optimized to be in the linear range of the reaction to accurately determine inhibitor potency.
By systematically addressing these common issues, you can establish a robust and reliable biochemical assay for characterizing the activity of this compound and other TEAD inhibitors.
References
- 1. Insights into transcription enhancer factor 1 (TEF-1) activity from the solution structure of the TEA domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Autopalmitoylation of TEAD Proteins Regulates Transcriptional Output of Hippo Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. cusabio.com [cusabio.com]
- 9. researchgate.net [researchgate.net]
- 10. TEAD1 - Wikipedia [en.wikipedia.org]
- 11. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to VT103 Treatment in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating cancer cell resistance to VT103. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active and selective inhibitor of TEA Domain (TEAD) transcription factor 1 autopalmitoylation.[1][2] This inhibition disrupts the interaction between TEAD1 and its co-activators, YAP and TAZ.[1][2] The YAP/TAZ-TEAD complex is a key transcriptional regulator of the Hippo signaling pathway, which is often dysregulated in cancer, leading to the expression of genes that promote cell proliferation and survival.[1][2][3] By blocking TEAD1 autopalmitoylation, this compound prevents the transcription of these oncogenic target genes.[1][2]
Q2: My cancer cell line is not responding to this compound treatment. What are the potential reasons?
A2: Lack of response to this compound can be due to several factors:
-
Intrinsic Resistance: The cell line may have inherent mechanisms that make it insensitive to TEAD inhibition. This can include pre-existing activation of bypass signaling pathways.
-
Low YAP/TAZ-TEAD Pathway Dependency: The cancer cell line's growth and survival may not be strongly dependent on the YAP/TAZ-TEAD transcriptional activity.
-
Experimental Issues: Problems with the this compound compound, assay conditions, or cell culture techniques can lead to apparent resistance. Please refer to the Troubleshooting Guide below for more details.
Q3: What are the known or potential mechanisms of acquired resistance to this compound?
A3: While research on specific resistance mechanisms to this compound is ongoing, studies on TEAD inhibitors suggest that cancer cells can develop resistance through the activation of bypass signaling pathways. The most prominent of these are the MAPK (RAS-RAF-MEK-ERK) pathway and the JAK-STAT pathway .[1][3] Hyperactivation of these pathways can reactivate the expression of a subset of YAP/TAZ target genes, thereby compensating for the inhibitory effect of this compound.[1][3]
Q4: Can this compound be used in combination with other therapies to overcome resistance?
A4: Yes, combination therapy is a promising strategy. Given that MAPK pathway hyperactivation can confer resistance to TEAD inhibitors, combining this compound with a MEK inhibitor has been shown to synergistically block the proliferation of cancer cell lines.[1][3] This suggests that dual targeting of the TEAD and MAPK pathways can be an effective approach to overcome or prevent resistance. Combination with conventional chemotherapies like 5-fluorouracil (B62378) (5-FU) has also shown enhanced anti-tumor activity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant decrease in cell viability after this compound treatment. | 1. Suboptimal drug concentration or treatment duration: The concentration of this compound may be too low, or the incubation time too short. 2. This compound degradation: Improper storage or handling of the compound. 3. Cell line is intrinsically resistant: High basal activity of bypass pathways (e.g., MAPK, JAK-STAT). 4. Assay issues: Incorrect cell seeding density, edge effects in the plate, or problems with the viability reagent. | 1. Perform a dose-response and time-course experiment to determine the optimal IC50 and treatment duration for your cell line. 2. Ensure this compound is stored correctly (e.g., at -20°C as a powder) and prepare fresh dilutions from a stock solution for each experiment. 3. Assess the baseline activation of MAPK (p-ERK) and JAK-STAT (p-STAT3) pathways via Western blot. If highly active, consider combination therapy with a MEK or JAK inhibitor. 4. Optimize cell seeding density to ensure logarithmic growth during the assay. Avoid using outer wells of the plate or fill them with sterile PBS. Confirm the viability reagent is not expired and is compatible with your cell line. |
| High variability in cell viability assay results. | 1. Inconsistent cell seeding: Uneven cell distribution in the wells. 2. Edge effects: Increased evaporation in the outer wells of the microplate. 3. This compound precipitation: Poor solubility in the culture medium. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Avoid using the outer wells or fill them with sterile PBS to maintain humidity. 3. Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in the culture medium. |
| Loss of this compound effectiveness in a previously sensitive cell line. | 1. Development of acquired resistance: Prolonged exposure to this compound may have selected for a resistant population. 2. Cell line heterogeneity: A subpopulation of resistant cells may have overgrown the sensitive cells. | 1. Develop a this compound-resistant cell line (see protocol below) and investigate potential resistance mechanisms (e.g., MAPK or JAK-STAT activation). 2. Perform single-cell cloning to isolate and characterize sensitive and resistant subpopulations. |
| No change in YAP/TAZ target gene expression (e.g., CTGF, CYR61) after this compound treatment. | 1. Ineffective this compound concentration: The dose may be insufficient to inhibit TEAD transcriptional activity. 2. Compensatory signaling: Activation of bypass pathways may be maintaining target gene expression. 3. qPCR assay issues: Problems with primer efficiency or RNA quality. | 1. Increase the concentration of this compound and re-evaluate target gene expression. 2. Co-treat with a MEK inhibitor (e.g., trametinib) and assess target gene expression. 3. Validate qPCR primers and ensure high-quality RNA extraction. |
Data Presentation
Table 1: Effect of this compound on Cell Viability in Sensitive and Resistant Cancer Cell Lines (Representative Data)
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Mesothelioma (Sensitive) | This compound | 50 | - |
| Mesothelioma (this compound-Resistant) | This compound | >1000 | >20 |
| Lung Cancer (Sensitive) | This compound | 100 | - |
| Lung Cancer (this compound-Resistant) | This compound | >2000 | >20 |
Note: The data presented are representative values based on studies of TEAD inhibitors. Actual IC50 values may vary depending on the cell line and experimental conditions.
Table 2: Synergistic Effect of this compound and MEK Inhibitor in this compound-Resistant Cells (Representative Data)
| Cell Line | Treatment | IC50 of this compound (nM) | Combination Index (CI)* |
| Mesothelioma (this compound-Resistant) | This compound | >1000 | - |
| This compound + Trametinib (10 nM) | 150 | <1 (Synergistic) | |
| Lung Cancer (this compound-Resistant) | This compound | >2000 | - |
| This compound + Trametinib (10 nM) | 250 | <1 (Synergistic) |
*Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (powder)
-
DMSO
-
Sterile PBS
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of this compound: Perform a cell viability assay (e.g., MTT or XTT) on the parental cell line to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and Subculture: Monitor the cells for growth. When the cells become confluent, subculture them into a fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat and Select: Repeat the process of adaptation and dose escalation for several months. A resistant cell line is typically established when it can proliferate in a medium containing a this compound concentration that is at least 10-fold higher than the initial IC50 of the parental cells.
-
Characterize the Resistant Line: Confirm the resistance by performing a cell viability assay to compare the IC50 of the resistant line to the parental line. Cryopreserve the resistant cells at different passages.
Co-Immunoprecipitation (Co-IP) to Assess YAP-TEAD Interaction
This protocol is for determining if this compound treatment disrupts the interaction between YAP and TEAD in cancer cells.
Materials:
-
Sensitive and/or resistant cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-YAP, anti-TEAD, and control IgG
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blot equipment and reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle (DMSO) for the desired time. Lyse the cells in cold lysis buffer.
-
Pre-clearing: Incubate the cell lysates with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-YAP antibody or control IgG overnight at 4°C.
-
Capture Immune Complexes: Add protein A/G agarose beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding elution buffer and boiling.
-
Western Blotting: Analyze the eluted proteins by Western blotting using an anti-TEAD antibody to detect co-immunoprecipitated TEAD. The input lysates should also be probed for YAP and TEAD as controls. A reduced TEAD signal in the this compound-treated sample compared to the control indicates disruption of the YAP-TEAD interaction.
Quantitative Real-Time PCR (qPCR) for YAP/TAZ Target Genes
This protocol is to quantify the mRNA expression of YAP/TAZ target genes, such as CTGF and CYR61, following this compound treatment.
Materials:
-
Treated and untreated cancer cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (CTGF, CYR61) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA, primers, and master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene. A decrease in CTGF and CYR61 mRNA levels in this compound-treated cells indicates successful inhibition of YAP/TAZ-TEAD transcriptional activity.
Visualizations
Caption: this compound signaling pathway and resistance mechanisms.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Troubleshooting guide for lack of this compound response.
References
- 1. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription | EMBO Reports [link.springer.com]
- 2. Hippo Signaling at the Hallmarks of Cancer and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for handling and storing hygroscopic VT103 powder
This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for handling and storing hygroscopic VT103 powder to ensure its stability, quality, and performance in research and development applications.
Frequently Asked Questions (FAQs)
Q1: What does it mean that this compound powder is hygroscopic?
A: Hygroscopicity is the tendency of a substance to attract and absorb moisture from the surrounding atmosphere[1]. For this compound powder, this means it can readily take up water vapor, which can lead to significant changes in its physical and chemical properties[2]. This is a critical factor to manage, as moisture can compromise experimental integrity by affecting the powder's weight, flowability, and stability[3][4]. Some suppliers note that hygroscopic DMSO can significantly impact the solubility of the product, underscoring the importance of managing moisture in all aspects of handling[5][6].
Q2: What are the recommended storage conditions for this compound powder?
A: To maintain its integrity, this compound powder should be stored in a controlled environment that minimizes exposure to atmospheric moisture. This involves managing both temperature and relative humidity (RH).
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage (months to years)[5][7][8]. | Low temperatures slow down potential chemical degradation. |
| 0 - 4°C for short-term storage (days to weeks)[8]. | Provides stability for shorter periods. | |
| Relative Humidity (RH) | As low as possible; ideally <40% RH[9][10]. | Minimizes the driving force for moisture absorption by the powder. |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) headspace[11]. | Displaces moist air and protects against both moisture and oxidation. |
| Container | Tightly sealed, moisture-proof containers (e.g., amber glass vials with secure caps)[10][12]. | Creates a physical barrier against environmental humidity. |
Q3: What are the consequences of improper storage and handling of this compound?
A: Failure to control moisture exposure can lead to several problems that can directly impact experimental outcomes. Moisture uptake can cause:
-
Physical Changes : The powder can clump, cake, or agglomerate, which hinders its flowability[1][3]. This makes accurate weighing and dispensing difficult, leading to dosage inaccuracies[4][13].
-
Chemical Degradation : Absorbed water can act as a plasticizer or participate in hydrolysis reactions, potentially degrading the active pharmaceutical ingredient (API) and altering its efficacy[14][4].
-
Inconsistent Experimental Results : Inaccurate weighing due to clumping or altered potency from degradation can lead to significant variability in experimental data and compromise the reliability of results[13].
-
Altered Bulk Properties : Moisture can change the powder's bulk density, which affects dosing and handling consistency[15].
Troubleshooting Guide
Problem: The this compound powder appears clumpy and is difficult to weigh accurately.
-
Cause : The powder has likely absorbed atmospheric moisture, causing particles to stick together (agglomeration)[1][3]. This increases the cohesive strength of the powder, reducing its flowability[16][17].
-
Solution :
-
Immediate Action : Handle the powder exclusively within a low-humidity environment, such as a glove box or a room with a dehumidifier, to prevent further moisture uptake[4][10].
-
Pre-treatment (Use with caution) : If necessary for use, the powder may be gently dried under a vacuum at a low temperature. However, it is critical to first verify that this process will not degrade the compound. Consult product-specific literature or the manufacturer for thermal stability data.
-
Prevention : Always store this compound in tightly sealed containers with a desiccant. Minimize the time containers are open to the ambient environment during weighing and handling[9][12].
-
Problem: There is significant variability in bioactivity assays using different batches or aliquots of this compound.
-
Cause : Inconsistent moisture content is a likely culprit. If one aliquot has absorbed more water than another, its effective concentration when weighed will be lower. Furthermore, moisture can lead to chemical degradation, reducing the compound's potency[14][4].
-
Solution :
-
Standardize Handling : Implement a strict standard operating procedure (SOP) for handling this compound. This should include equilibrating the container to room temperature before opening to prevent condensation, minimizing exposure time, and using a controlled-humidity environment[9].
-
Verify Moisture Content : If variability persists, consider performing a moisture content analysis (e.g., Karl Fischer titration) on a small sample of the powder to quantify the water content[3][18].
-
Use Fresh Aliquots : Prepare single-use aliquots from a fresh, properly stored stock of the powder to ensure consistency across experiments.
-
Experimental Protocols
Protocol 1: Determination of Moisture Content by Karl Fischer Titration
This method quantifies the amount of water in a sample and is highly accurate for low moisture levels[3].
Methodology:
-
System Preparation : Prepare the Karl Fischer titrator with fresh, calibrated reagents according to the manufacturer's instructions. The system should be sealed to prevent ingress of atmospheric moisture.
-
Sample Preparation : In a low-humidity environment (glove box), accurately weigh a small amount of this compound powder (typically 10-50 mg, depending on expected moisture content).
-
Titration : Quickly transfer the weighed powder into the titration vessel.
-
Analysis : Start the titration process. The reagent will react stoichiometrically with the water present in the sample. The endpoint is detected potentiometrically.
-
Calculation : The instrument's software will calculate the water content based on the amount of titrant consumed and the weight of the sample. The result is typically expressed as a percentage (w/w).
Protocol 2: Assessment of Powder Flowability via Carr's Index
Flowability is critical for consistent handling and processing[16][17][19]. Carr's Index is an indirect measure of a powder's compressibility, which correlates with its flowability.
Methodology:
-
Determine Bulk Density (ρ_bulk) :
-
Gently pour a known mass (m) of this compound powder into a graduated cylinder without compacting it.
-
Record the volume (V_bulk).
-
Calculate Bulk Density: ρ_bulk = m / V_bulk.
-
-
Determine Tapped Density (ρ_tapped) :
-
Mechanically tap the graduated cylinder containing the sample for a set number of times (e.g., 100 taps) using a tapping densitometer.
-
Record the new, smaller volume (V_tapped).
-
Calculate Tapped Density: ρ_tapped = m / V_tapped.
-
-
Calculate Carr's Index :
-
Carr's Index (%) = [ (ρ_tapped - ρ_bulk) / ρ_tapped ] * 100
-
Data Interpretation:
| Carr's Index (%) | Flowability |
| ≤ 10 | Excellent |
| 11 - 15 | Good |
| 16 - 20 | Fair |
| 21 - 25 | Passable |
| > 25 | Poor |
Visual Guides
Workflow for Handling Hygroscopic this compound Powder
Caption: Controlled workflow for handling this compound powder.
Troubleshooting Moisture-Related Issues
Caption: Decision tree for diagnosing inconsistent results.
References
- 1. Hygroscopicity in Food Powders Meassuring - PowderTechnology info [powdertechnology.info]
- 2. researchgate.net [researchgate.net]
- 3. solids-solutions.com [solids-solutions.com]
- 4. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. medkoo.com [medkoo.com]
- 9. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]
- 10. heegermaterials.com [heegermaterials.com]
- 11. quora.com [quora.com]
- 12. smtdryboxes.com [smtdryboxes.com]
- 13. eurekadrytech.com [eurekadrytech.com]
- 14. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Handling Hygroscopic Powders in Dry Mix Manufacturing and Preventing Moisture Uptake [sgsystemsglobal.com]
- 16. azocleantech.com [azocleantech.com]
- 17. Key Material Properties to Assess in Flowability Tests - Jenike & Johanson [jenike.com]
- 18. mt.com [mt.com]
- 19. torontech.com [torontech.com]
troubleshooting variability in VT103 potency between batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VT103. The information is designed to help address potential variability in potency between different batches of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an orally active and selective inhibitor of TEA Domain Transcription Factor 1 (TEAD1) protein palmitoylation.[1][2] It functions by blocking the auto-palmitoylation of TEAD, which is a critical step for its interaction with the transcriptional co-activators YAP and TAZ.[1] By disrupting the YAP/TAZ-TEAD complex, this compound inhibits the transcription of genes that promote cell proliferation and tumor growth.[1][2]
Q2: What are the common methods to measure this compound potency?
A2: The potency of this compound is typically assessed using two main types of cell-based assays:
-
TEAD Palmitoylation Assays: These assays directly measure the inhibition of palmitic acid incorporation into TEAD proteins.
-
YAP/TAZ-TEAD Reporter Assays: These assays measure the downstream consequence of TEAD inhibition, which is the reduction of transcriptional activity from TEAD-responsive elements. This is often done using a luciferase reporter gene.[3][4][5][6]
Q3: Which cell lines are recommended for this compound potency assays?
A3: Several cell lines can be used, with the choice often depending on the specific research context. Commonly used cell lines include:
-
HEK293T: A versatile and easily transfectable cell line suitable for both palmitoylation and reporter assays.[7][8]
-
MCF7: A human breast cancer cell line that can be used to create stable reporter lines for monitoring Hippo pathway activity.[5]
-
NCI-H226: An NF2-deficient mesothelioma cell line that is highly dependent on the YAP-TEAD interaction for survival and is particularly sensitive to TEAD inhibitors.[9]
-
Other cancer cell lines with known hyperactivation of the Hippo pathway or dependency on YAP/TAZ signaling are also suitable.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro experiments, it should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and store it at -80°C for long-term stability.[2] When preparing working solutions, be aware that moisture-absorbing DMSO can reduce solubility.[2]
Troubleshooting Guides
Variability in TEAD Palmitoylation Assays
This section addresses common issues encountered when directly measuring the inhibition of TEAD palmitoylation by this compound.
Issue 1: High background or inconsistent palmitoylation signal.
-
Possible Cause & Solution:
| Possible Cause | Recommended Solution |
| Cell Health and Density | Ensure cells are healthy, in the logarithmic growth phase, and plated at an optimal density. Over-confluent or stressed cells can exhibit altered protein expression and modification. |
| Reagent Quality | Use high-quality alkyne-palmitate and ensure the click chemistry reagents are fresh and properly stored. |
| Antibody Performance | For immunoprecipitation-based assays, validate the anti-TEAD or anti-Myc antibody for its ability to efficiently pull down the target protein. |
| Incomplete Blocking of Free Cysteines | In Acyl-PEGyl Exchange Gel-Shift (APEGS) assays, ensure complete blocking of non-palmitoylated cysteines with N-ethylmaleimide (NEM) to prevent non-specific labeling. |
Issue 2: Batch-to-batch variability in this compound IC50 values.
-
Possible Cause & Solution:
| Possible Cause | Recommended Solution |
| Inconsistent this compound Concentration | Verify the concentration of your this compound stock solution. If possible, perform a quality control check on new batches. |
| Variable Incubation Times | Strictly adhere to the optimized incubation times for both this compound treatment and alkyne-palmitate labeling. |
| DMSO Concentration | Ensure the final concentration of DMSO is consistent across all wells and does not exceed a level that affects cell viability or enzyme activity. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and metabolic drift.[10] |
Variability in YAP/TAZ-TEAD Reporter Assays
This section provides guidance for troubleshooting luciferase-based reporter assays for this compound potency.
Issue 1: Low luciferase signal or poor signal-to-background ratio.
-
Possible Cause & Solution:
| Possible Cause | Recommended Solution |
| Low Transfection Efficiency | Optimize the transfection protocol for your specific cell line. Use a positive control plasmid (e.g., CMV-luciferase) to assess transfection efficiency. |
| Suboptimal Reporter Construct | Ensure the TEAD-responsive elements in your reporter construct are functional. Consider using a commercially available and validated reporter lentivirus for stable cell line generation.[11] |
| Cell Seeding Density | Optimize the cell seeding density to achieve a confluent monolayer at the time of the assay, which can influence Hippo pathway activity. |
| Luciferase Reagent Quality | Use a high-quality luciferase assay reagent and ensure it is prepared according to the manufacturer's instructions. |
Issue 2: Inconsistent dose-response curves for this compound.
-
Possible Cause & Solution:
| Possible Cause | Recommended Solution |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile media or PBS. |
| Inaccurate Serial Dilutions | Carefully prepare serial dilutions of this compound for each experiment. Use freshly prepared dilutions to avoid issues with compound precipitation or degradation. |
| Variable Cell Numbers | Ensure a uniform number of cells is seeded in each well. Perform a cell count before plating. |
| Normalization Issues | Co-transfect with a control reporter plasmid (e.g., Renilla luciferase) to normalize for transfection efficiency and cell number variability. |
Experimental Protocols
Protocol 1: TEAD Palmitoylation Assay (Click Chemistry-Based)
-
Cell Culture and Treatment:
-
Plate HEK293T cells transiently expressing Myc-tagged TEAD1.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for 4-6 hours.
-
Add alkyne-palmitate to a final concentration of 100 µM and incubate for an additional 16-20 hours.[7]
-
-
Cell Lysis and Immunoprecipitation:
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Immunoprecipitate Myc-TEAD1 using an anti-Myc antibody conjugated to magnetic beads.
-
-
Click Chemistry Reaction:
-
Wash the beads containing the immunoprecipitated protein.
-
Perform the click chemistry reaction by adding a reaction cocktail containing a biotin-azide probe.
-
-
Detection:
-
Elute the protein from the beads.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Detect palmitoylated TEAD1 by immunoblotting with streptavidin-HRP.[7]
-
Detect total TEAD1 using an anti-Myc antibody as a loading control.
-
Protocol 2: YAP/TAZ-TEAD Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Seed HEK293T or a similar cell line in a 96-well plate.
-
Co-transfect the cells with a TEAD-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or DMSO control.
-
Incubate for an additional 24-48 hours.
-
-
Luciferase Measurement:
-
Lyse the cells using the luciferase assay buffer.
-
Measure firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system and a plate luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized luciferase activity against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Screening with a Novel Cell-Based Assay for TAZ Activators Identifies a Compound That Enhances Myogenesis in C2C12 Cells and Facilitates Muscle Repair in a Muscle Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode | eLife [elifesciences.org]
- 10. Frontiers | Protein Palmitoylation Modification During Viral Infection and Detection Methods of Palmitoylated Proteins [frontiersin.org]
- 11. bpsbioscience.com [bpsbioscience.com]
Validation & Comparative
A Comparative Guide to VT103 and VT104: Efficacy and Selectivity in Targeting the Hippo-YAP Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of VT103 and VT104, two small molecule inhibitors targeting the TEA Domain (TEAD) family of transcription factors, a critical node in the Hippo signaling pathway. The dysregulation of the Hippo pathway is a known driver in various cancers, making TEAD proteins compelling therapeutic targets. Both this compound and VT104 function by inhibiting the auto-palmitoylation of TEADs, a post-translational modification essential for their interaction with the transcriptional co-activators YAP and TAZ. This disruption ultimately leads to the downregulation of pro-proliferative and anti-apoptotic genes.
The primary distinction between these two molecules lies in their selectivity across the four TEAD paralogs (TEAD1-4). This compound is a highly selective inhibitor of TEAD1, whereas VT104 acts as a pan-TEAD inhibitor, targeting all four isoforms. This difference in selectivity has significant implications for their therapeutic efficacy and potential applications.
At a Glance: Key Differences
| Feature | This compound | VT104 |
| Primary Target | TEAD1 | TEAD1, TEAD2, TEAD3, TEAD4 |
| Mechanism of Action | Selective inhibitor of TEAD1 auto-palmitoylation | Pan-inhibitor of TEAD auto-palmitoylation |
| Selectivity Profile | Highly selective for TEAD1 over TEAD2, 3, and 4. | Broadly inhibits all four TEAD isoforms. |
| Therapeutic Potential | Investigated in cancers with specific TEAD1 dependency. | Broader potential across cancers with dysregulated Hippo signaling involving multiple TEAD isoforms. |
Efficacy Comparison
The efficacy of this compound and VT104 has been evaluated in various preclinical models, particularly those with mutations in the NF2 gene, which leads to hyperactivation of the YAP/TAZ-TEAD signaling axis.
In Vitro Efficacy
Both compounds potently inhibit YAP/TAZ-TEAD-dependent gene transcription and suppress the proliferation of cancer cells with a dysregulated Hippo pathway.
| Assay | This compound | VT104 |
| YAP Reporter Assay IC50 | 1.02 nM[1] | 10.4 nM[2] |
| Anti-proliferative Activity (NCI-H226 Mesothelioma Cells) | IC50: 3 nM[1] | GI50: 16 nM[3] |
| Anti-proliferative Activity (NCI-H2052 Mesothelioma Cells) | IC50: 7.13 nM[1] | GI50: 33 nM[3] |
| Anti-proliferative Activity (NCI-H2373 Mesothelioma Cells) | - | GI50: 26 nM[3] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) are measures of potency. Lower values indicate higher potency.
In Vivo Efficacy
Both this compound and VT104 have demonstrated significant anti-tumor activity in mouse xenograft models of NF2-deficient mesothelioma.
| Model | Compound | Dosage | Outcome |
| NCI-H226 Xenograft | This compound | 3 mg/kg, p.o., once daily | Resulted in tumor regression.[4] |
| NCI-H226 Xenograft | VT104 | 3 mg/kg, p.o. | Blocked tumor growth in a dose-dependent manner.[4][5] |
| NCI-H2373 Xenograft | This compound | 10 mg/kg, p.o., once daily for 3 days | Downregulated Hippo pathway target genes.[4] |
Studies have suggested that pan-TEAD inhibitors like VT104 may be effective in a broader range of mesothelioma cell lines compared to the TEAD1-selective this compound.[4]
Selectivity Profile
The key differentiator between this compound and VT104 is their selectivity for the four TEAD paralogs. This has been assessed through cell-based palmitoylation assays and thermal shift assays.
| Assay | This compound | VT104 |
| Cell-Based TEAD Palmitoylation Inhibition (at 3 µM) | Inhibits TEAD1; does not block TEAD2, TEAD3, or TEAD4.[1][4] | Appears to be a pan-TEAD inhibitor.[4] |
| Endogenous Palmitoylation Inhibition | Selectively inhibits TEAD1.[4] | Inhibits both TEAD1 and TEAD3.[4][5] |
| YAP/TAZ-TEAD Interaction Disruption | Selectively disrupts YAP-TEAD1 interaction, but not YAP-TEAD4.[4] | - |
| Thermal Shift Assay (ΔTm) | TEAD1: +8.3°C | TEAD1: +8.6°C[3] |
Note: A higher change in melting temperature (ΔTm) in a thermal shift assay indicates stronger binding of the compound to the target protein.
Signaling Pathway and Mechanism of Action
This compound and VT104 target the final step of the Hippo signaling pathway, where the transcriptional co-activators YAP and TAZ interact with TEAD transcription factors to drive gene expression. By binding to the central lipid pocket of TEAD proteins, these inhibitors prevent the crucial auto-palmitoylation step, which in turn allosterically disrupts the YAP/TAZ binding interface.
Caption: The Hippo Signaling Pathway and the mechanism of action of this compound and VT104.
Experimental Protocols
YAP/TAZ-TEAD Reporter Assay
This assay is used to measure the inhibitory activity of compounds on TEAD-dependent gene transcription.
-
Cell Line: A stable cell line is engineered to express a firefly luciferase reporter gene under the control of tandem repeats of a TEAD binding element. A constitutively expressed Renilla luciferase can be used as an internal control.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with a serial dilution of the test compounds (e.g., this compound, VT104) for 24 hours.
-
Lysis and Luminescence Reading: After treatment, cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The normalized data is then plotted against the compound concentration to determine the IC50 value.
Caption: Workflow for the YAP/TAZ-TEAD Luciferase Reporter Assay.
Cell-Based TEAD Auto-Palmitoylation Assay
This assay directly assesses the ability of a compound to inhibit the palmitoylation of TEAD proteins within a cellular context.
-
Transfection: HEK293T cells are transfected with plasmids expressing Myc-tagged full-length TEAD1, TEAD2, TEAD3, or TEAD4.
-
Metabolic Labeling and Compound Treatment: Transfected cells are incubated overnight with an alkyne-palmitate metabolic label in the presence of the test compound (e.g., this compound, VT104 at 3 µM) or DMSO as a control.
-
Immunoprecipitation: Myc-tagged TEAD proteins are immunoprecipitated from cell lysates using an anti-Myc antibody.
-
Click Chemistry: The alkyne-labeled palmitate on the immunoprecipitated TEAD proteins is conjugated to an azide-biotin tag via a click chemistry reaction.
-
Western Blotting: The samples are resolved by SDS-PAGE. Palmitoylated TEAD is detected using streptavidin-HRP (which binds to the biotin (B1667282) tag), and total immunoprecipitated TEAD is detected using an anti-Myc antibody.
-
Analysis: The ratio of the streptavidin signal to the anti-Myc signal is used to quantify the level of TEAD palmitoylation and the inhibitory effect of the compound.
Summary and Conclusion
This compound and VT104 are potent inhibitors of the Hippo-YAP/TAZ-TEAD signaling pathway, with distinct selectivity profiles. This compound offers a tool for investigating the specific roles of TEAD1, while VT104 provides a broader inhibition of all TEAD paralogs. The choice between these inhibitors will depend on the specific research question and the therapeutic context. The broader activity of VT104 may be advantageous in cancers where multiple TEAD isoforms contribute to oncogenesis. Conversely, the high selectivity of this compound could potentially offer a more targeted therapeutic approach with a different safety profile. Further research, including comprehensive in vivo studies and safety assessments, will be crucial to fully elucidate the therapeutic potential of these two promising inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sporosbioventures.com [sporosbioventures.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to TEAD Inhibitors: VT103 vs. K-975
In the rapidly evolving landscape of targeted cancer therapy, the Hippo signaling pathway has emerged as a critical regulator of cell proliferation and organ size, with its dysregulation implicated in various cancers. The transcriptional enhanced associate domain (TEAD) family of transcription factors are the final downstream effectors of this pathway. When the Hippo pathway is inactivated, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD, driving the expression of genes that promote tumor growth. Consequently, inhibiting the YAP/TAZ-TEAD interaction has become a promising therapeutic strategy.
This guide provides a detailed comparison of two prominent TEAD inhibitors, VT103 and K-975, focusing on their mechanisms of action, preclinical efficacy, and selectivity. The information presented is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Inhibition Strategies
This compound and K-975 employ distinct strategies to disrupt TEAD-mediated transcription.
This compound is an orally active and selective inhibitor of TEAD1 protein palmitoylation [1][2]. Palmitoylation, the covalent attachment of fatty acids to proteins, is a crucial post-translational modification for TEAD activity. By blocking the auto-palmitoylation of TEAD1, this compound prevents the conformational changes necessary for YAP/TAZ binding, thereby inhibiting downstream gene transcription[1][3]. Notably, this compound demonstrates selectivity for TEAD1, with less activity against other TEAD isoforms[1][3].
K-975 , on the other hand, is a potent, selective, and orally active pan-TEAD inhibitor that directly targets the protein-protein interaction between YAP/TAZ and all TEAD isoforms[4][5][6]. It achieves this by covalently binding to a conserved cysteine residue (Cys359) located in the palmitate-binding pocket of TEAD proteins[4][5][7]. This covalent modification physically obstructs the binding of YAP and TAZ, leading to the suppression of their transcriptional program[4].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [PDF] The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma. | Semantic Scholar [semanticscholar.org]
- 7. Discovery of a novel TEAD inhibitor for the treatment of malignant pleural mesothelioma - American Chemical Society [acs.digitellinc.com]
A Head-to-Head Comparison of VT103 and Verteporfin as YAP-TEAD Pathway Inhibitors
For researchers, scientists, and drug development professionals, the targeting of the YAP-TEAD transcriptional complex, a critical node in the Hippo signaling pathway, represents a promising frontier in oncology. Dysregulation of this pathway, leading to the nuclear localization of the transcriptional coactivator YAP and its association with TEAD transcription factors, is a known driver of tumor initiation, progression, and resistance. This guide provides an objective comparison of two prominent inhibitors: VT103, a novel, selective TEAD palmitoylation inhibitor, and Verteporfin, a repurposed drug identified for its ability to disrupt the YAP-TEAD interaction.
This document summarizes the mechanisms of action, quantitative performance data, and key experimental methodologies for both compounds, offering a comprehensive resource for evaluating their utility in research and preclinical development.
Mechanism of Action and Specificity
This compound is a next-generation, orally active small molecule specifically designed to inhibit the auto-palmitoylation of TEA Domain Transcription Factor 1 (TEAD1).[1][2] This post-translational modification is essential for the stability and function of TEAD proteins. By binding to the central lipid pocket of TEAD1, this compound prevents its palmitoylation, which in turn allosterically disrupts the YAP-TEAD1 interaction and subsequent transcription of pro-oncogenic target genes.[1][3] Critically, this compound demonstrates high selectivity for TEAD1, with significantly less activity against other TEAD paralogs (TEAD2, TEAD3, TEAD4) at similar concentrations.[1][3]
Verteporfin , a clinically approved photosensitizer, was later identified as an inhibitor of the YAP-TEAD pathway that functions independently of photoactivation.[4] Its mechanism is multifaceted and less direct than that of this compound. Verteporfin is understood to disrupt the YAP-TEAD interaction, but its mode of action also involves promoting the cytoplasmic sequestration of YAP.[4][5] It achieves this by increasing the expression of the 14-3-3σ protein, which binds to phosphorylated YAP, trapping it in the cytoplasm and targeting it for degradation.[1][4] Unlike this compound, Verteporfin is not a direct inhibitor of TEAD palmitoylation and is considered a less specific inhibitor of the pathway with known off-target effects, including autophagy inhibition and photosensitization, which can be confounding factors in experimental settings.[3][6]
Signaling Pathway Overview
Quantitative Performance Data
The following tables summarize the quantitative data for this compound and Verteporfin based on published experimental results.
| Parameter | This compound | Verteporfin | Reference |
| Target | TEAD1 Auto-palmitoylation | YAP-TEAD Interaction, YAP Localization | [1][4] |
| Mechanism | Allosteric disruption of YAP-TEAD1 interaction by inhibiting TEAD1 palmitoylation. | Direct disruption of YAP-TEAD binding; Upregulation of 14-3-3σ leading to cytoplasmic sequestration of YAP. | [1][3][4] |
| Specificity | Selective for TEAD1 over TEAD2/3/4. | Non-selective; also inhibits autophagy and acts as a photosensitizer. | [1][3][6] |
| Potency (IC₅₀) | ~1.02 nM (YAP Reporter Assay) | ~5-10 µM (Cell Viability/Growth Assays) | [1][7] |
Table 1: In Vitro Performance Comparison. Note the difference in the assays used to determine IC₅₀ values, which highlights this compound's high potency in specifically inhibiting YAP-TEAD transcriptional activity.
| Parameter | This compound | Verteporfin | Reference |
| Cancer Model | NF2-deficient Mesothelioma (NCI-H226 Xenograft) | Glioblastoma (Patient-Derived Xenograft) | [1][8] |
| Dosing Regimen | 0.3 - 10 mg/kg, p.o., once daily | 100 mg/kg, i.p., daily | [1][8] |
| Observed Efficacy | Dose-dependent tumor growth inhibition; tumor regression observed at higher doses. | Diminished tumor burden and infiltrative growth; conferred survival benefit. | [1][8] |
| Oral Bioavailability | Yes | Not typically administered orally in preclinical models. | [1][2] |
Table 2: Preclinical In Vivo Efficacy. Both compounds demonstrate anti-tumor activity in vivo, though dosing regimens and routes of administration differ significantly.
Experimental Protocols
Detailed methodologies for key experiments are crucial for interpreting the data and designing future studies.
TEAD Auto-Palmitoylation Assay (Click Chemistry-based)
This assay is used to directly measure the inhibition of TEAD palmitoylation, the primary mechanism of this compound.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are seeded and transfected with plasmids expressing Myc-tagged full-length TEAD1, TEAD2, TEAD3, or TEAD4.
-
Treatment: After allowing for protein expression, cells are treated with the test compound (e.g., this compound) or DMSO vehicle, in conjunction with an alkyne-modified palmitate analog (e.g., 100 µM alkyne palmitate) for 20-24 hours.[3]
-
Lysis and Immunoprecipitation (IP): Cells are harvested and lysed. The Myc-tagged TEAD protein is then immunoprecipitated from the lysate using an anti-Myc antibody conjugated to magnetic or agarose (B213101) beads.
-
Click Reaction: The immunoprecipitated TEAD protein on the beads is incubated with a reaction buffer containing Biotin-Azide, copper(II) sulfate (B86663) (CuSO₄), and a reducing agent.[3] This catalyzes a cycloaddition reaction, covalently linking biotin to the alkyne group on any palmitate attached to TEAD.
-
Analysis: The samples are resolved by SDS-PAGE and transferred to a membrane. Palmitoylated TEAD is detected via immunoblotting with streptavidin conjugated to horseradish peroxidase (HRP). Total immunoprecipitated TEAD is detected using an anti-Myc antibody to serve as a loading control. A reduction in the streptavidin signal relative to the total TEAD signal indicates inhibition of palmitoylation.
YAP-TEAD Transcriptional Reporter Assay (Luciferase-based)
This assay quantifies the functional output of the YAP-TEAD complex by measuring the expression of a reporter gene.
Methodology:
-
Cell Seeding and Transfection: Plate cells (e.g., HEK293T) in a multi-well plate. Co-transfect the cells with two plasmids:
-
Treatment: Approximately 24-48 hours post-transfection, treat the cells with various concentrations of the inhibitor (this compound or Verteporfin) or vehicle control.
-
Lysis: After a defined incubation period (e.g., 18-24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Measurement: Using a dual-luciferase reporter assay system, measure the firefly luciferase activity in the cell lysate. Subsequently, measure the Renilla luciferase activity in the same sample.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
Co-IP is used to qualitatively or semi-quantitatively assess the physical interaction between YAP and TEAD proteins within the cell and how this is affected by inhibitors.
Methodology:
-
Cell Culture and Treatment: Culture cells with endogenous or overexpressed YAP and TEAD (e.g., NCI-H226 mesothelioma cells) and treat with the inhibitor or vehicle for a specified duration (e.g., 4 to 24 hours).[10]
-
Lysis: Harvest and lyse the cells in a non-denaturing Co-IP lysis buffer (e.g., containing 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl, protease, and phosphatase inhibitors) to maintain protein complexes.[11]
-
Immunoprecipitation: Incubate the cleared cell lysate overnight at 4°C with an antibody specific to one of the proteins in the complex (e.g., anti-pan-TEAD antibody).[10] This is the "bait" protein.
-
Complex Capture: Add Protein A/G-conjugated beads to the lysate and incubate to capture the antibody-protein complexes.
-
Washes and Elution: Wash the beads several times with lysis buffer to remove non-specifically bound proteins. Elute the bound proteins from the beads using a low-pH buffer or SDS-PAGE loading buffer.
-
Analysis: Analyze the input lysate and the eluted immunoprecipitate by Western blot. Probe separate blots for the bait protein (TEAD) to confirm successful immunoprecipitation and the "prey" protein (YAP) to assess the interaction. A decrease in the amount of co-precipitated YAP in inhibitor-treated samples compared to the control indicates disruption of the YAP-TEAD interaction.
Summary and Conclusion
This compound and Verteporfin both function to inhibit the pro-oncogenic output of the YAP-TEAD transcriptional complex, but they achieve this through distinct mechanisms, resulting in significant differences in potency, specificity, and potential clinical utility.
-
This compound represents a targeted, mechanism-based approach. Its high potency (low nanomolar IC₅₀) and selectivity for TEAD1 palmitoylation make it a precise tool for studying the role of this specific TEAD paralog and a promising therapeutic candidate for cancers driven by TEAD1 activity. Its oral bioavailability is a significant advantage for clinical development.
-
Verteporfin is a less specific, multi-modal inhibitor. While it effectively disrupts YAP-TEAD signaling, its micromolar potency in cell-based assays and its pleiotropic effects, including photosensitization and autophagy inhibition, complicate its use as a specific research tool and may present challenges for therapeutic development. However, its status as an FDA-approved drug provides a potential path for repurposing in oncology, particularly in applications like glioblastoma where it has shown preclinical efficacy.
For researchers requiring a highly potent and selective inhibitor to probe TEAD1 biology, This compound is the superior choice. For studies where a broader, less specific inhibition of the YAP pathway is acceptable or where the potential for drug repurposing is a key consideration, Verteporfin remains a relevant, albeit more complex, tool. The choice between these two inhibitors should be guided by the specific experimental goals, the cancer model under investigation, and the need to control for off-target effects.
References
- 1. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]
- 4. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Verteporfin induces apoptosis and eliminates cancer stem-like cells in uveal melanoma in the absence of light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-invasive efficacy and survival benefit of the YAP-TEAD inhibitor verteporfin in preclinical glioblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Luciferase reporter assay [bio-protocol.org]
- 10. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autopalmitoylation of TEAD Proteins Regulates Transcriptional Output of Hippo Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of TEAD Inhibitors: A Deep Dive into VT103 (TEAD1-Selective) and Pan-TEAD Inhibitors like VT107
For Immediate Release
In the landscape of targeted cancer therapy, the Hippo signaling pathway has emerged as a critical regulator of cell proliferation and organ size, with its dysregulation implicated in the progression of various cancers.[1][2][3] The transcriptional enhanced associate domain (TEAD) family of transcription factors are the final downstream effectors of this pathway, making them a compelling target for therapeutic intervention.[1][2] This guide provides a detailed comparative analysis of two key types of TEAD inhibitors: the TEAD1-selective inhibitor VT103 and pan-TEAD inhibitors, with a focus on VT107. This comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in their understanding and evaluation of these compounds.
Mechanism of Action: A Tale of Selectivity
The core mechanism of action for both this compound and VT107 involves the inhibition of TEAD auto-palmitoylation.[4][5][6] This post-translational modification is crucial for the interaction between TEAD proteins and their co-activators, YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif), which drives the transcription of genes involved in cell proliferation and survival.[7][8][9] By binding to the central lipid pocket of TEAD proteins, these inhibitors prevent palmitoylation, thereby disrupting the YAP/TAZ-TEAD interaction and suppressing downstream oncogenic signaling.[5][7][8]
The primary distinction between this compound and pan-TEAD inhibitors like VT107 lies in their selectivity for the four TEAD isoforms (TEAD1-4).
-
This compound is an orally active and selective TEAD1 protein palmitoylation inhibitor .[4][5] Experimental data shows that this compound selectively inhibits endogenous TEAD1 palmitoylation and disrupts the YAP-TEAD1 interaction, with minimal effect on other TEAD isoforms at similar concentrations.[4][5]
-
VT107 , in contrast, is a pan-TEAD inhibitor , meaning it blocks the auto-palmitoylation of all four TEAD isoforms.[5][6] This broader spectrum of activity allows it to inhibit the function of TEAD2, TEAD3, and TEAD4 in addition to TEAD1.[5][10]
This difference in selectivity has significant implications for their therapeutic application and potential efficacy in different cancer types with varying TEAD isoform dependencies.
Quantitative Data Presentation
The following tables summarize the key quantitative data comparing the in vitro and in vivo performance of this compound and VT107, based on available preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Mechanism of Action | Cell Line (Cancer Type) | IC50 / EC50 | Key Findings | Reference |
| This compound | TEAD1 | Selective auto-palmitoylation inhibitor | NF2-deficient Mesothelioma cell lines | Nanomolar range | Selectively inhibits proliferation of NF2-deficient cells. | [5] |
| BRAF V600E-mutated Lung Adenocarcinoma (KTOR81) | Not specified | Enhances efficacy of dabrafenib.[11] | [11][12] | |||
| VT107 | Pan-TEAD (TEAD1-4) | Pan auto-palmitoylation inhibitor | NF2-deficient Mesothelioma cell lines | Nanomolar range | Potently inhibits proliferation of NF2-mutated/deficient cell lines.[10] | [5][10] |
| Hippo-mutant Mesothelioma cells | Not specified | Inhibited proliferation in vitro.[3] | [3] |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| This compound | NCI-H2373-Tu-P2 CDX (Mesothelioma) | 1, 3, 10 mg/kg, p.o., once daily | 110.51% - 126.70% (regression) | Significant tumor regression at tolerated doses.[5] | [5] |
| NCI-H226 CDX (Mesothelioma) | Dose-dependent | Significant downregulation of Hippo pathway target genes.[5] | [5] | ||
| VT107 | Not explicitly detailed in the provided search results. However, as a potent pan-TEAD inhibitor, it is expected to exhibit anti-tumor activity in relevant models.[6] | Not specified | Not specified | Exhibits anti-tumor activity.[6] | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Caption: The Hippo Signaling Pathway and points of intervention by this compound and VT107.
Caption: A generalized workflow for the comparative evaluation of TEAD inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound and pan-TEAD inhibitors.
Cell-Free TEAD Palmitoylation Assay
This assay directly measures the ability of a compound to inhibit the auto-palmitoylation of TEAD proteins.
-
Protein Incubation: Purified recombinant TEAD protein (e.g., TEAD1-YBD) is incubated with the test compound (e.g., this compound, VT107) at various concentrations.[5]
-
Palmitoylation Reaction: Alkyne-palmitoyl-CoA (APCoA) is added to the mixture to initiate the palmitoylation reaction.[5]
-
Quenching and Click Chemistry: The reaction is stopped, and a biotin-azide molecule is "clicked" onto the alkyne group of the incorporated palmitate.[5]
-
Detection: The level of palmitoylated TEAD is detected via Western blotting using streptavidin-HRP, which binds to the biotin (B1667282) tag. Total TEAD protein levels are also measured as a loading control.[5]
Co-Immunoprecipitation (Co-IP) for YAP/TAZ-TEAD Interaction
This technique is used to assess whether an inhibitor can disrupt the physical interaction between YAP/TAZ and TEAD proteins within a cellular context.
-
Cell Treatment: Cancer cells (e.g., NF2-mutant NCI-H2373) are treated with the inhibitor (e.g., this compound or VT107) or a vehicle control for a specified duration.[5]
-
Cell Lysis: Cells are lysed to release cellular proteins.
-
Immunoprecipitation: An antibody specific to a TEAD isoform (e.g., anti-TEAD1 or anti-TEAD4) is added to the cell lysate to pull down the target TEAD protein and any interacting proteins.[5]
-
Western Blotting: The immunoprecipitated protein complexes are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against YAP and TAZ to determine if they were co-precipitated with TEAD.[5] A reduction in the amount of co-precipitated YAP/TAZ in inhibitor-treated samples indicates disruption of the interaction.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Cell Implantation: Human cancer cells (e.g., NCI-H226 or NCI-H2373) are subcutaneously injected into immunocompromised mice.[5]
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The inhibitor (e.g., this compound) is administered, typically orally, at various doses and schedules.[5]
-
Tumor Measurement: Tumor volume and mouse body weight are measured regularly throughout the study.[5]
-
Endpoint Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis, such as measuring the expression of Hippo pathway target genes (e.g., CTGF, CYR61) by qPCR.[5]
Conclusion
The development of TEAD inhibitors represents a promising therapeutic strategy for cancers driven by a dysregulated Hippo pathway. The choice between a TEAD1-selective inhibitor like this compound and a pan-TEAD inhibitor such as VT107 will likely depend on the specific tumor biology, including the expression and functional importance of different TEAD isoforms. While this compound offers the potential for a more targeted approach with potentially fewer off-target effects, pan-TEAD inhibitors like VT107 may provide broader and more potent anti-tumor activity in cancers where multiple TEAD isoforms contribute to oncogenesis.[5] Further preclinical and clinical investigations are necessary to fully elucidate the therapeutic potential and optimal application of these different classes of TEAD inhibitors.
References
- 1. TEAD Inhibitors for the Treatment of Hippo Pathway-Dependent Cancers - Innovations [innovations.dana-farber.org]
- 2. youtube.com [youtube.com]
- 3. Frontiers | Targeting TEAD in cancer [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. onclive.com [onclive.com]
- 8. Hippo pathway inhibition by blocking the YAP/TAZ-TEAD interface: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Study of VT103 and its Analog VT101: A Comparative Guide for Researchers
A comprehensive analysis of two selective TEAD auto-palmitoylation inhibitors reveals improved potency and pharmacokinetic properties of VT103, positioning it as a promising candidate for targeting Hippo pathway-dysregulated cancers.
This guide provides a detailed comparison of this compound and its analog VT101, both potent inhibitors of TEA Domain Transcription Factor (TEAD) auto-palmitoylation. The data presented herein is primarily derived from the pivotal study by Tang et al. (2021) published in Molecular Cancer Therapeutics, which elucidates the discovery and optimization of these compounds.[1] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Hippo-YAP/TAZ-TEAD signaling pathway.
Performance Data: this compound Demonstrates Superior Potency and Pharmacokinetics
This compound was developed as an analog of VT101 with the goal of improving its therapeutic properties.[1] Experimental data confirms that this compound exhibits significantly enhanced potency in inhibiting YAP-driven gene expression and boasts a more favorable pharmacokinetic profile compared to its predecessor.
Table 1: In Vitro Potency of VT101 and this compound in a YAP Reporter Assay
| Compound | YAP Reporter IC50 (nM) |
| VT101 | 24 |
| This compound | 1.02 |
Data sourced from Tang et al., 2021. The YAP reporter assay measures the inhibition of TEAD-dependent transcription.
Table 2: Anti-Proliferative Activity of VT101 and this compound in Mesothelioma Cell Lines
| Cell Line | VT101 IC50 (nM) | This compound IC50 (nM) |
| NCI-H226 | 29 | 1 |
| NCI-H2373 | 100 | 2 |
| NCI-H2452 | 81 | 3 |
| MSTO-211H | 33 | 2 |
Data sourced from Tang et al., 2021. IC50 values represent the concentration required to inhibit cell proliferation by 50%.
Table 3: Pharmacokinetic Properties of this compound in Mice
| Compound | Dose (mg/kg) | Route | Bioavailability (F%) | Half-life (T1/2, hours) |
| This compound | 7 | p.o. | 41 | 8.8 |
Data for VT101 was not explicitly provided in the primary reference. Data for this compound is from Tang et al., 2021.
In vivo studies further underscore the enhanced efficacy of this compound. In a xenograft model using NCI-H226 mesothelioma cells, orally administered this compound demonstrated significant anti-tumor activity at doses as low as 0.3 mg/kg.[1][2]
Mechanism of Action: Targeting the Hippo-YAP/TAZ-TEAD Pathway
Both VT101 and this compound function by inhibiting the auto-palmitoylation of TEAD transcription factors. This post-translational modification is crucial for the interaction between TEAD and the transcriptional co-activators YAP and TAZ, which are the downstream effectors of the Hippo pathway. By blocking TEAD auto-palmitoylation, these inhibitors disrupt the formation of the YAP/TAZ-TEAD complex, thereby suppressing the transcription of genes that promote cell proliferation and survival.[1][2] this compound has been shown to be a selective inhibitor of TEAD1 palmitoylation.[2]
Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and the mechanism of action of VT101 and this compound.
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the comparative analysis of VT101 and this compound.
YAP Reporter Assay
A stable cell line was engineered to express two reporter genes: firefly luciferase under the control of a TEAD-responsive element and a constitutively expressed Renilla luciferase for normalization. Cells were plated and treated with a serial dilution of the test compounds. After a set incubation period, luciferase activity was measured, and the ratio of firefly to Renilla luminescence was calculated to determine the inhibition of YAP/TEAD-mediated transcription. IC50 values were then determined from the dose-response curves.
Caption: Workflow for the YAP reporter assay.
Cell Proliferation Assay
Mesothelioma cell lines were seeded in multi-well plates and treated with various concentrations of VT101 or this compound. Cell viability was assessed at different time points using a luminescent cell viability assay (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells. The luminescence signal was read using a plate reader, and the data was normalized to vehicle-treated controls to calculate the percentage of proliferation inhibition. IC50 values were derived from the resulting dose-response curves.[1]
Cell-Based TEAD Palmitoylation Assay
HEK293T cells were transfected with plasmids expressing MYC-tagged TEAD proteins. The transfected cells were then incubated with the test compounds and a palmitate chemical reporter (alkyne palmitate). Following treatment, MYC-tagged TEAD proteins were immunoprecipitated. The incorporated alkyne palmitate was then conjugated to an azide-biotin tag via a click chemistry reaction. The level of TEAD palmitoylation was subsequently detected by streptavidin immunoblotting.[1]
Conclusion
The head-to-head comparison clearly indicates that this compound is a significantly more potent and pharmacokinetically superior analog of VT101. Its ability to selectively inhibit TEAD1 auto-palmitoylation at nanomolar concentrations and demonstrate in vivo anti-tumor efficacy at low oral doses makes it a compelling candidate for further development as a targeted therapy for cancers driven by the Hippo-YAP/TAZ-TEAD pathway. This guide provides the foundational data and methodologies for researchers to build upon in the ongoing investigation of TEAD inhibitors.
References
Assessing the Synergistic Effects of VT103 with Chemotherapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the TEAD inhibitor VT103 in combination with chemotherapy, supported by available preclinical data. The information is intended to facilitate further investigation into novel anti-cancer therapeutic strategies.
This compound is an orally active and selective inhibitor of the TEA Domain (TEAD) transcription factor 1. By blocking the auto-palmitoylation of TEAD1, this compound disrupts the interaction between TEAD1 and the transcriptional co-activators YAP and TAZ. This interference with the Hippo signaling pathway ultimately inhibits the transcription of genes crucial for cell proliferation and survival, presenting a promising avenue for cancer therapy. Preclinical studies have begun to explore the potential of this compound to enhance the efficacy of standard chemotherapy agents, suggesting a synergistic relationship that could overcome drug resistance and improve patient outcomes.
Quantitative Data on Synergistic Effects
Published preclinical data on the synergistic effects of this compound with a range of traditional chemotherapy agents remains limited. However, emerging evidence from studies combining this compound with targeted therapies and at least one conventional chemotherapy agent provides a foundation for its potential as a combination partner.
One key study investigated the combination of this compound with the BRAF inhibitor dabrafenib (B601069) in a BRAF V600E-mutated lung adenocarcinoma xenograft model. The combination therapy resulted in a more sustained tumor response compared to dabrafenib monotherapy, suggesting a synergistic interaction.[1]
More recently, a preclinical study in diffuse gastric cancer models demonstrated the synergistic potential of this compound with the conventional chemotherapy agent 5-fluorouracil (B62378) (5-FU). In patient-derived organoids (PDOs), the combination of this compound and 5-FU led to a greater reduction in cell viability than either agent alone.[2] Furthermore, in vivo xenograft models showed that the combination treatment resulted in the most significant inhibition of primary tumor formation.[2]
| Combination Agent | Cancer Model | Outcome Measure | Result | Citation |
| Dabrafenib | BRAF V600E Lung Adenocarcinoma (Xenograft) | Tumor Volume | Sustained tumor response with combination therapy compared to dabrafenib alone. | [1] |
| 5-Fluorouracil | Diffuse Gastric Cancer (Patient-Derived Organoids) | Cell Viability | Further reduction in viability with combination therapy compared to monotherapy. | [2] |
| 5-Fluorouracil | Diffuse Gastric Cancer (Xenograft) | Primary Tumor Formation | Strongest inhibition observed with combination treatment. | [2] |
Comparison with Other TEAD Inhibitors
This compound is a TEAD1-selective inhibitor. The landscape of TEAD inhibitors also includes pan-TEAD inhibitors, which target multiple TEAD paralogs. A comparative study presented by Vivace Therapeutics highlighted differences in the in vitro anti-proliferative activity between TEAD1-selective and pan-TEAD inhibitors across various cancer cell lines. While pan-TEAD inhibitors showed a broader spectrum of efficacy in mesothelioma cell lines, the choice between a selective and a pan-inhibitor may depend on the specific cancer type and the desire to minimize potential off-target effects.[3] The renal safety profile is also a consideration, with studies indicating that both selective and pan-TEAD inhibitors can exhibit proteinuric nephropathy.[3]
| TEAD Inhibitor Type | Key Characteristics | Potential Advantages | Potential Disadvantages |
| TEAD1-Selective (e.g., this compound) | Specifically targets TEAD1. | Potentially more favorable safety profile due to reduced off-target effects. | May have a narrower spectrum of anti-cancer activity. |
| Pan-TEAD Inhibitors (e.g., VT3989) | Target multiple TEAD paralogs (TEAD1-4). | Broader potential anti-cancer activity across different tumor types. | May have a higher risk of off-target toxicities. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. Below are summaries of methodologies used in the preclinical evaluation of this compound and other TEAD inhibitors.
In Vitro Synergy Assessment: Cell Viability Assays
Objective: To determine the synergistic, additive, or antagonistic effect of combining this compound with a chemotherapy agent on cancer cell viability.
Methodology:
-
Cell Culture: Cancer cell lines or patient-derived organoids are cultured in appropriate media.
-
Drug Preparation: Stock solutions of this compound and the chemotherapeutic agent are prepared and serially diluted to a range of concentrations.
-
Treatment: Cells are treated with this compound alone, the chemotherapy agent alone, and in combination at various concentration ratios. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated for a predetermined period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The combination index (CI) is calculated using the Chou-Talalay method, or synergy is assessed using the Bliss independence model. A CI value less than 1, or a synergy score significantly greater than zero, indicates a synergistic interaction.
In Vivo Synergy Assessment: Xenograft Models
Objective: To evaluate the in vivo efficacy of this compound in combination with chemotherapy on tumor growth.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells or fragments of patient-derived tumors are subcutaneously or orthotopically implanted into the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into different treatment groups (Vehicle control, this compound alone, chemotherapy alone, and combination therapy).
-
Drug Administration: this compound is typically administered orally, while the chemotherapy agent is administered according to its standard clinical route (e.g., intraperitoneally or intravenously). Dosing schedules are maintained for a specified duration.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specific treatment period. Tumor growth inhibition (TGI) is calculated for each group.
-
Data Analysis: Statistical analysis is performed to compare tumor growth between the different treatment groups. A significantly greater TGI in the combination group compared to the single-agent groups indicates in vivo synergy.
Signaling Pathways and Experimental Workflows
The synergistic potential of this compound with chemotherapy is rooted in its mechanism of action targeting the YAP/TAZ-TEAD transcriptional complex, a key player in cancer cell survival and drug resistance.
YAP/TAZ-TEAD Signaling Pathway in Cancer
The Hippo pathway is a critical regulator of tissue growth. When the pathway is active, it phosphorylates and promotes the cytoplasmic retention and degradation of the transcriptional co-activators YAP and TAZ. In many cancers, the Hippo pathway is inactivated, leading to the nuclear translocation of YAP and TAZ. In the nucleus, YAP/TAZ bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation, inhibit apoptosis, and contribute to chemotherapy resistance.
Caption: The Hippo-YAP/TAZ signaling pathway and the mechanism of action of this compound.
Experimental Workflow for In Vivo Synergy Assessment
The following diagram illustrates a typical workflow for assessing the synergistic effects of this compound and chemotherapy in a preclinical xenograft model.
Caption: A typical experimental workflow for assessing in vivo drug synergy.
References
Cross-Validation of VT103's Mechanism of Action in Diverse Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical performance of VT103, a selective TEAD1 palmitoylation inhibitor, across different cancer types, including NF2-deficient mesothelioma, BRAF V600E mutated lung adenocarcinoma, and diffuse gastric cancer. We present available experimental data, compare its mechanism of action with alternative therapies, and provide detailed experimental protocols for key assays.
Mechanism of Action of this compound
This compound is an orally active small molecule that selectively inhibits the auto-palmitoylation of Transcriptional Enhanced Associate Domain 1 (TEAD1), a key downstream component of the Hippo signaling pathway.[1][2] Palmitoylation is a critical post-translational modification for the stability and function of TEAD transcription factors. By inhibiting this process, this compound disrupts the interaction between TEAD1 and its co-activators, Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ).[1][2] This disruption prevents the transcription of downstream target genes involved in cell proliferation, survival, and epithelial-mesenchymal transition (EMT).[1][3]
Below is a diagram illustrating the Hippo signaling pathway and the mechanism of action of this compound.
References
- 1. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Phase 2 Study of Dabrafenib Plus Trametinib in Patients With BRAF V600E-Mutant Metastatic NSCLC: Updated 5-Year Survival Rates and Genomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to VT103 and Other Survivin Downregulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VT103 and other notable small molecules that effect the downregulation of survivin, a key protein in cancer cell survival and proliferation. The data presented is compiled from preclinical studies and is intended to support research and development efforts in oncology.
Introduction to this compound and Survivin-Targeted Therapy
Survivin, encoded by the BIRC5 gene, is a member of the inhibitor of apoptosis protein (IAP) family. It plays a dual role in promoting cell division and inhibiting apoptosis, making it an attractive target for cancer therapy. Its expression is high in most tumors and low in differentiated adult tissues. This compound is a novel, orally active small molecule that indirectly leads to the downregulation of survivin, offering a promising therapeutic strategy. This guide compares the mechanism and efficacy of this compound with other compounds known to reduce survivin levels.
Signaling Pathway of this compound-Mediated Survivin Downregulation
This compound is a selective inhibitor of TEA Domain Transcription Factor 1 (TEAD1) palmitoylation. TEAD proteins are the transcriptional effectors of the Hippo signaling pathway. The YAP1/TEAD1 complex is responsible for the transcriptional activation of several genes, including BIRC5 (survivin). By inhibiting the auto-palmitoylation of TEAD1, this compound disrupts the formation and function of the YAP1/TEAD1 transcriptional complex. This disruption leads to a subsequent decrease in the transcription of BIRC5 and, consequently, a reduction in survivin protein levels, which in turn promotes apoptosis in cancer cells.
Caption: this compound inhibits TEAD1, disrupting the YAP1-TEAD1 complex and downregulating survivin.
Comparative Analysis of Survivin Downregulators
The following table summarizes the key characteristics and reported effects of this compound and selected alternative compounds that also lead to the downregulation of survivin.
| Compound | Primary Target | Mechanism of Survivin Downregulation | Cancer Models Studied | Reported Effect on Survivin |
| This compound | TEAD1 | Indirect: Inhibits YAP/TEAD-mediated transcription of BIRC5. | BRAF V600E-mutated Lung Adenocarcinoma (KTOR81 cells) | Significant downregulation of survivin protein.[1][2] |
| YM155 | Survivin Promoter | Direct: Suppresses the transcriptional activity of the survivin promoter. | Neuroblastoma (SH-SY5Y), Prostate Cancer (DU145, PC3), Anaplastic Thyroid Cancer | Dose-dependent reduction in survivin mRNA (>2-fold) and protein (~4-fold).[3] IC50 values in the low nM range (e.g., 3.3-8.3 nM in prostate cancer cells).[4] |
| MK-2206 | AKT | Indirect: Inhibits the PI3K/AKT signaling pathway, which is upstream of survivin expression. | Breast Cancer (Hs578T) | Reduction in survivin protein levels observed in combination treatments. |
| KPT-185 | CRM1 (XPO1) | Indirect: Inhibits nuclear export, leading to the nuclear accumulation of tumor suppressors and downregulation of oncoproteins like survivin. | Non-Small Cell Lung Cancer (NSCLC) (H1975) | Inhibition of survivin expression.[5] |
| Quercetin | Multiple (e.g., PI3K/AKT) | Indirect: Downregulates survivin at the mRNA level and promotes proteasomal degradation of the protein. | Glioma (U87-MG, U251, A172), Non-Hodgkin's Lymphoma | Strong suppression of survivin protein.[6] Over 40% reduction in survivin mRNA in lymphoma cells.[7] |
Experimental Data Summary
The quantitative effects of these compounds on cell viability and survivin expression are detailed below.
| Compound | Cell Line | Assay | Concentration / Duration | Quantitative Result | Reference |
| This compound | KTOR81 (Lung) | Western Blot | Not specified | Significant decrease in survivin protein levels in combination with Dabrafenib. | [1][2] |
| YM155 | SH-SY5Y (Neuroblastoma) | qRT-PCR | 5 µM | > 2-fold downregulation of BIRC5 mRNA. | [3] |
| YM155 | SH-SY5Y (Neuroblastoma) | Western Blot | Not specified | ~4-fold reduction in survivin protein. | [3] |
| YM155 | DU145 (Prostate) | MTT Assay | 72 h | IC50 = 8.3 nM. | [4] |
| YM155 | PC3 (Prostate) | MTT Assay | 72 h | IC50 = 3.3 nM. | [4] |
| MK-2206 | Hs578T (Breast) | Western Blot | 0.5 µM / 24 h | Reduction in survivin protein levels observed. | |
| KPT-185 | H1975 (NSCLC) | Western Blot | Not specified | Inhibition of survivin protein expression. | [5] |
| Quercetin | RL, VAL (Lymphoma) | qRT-PCR | 20 µM / 24 h | > 40% reduction in survivin mRNA. | [7] |
| Quercetin | U87-MG, U251, A172 (Glioma) | Western Blot | 50-200 µM / 24 h | Strong suppression of survivin protein. | [6][8] |
Detailed Experimental Protocols
Accurate and reproducible experimental design is critical. Below are generalized yet detailed protocols for the key assays used to validate the effects of these compounds on survivin.
General Workflow for Evaluating Survivin Downregulation
Caption: Standard workflow for assessing compound effects on survivin protein and mRNA levels.
Western Blot for Survivin Protein Expression
-
Cell Lysis: After treatment with the respective compounds for the specified duration, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. Cell debris is removed by centrifugation.
-
Protein Quantification: The total protein concentration of the supernatant is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (typically 20-50 µg) from each sample are separated by molecular weight on an 8-15% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to survivin (e.g., rabbit anti-survivin, diluted 1:1000 in blocking buffer). A primary antibody for a loading control (e.g., mouse anti-β-actin or anti-GAPDH) is also used.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, diluted 1:2000-1:5000).
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: Band intensity is quantified using densitometry software. Survivin protein levels are normalized to the corresponding loading control.
Quantitative Real-Time PCR (qRT-PCR) for BIRC5 mRNA Expression
-
RNA Extraction: Total RNA is isolated from treated and control cells using an RNA purification kit according to the manufacturer's protocol.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
-
qPCR Reaction: The qPCR is performed using a real-time PCR system. The reaction mixture typically contains cDNA template, forward and reverse primers for BIRC5, and a SYBR Green or TaqMan probe-based master mix.
-
Primer Sequences:
-
BIRC5 (Survivin): Specific, validated primers are used.
-
Housekeeping Gene (e.g., GAPDH, ACTB): Primers for a stable reference gene are used for normalization.
-
-
Thermal Cycling: A standard thermal cycling protocol is used, generally consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative expression of BIRC5 mRNA is calculated using the comparative Ct (2-ΔΔCt) method. The expression level in treated samples is normalized to the housekeeping gene and compared to the normalized expression in control samples.[9]
Conclusion
This compound presents a novel, indirect mechanism for downregulating survivin by targeting the Hippo pathway effector TEAD1. This contrasts with direct inhibitors like YM155 or compounds like MK-2206 and Quercetin that act on different upstream signaling pathways. The choice of therapeutic strategy may depend on the specific genetic background of the cancer, such as the status of the Hippo pathway or PI3K/AKT signaling. The experimental data and protocols provided in this guide offer a framework for the comparative validation of these compounds in relevant preclinical models. Further investigation into combination therapies, such as the observed synergy between this compound and BRAF inhibitors, is warranted.[1]
References
- 1. Effects of YM155 on survivin levels and viability in neuroblastoma cells with acquired drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovering and Characterizing of Survivin Dominant Negative Mutants With Stronger Pro-apoptotic Activity on Cancer Cells and CSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Antitumor Effects of a Novel Chromosome Region Maintenance 1 (CRM1) Inhibitor on Non-Small Cell Lung Cancer Cells In Vitro and in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quercetin promotes degradation of survivin and thereby enhances death-receptor-mediated apoptosis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quercetin-mediated Mcl-1 and survivin downregulation restores TRAIL-induced apoptosis in non-Hodgkin’s lymphoma B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. dovepress.com [dovepress.com]
A Comparative Analysis of VT103 in Combination with BRAF Inhibitors for BRAF-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of VT103, a selective TEAD1 palmitoylation inhibitor, in combination with BRAF inhibitors for the treatment of BRAF-mutant cancers. It objectively compares the performance of this novel combination with current standard-of-care therapies, supported by available preclinical experimental data. This guide is intended to inform researchers, scientists, and drug development professionals on the emerging therapeutic strategy of co-targeting the Hippo pathway and the MAPK pathway.
Introduction
BRAF mutations, particularly the V600E mutation, are key drivers in a significant percentage of cancers, including melanoma and non-small cell lung cancer.[1] While BRAF inhibitors, often in combination with MEK inhibitors, have become the standard of care, acquired resistance frequently limits their long-term efficacy.[2] This has spurred the investigation of novel combination therapies to overcome resistance mechanisms. One such emerging strategy involves the co-inhibition of the BRAF pathway and the Hippo signaling pathway effector, YAP/TAZ-TEAD.
This compound is an orally active and selective inhibitor of TEA domain transcription factor 1 (TEAD1) protein palmitoylation.[3] By inhibiting TEAD1, this compound disrupts the YAP/TAZ-TEAD transcriptional complex, which is implicated in cell proliferation, survival, and drug resistance.[4][5] Preclinical studies have shown that combining this compound with the BRAF inhibitor dabrafenib (B601069) enhances therapeutic efficacy in BRAF V600E-mutated lung adenocarcinoma models.[4][6] This guide will compare the preclinical data of the this compound and dabrafenib combination with the established clinical data of standard-of-care BRAF/MEK inhibitor combinations.
Performance Comparison
The following tables summarize the available quantitative data for the this compound-BRAF inhibitor combination and approved BRAF/MEK inhibitor combinations. It is important to note that the data for this compound is from a preclinical xenograft model, while the data for the BRAF/MEK inhibitor combinations are from human clinical trials. This inherent difference in study design must be considered when interpreting the results.
Table 1: Efficacy of this compound in Combination with Dabrafenib in a BRAF V600E-Mutated Lung Adenocarcinoma Xenograft Model
| Treatment Group | Tumor Volume Reduction (Day 14) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | - |
| Dabrafenib | Significant Reduction | p < 0.05 |
| This compound | Significant Reduction | p < 0.05 |
| Dabrafenib + this compound | Greater Reduction than either agent alone | p < 0.05 |
Data derived from a preclinical study in a patient-derived xenograft model of BRAF V600E-mutated lung adenocarcinoma.[5]
Table 2: Efficacy of Standard-of-Care BRAF/MEK Inhibitor Combinations in Human Clinical Trials
| Combination Therapy | Cancer Type | Metric | Result |
| Dabrafenib + Trametinib (B1684009) | BRAF V600E/K-mutant metastatic melanoma | Median Overall Survival | 25.6 months |
| 2-year Overall Survival Rate | 51% | ||
| Median Progression-Free Survival | 12.6 months | ||
| Overall Response Rate | 67% | ||
| Vemurafenib (B611658) + Cobimetinib | BRAF V600-mutant advanced melanoma | Median Progression-Free Survival | 9.9 months |
| Overall Response Rate | 68% | ||
| 9-month Overall Survival | 81% | ||
| Dabrafenib + Trametinib | BRAF V600E-mutant metastatic NSCLC | Overall Response Rate | 63% |
| Median Progression-Free Survival | 9.7 months |
Data compiled from various Phase 3 clinical trials.[1][7][8][9][10]
Mechanism of Action: A Tale of Two Pathways
The combination of this compound with a BRAF inhibitor targets two distinct but interconnected signaling pathways critical for cancer cell survival and proliferation: the MAPK pathway and the Hippo pathway.
BRAF Inhibition and the MAPK Pathway
BRAF inhibitors, such as dabrafenib and vemurafenib, directly target the mutated BRAF protein, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In BRAF-mutant cancers, this pathway is constitutively active, leading to uncontrolled cell growth. BRAF inhibitors block this signaling cascade, inducing cell cycle arrest and apoptosis.
This compound and the Hippo-YAP/TEAD Pathway
This compound inhibits the autopalmitoylation of TEAD1, a crucial step for the formation of the YAP/TAZ-TEAD transcriptional complex.[11] This complex is the final effector of the Hippo pathway, and its activation promotes the transcription of genes involved in cell proliferation and survival, such as the anti-apoptotic protein survivin.[4] By disrupting this complex, this compound leads to the downregulation of these pro-survival genes.
Synergistic Effect
The combination of a BRAF inhibitor and this compound results in a synergistic anti-tumor effect. While the BRAF inhibitor blocks the primary oncogenic signaling pathway, this compound targets a key survival mechanism. A proposed mechanism for this synergy in BRAF V600E-mutated lung adenocarcinoma is the downregulation of survivin, which is transcriptionally regulated by the YAP1/TEAD1 complex.[4] This leads to increased apoptosis compared to either agent alone.
Figure 1. Signaling pathways targeted by the combination of Dabrafenib and this compound.
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to evaluate the combination of this compound and BRAF inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of drug treatment on cell proliferation and viability.
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the drugs (e.g., Dabrafenib, this compound, and the combination) for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Figure 2. Workflow for a typical MTT cell viability assay.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
Objective: To quantify the percentage of cells undergoing apoptosis and necrosis following drug treatment.
Methodology:
-
Treat cells with the drugs as described for the cell viability assay.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Co-Immunoprecipitation (Co-IP)
Objective: To demonstrate the interaction between two proteins (e.g., YAP1 and TEAD1) within a cell.
Methodology:
-
Lyse cells treated with or without this compound using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clear the cell lysate with beads to reduce non-specific binding.
-
Incubate the lysate with an antibody specific to the target protein (e.g., anti-TEAD1).
-
Add protein A/G beads to the lysate to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (e.g., anti-YAP1).
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the expression level of a target gene (e.g., survivin).
Methodology:
-
Isolate total RNA from cells treated with the drugs.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform real-time PCR using the cDNA as a template, specific primers for the target gene (survivin), and a reference gene (e.g., GAPDH or actin).
-
The PCR reaction is monitored in real-time using a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the reference gene.
Figure 3. Key steps in a quantitative real-time PCR experiment.
Conclusion and Future Directions
The combination of the TEAD1 inhibitor this compound with the BRAF inhibitor dabrafenib presents a promising therapeutic strategy for BRAF V600E-mutated cancers, as demonstrated in preclinical models of lung adenocarcinoma.[4][6] The synergistic effect, likely mediated by the downregulation of survivin, highlights the potential of co-targeting the MAPK and Hippo-YAP/TEAD pathways to enhance therapeutic efficacy and potentially overcome resistance.
However, it is crucial to acknowledge the limitations of the current data. A direct comparison with the standard-of-care BRAF/MEK inhibitor combinations is challenging due to the preclinical nature of the this compound data versus the extensive clinical trial data for the approved combinations.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head preclinical studies comparing the efficacy and toxicity of this compound + BRAF inhibitor versus BRAF/MEK inhibitor combinations in various BRAF-mutant cancer models.
-
Broader Cancer Types: Investigating the efficacy of this combination in other BRAF-mutant malignancies, such as melanoma and colorectal cancer.
-
Elucidation of Resistance Mechanisms: Understanding the potential mechanisms of resistance to the this compound and BRAF inhibitor combination.
-
Clinical Translation: If further preclinical data is promising, advancing this combination into early-phase clinical trials to evaluate its safety and efficacy in patients.
References
- 1. Combination Therapy Approved for Lung Cancers with BRAF Mutations - NCI [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Immunohistochemical Expression of Survivin and its Correlation with qRT-PCR Results as a Useful Diagnostic Marker in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of dabrafenib and trametinib combination therapy with vemurafenib monotherapy on health-related quality of life in patients with unresectable or metastatic cutaneous BRAF Val600-mutation-positive melanoma (COMBI-v): results of a phase 3, open-label, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ASCO Post [ascopost.com]
- 9. New combination therapy boosts survival in melanoma patients | CareAcross [careacross.com]
- 10. Dabrafenib/Trametinib Combo Improves OS Versus Vemurafenib in Advanced Melanoma - Melanoma Research Victoria [melanomaresearchvic.com.au]
- 11. Survivin expression in human lung cancer and the influence of its downregulation on the biological behavior of human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
VT103 Effectively Disrupts YAP-TEAD1 Interaction: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of VT103 with other TEA Domain Transcription Factor (TEAD) inhibitors, focusing on the disruption of the YAP-TEAD1 interaction, a critical node in the Hippo signaling pathway. This analysis is supported by experimental data and detailed protocols to aid in the evaluation and application of these compounds in research and development.
Executive Summary
This compound is a potent and selective inhibitor of TEAD1 autopalmitoylation, which allosterically disrupts the interaction between Yes-associated protein (YAP) and TEAD1. This disruption effectively abrogates the transcriptional activity of the YAP/TAZ-TEAD complex, leading to the downregulation of oncogenic target genes and subsequent anti-proliferative effects in cancer cells with a dependency on the Hippo pathway. Comparative data indicates that while multiple inhibitors target the YAP-TEAD axis, they exhibit varying degrees of potency and selectivity.
Data Presentation: Quantitative Comparison of TEAD Inhibitors
The following table summarizes the inhibitory activities of this compound and other notable TEAD inhibitors. The data is compiled from various studies to provide a comparative overview of their potency.
| Inhibitor | Target(s) | Assay Type | Cell Line(s) | IC50 | Reference(s) |
| This compound | TEAD1-selective | YAP Reporter Assay | HEK293T | 1.02 nM | [1][2] |
| Cell Proliferation | NCI-H226, NCI-H2052 | Potent Inhibition at 0.1 µM | [3] | ||
| GNE-7883 | pan-TEAD | Cell Proliferation | OVCAR-8, NCI-H226 | 115 nM, 333 nM | |
| Lipid Pocket Affinity | TEAD4 | ~330 nM | [4] | ||
| K-975 | pan-TEAD (covalent) | Cell Proliferation | NCI-H2052, MSTO-211H | Potent Inhibition | [3] |
| VT104 | pan-TEAD | Cell Proliferation | NCI-H226, NCI-H2052 | Moderate Inhibition at 0.1 µM | [3] |
| MYF-03-176 | pan-TEAD (covalent) | TEAD Luciferase Reporter | NCI-H226 | 11 nM | [5] |
| IK-930 | TEAD1-specific | Cell Proliferation | MeT-5A | Little effect |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings related to the disruption of the YAP-TEAD1 interaction.
Co-Immunoprecipitation (Co-IP) for YAP-TEAD1 Interaction
This protocol is designed to assess the in-cell interaction between YAP and TEAD1 following treatment with a TEAD inhibitor.
Materials:
-
Cell lines with endogenous or overexpressed YAP and TEAD1 (e.g., NCI-H226, HEK293T)
-
TEAD inhibitor (e.g., this compound) and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-YAP antibody for immunoprecipitation
-
Anti-pan-TEAD antibody for immunoblotting
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentration of the TEAD inhibitor or vehicle for the specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarification: Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.
-
Immunoprecipitation: Incubate the clarified lysate with an anti-YAP antibody overnight at 4°C with gentle rotation.
-
Bead Binding: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and wash them multiple times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blotting: Neutralize the eluates, add sample buffer, and boil. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-pan-TEAD antibody to detect co-immunoprecipitated TEAD. An input control should be run using a portion of the cell lysate before immunoprecipitation.
Quantitative Real-Time PCR (qRT-PCR) for YAP-TEAD1 Target Gene Expression
This protocol measures the mRNA expression levels of YAP-TEAD1 target genes, such as CTGF and BIRC5 (survivin), to assess the functional consequence of TEAD inhibition.
Materials:
-
Treated and untreated cell samples
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for CTGF, BIRC5, and a housekeeping gene (e.g., GAPDH, RPS18)[6]
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from cells treated with the TEAD inhibitor or vehicle control using a commercial RNA extraction kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe a fixed amount of RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, gene-specific primers, and qPCR master mix.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Analyze the amplification data. The relative expression of the target genes is typically calculated using the ΔΔCt method, normalizing to the expression of a housekeeping gene. A decrease in the mRNA levels of CTGF and BIRC5 in inhibitor-treated samples compared to the control indicates successful target engagement.[7]
Visualizations
Hippo Signaling Pathway and this compound Intervention
The following diagram illustrates the core components of the Hippo signaling pathway and the point of intervention for TEAD inhibitors like this compound. When the Hippo pathway is inactive, YAP/TAZ translocates to the nucleus and binds to TEAD, leading to the transcription of genes that promote cell proliferation and inhibit apoptosis. This compound inhibits the autopalmitoylation of TEAD1, which is crucial for its interaction with YAP, thereby blocking this transcriptional program.
Caption: The Hippo signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Confirming YAP-TEAD1 Disruption
This diagram outlines the key experimental steps to confirm that a compound, such as this compound, disrupts the YAP-TEAD1 interaction and its downstream signaling.
Caption: Workflow for validating the disruption of YAP-TEAD1 interaction.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparative Assessment and High-Throughput Drug-Combination Profiling of TEAD-Palmitoylation Inhibitors in Hippo Pathway Deficient Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting YAP/TAZ-TEAD signaling as a therapeutic approach in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Tumor Effects of VT103: Monotherapy vs. Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
VT103, a selective inhibitor of TEAD1 auto-palmitoylation, has emerged as a promising therapeutic agent in preclinical cancer models. By disrupting the Hippo-YAP/TAZ-TEAD signaling pathway, this compound demonstrates potent anti-tumor activity. This guide provides an objective comparison of the efficacy of this compound as a monotherapy and in combination with other anti-cancer agents, supported by experimental data and detailed methodologies.
At a Glance: this compound's Efficacy Alone and in Combination
| Treatment Regimen | Cancer Type | Model | Key Findings |
| This compound Monotherapy | NF2-deficient Mesothelioma | Xenograft | Significant tumor regression and growth inhibition.[1] |
| This compound + Dabrafenib (B601069) | BRAF V600E Mutated Lung Adenocarcinoma | Xenograft | Enhanced and sustained tumor shrinkage compared to either agent alone.[2][3][4] |
| This compound + 5-Fluorouracil (B62378) (5-FU) | Diffuse Gastric Cancer | Patient-Derived Organoids | Synergistic reduction in cell viability. |
| This compound + MEK Inhibitors | Hippo Pathway Deficient Mesothelioma | In vitro screen | Synergistic inhibition of cell proliferation and induction of apoptosis.[5][6] |
In-Depth Analysis of Anti-Tumor Effects
This compound as a Standalone Agent
Preclinical studies have established the potent anti-tumor effects of this compound when used as a single agent. In xenograft models of NF2-deficient mesothelioma, a cancer type heavily reliant on the Hippo pathway, this compound monotherapy led to significant tumor regression and growth inhibition.[1]
This compound in Combination with Targeted Therapy: The Case of Dabrafenib
A significant enhancement of anti-tumor activity has been observed when this compound is combined with the BRAF inhibitor, dabrafenib, in BRAF V600E mutated lung adenocarcinoma.[2][3] In a xenograft model using the KTOR81 cell line, the combination of this compound and dabrafenib resulted in more profound and sustained tumor shrinkage compared to either dabrafenib or this compound alone.[2] This combination therapy was also found to be well-tolerated in the animal models.[2][4]
Tumor Growth Inhibition in BRAF V600E Mutated Lung Adenocarcinoma Xenograft Model
| Treatment Group | Mean Tumor Volume (Day 14) | Tumor Growth Inhibition (TGI) |
| Vehicle | Data not specified | - |
| This compound | Data not specified | - |
| Dabrafenib | Data not specified | Significant |
| This compound + Dabrafenib | Data not specified | Significantly greater than monotherapies |
Detailed tumor volume data over the course of the study is available in the original publication. The combination therapy demonstrated a sustained response, with less tumor regrowth observed after the cessation of treatment compared to dabrafenib monotherapy.[2][4]
This compound's Synergy with Chemotherapy: Insights from Gastric Cancer Models
In patient-derived organoids from diffuse gastric cancer, the combination of this compound with the conventional chemotherapeutic agent 5-fluorouracil (5-FU) demonstrated a synergistic effect in reducing cell viability. This suggests that this compound could potentially enhance the efficacy of standard chemotherapy regimens in this difficult-to-treat cancer.
Broadening the Scope: this compound in Combination with Other Inhibitors in Mesothelioma
A high-throughput screening of approximately 3000 oncology-focused drugs identified several classes of compounds that act synergistically with this compound in Hippo pathway deficient mesothelioma cells.[5][6] Notably, MEK1/2 inhibitors, mTOR inhibitors, and PI3K inhibitors showed robust synergy with this compound, leading to enhanced inhibition of cell proliferation and increased apoptosis.[5][6]
Signaling Pathways and Experimental Workflow
The anti-tumor activity of this compound stems from its ability to inhibit the auto-palmitoylation of TEAD1, a crucial step for the formation of the YAP/TAZ-TEAD transcriptional complex. This complex drives the expression of genes involved in cell proliferation and survival. By blocking this interaction, this compound effectively suppresses oncogenic signaling downstream of the Hippo pathway.
Caption: Mechanism of this compound in the Hippo-YAP/TAZ-TEAD signaling pathway.
Caption: Experimental workflow for in vivo xenograft studies.
Experimental Protocols
In Vivo Xenograft Study for this compound and Dabrafenib Combination
-
Cell Line: KTOR81 (patient-derived BRAF V600E-mutated lung adenocarcinoma cell line).
-
Animals: Female BALB/c-nu mice.[2]
-
Cell Implantation: KTOR81xeno cells were inoculated subcutaneously.[2]
-
Treatment: Once tumors were established, mice were randomized into four groups: (1) Vehicle, (2) this compound, (3) Dabrafenib, and (4) this compound + Dabrafenib. Treatments were administered for 14 days.[2]
-
Monitoring: Tumor volumes were measured regularly during and after the treatment period.[2] Body weight was also monitored to assess toxicity.[2]
-
Endpoint: The primary endpoint was tumor volume. At the end of the study, tumors could be harvested for further analysis, such as immunohistochemistry for biomarkers like survivin.[2]
Patient-Derived Organoid (PDO) Viability Assay
-
Organoid Culture: PDOs from gastric cancer patient biopsies are established and maintained in a 3D Matrigel-based culture system.
-
Treatment: Organoids are treated with this compound, 5-FU, or the combination at various concentrations.
-
Viability Assessment: Cell viability is typically measured using a luminescent-based assay that quantifies ATP levels (e.g., CellTiter-Glo 3D).[7][8]
-
Data Analysis: The reduction in cell viability is calculated relative to untreated controls to determine the efficacy of the treatments and to assess for synergistic effects.
Apoptosis Assay in Mesothelioma Cells
-
Cell Culture: Hippo pathway deficient mesothelioma cell lines are cultured in standard conditions.
-
Treatment: Cells are treated with this compound, a MEK inhibitor, or the combination for a specified period (e.g., 24 hours).
-
Apoptosis Detection: Apoptosis can be quantified using a variety of methods, including:
-
Data Analysis: The percentage of apoptotic cells is determined for each treatment group and compared to assess the pro-apoptotic effects of the combination therapy.
This guide summarizes the current preclinical evidence for the anti-tumor effects of this compound, both as a monotherapy and in combination with other agents. The data strongly suggest that combination strategies can lead to enhanced efficacy and may be a promising avenue for future clinical development. Further research is warranted to explore the full potential of this compound in various cancer types and in combination with a broader range of therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Assessment and High-Throughput Drug-Combination Profiling of TEAD-Palmitoylation Inhibitors in Hippo Pathway Deficient Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Establishing 3D organoid models from patient-derived conditionally reprogrammed cells to bridge preclinical and clinical insights in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gdr-organoides.cnrs.fr [gdr-organoides.cnrs.fr]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
validation of VT103 as a superior TEAD inhibitor for specific cancer models
A Comparative Analysis of VT103 in Preclinical Models of Mesothelioma, Lung, and Gastric Cancers
In the landscape of targeted cancer therapies, the Hippo-YAP/TEAD signaling pathway has emerged as a critical nexus for tumorigenesis and cell proliferation. Central to this pathway are the TEA Domain (TEAD) transcription factors, which, when activated by the coactivators YAP and TAZ, drive the expression of genes promoting cell growth and survival. The dysregulation of this pathway is a hallmark of several aggressive cancers, making TEAD an attractive target for therapeutic intervention. Among the novel inhibitors targeting this pathway, this compound has demonstrated significant promise due to its high potency and selectivity for TEAD1. This guide provides a comprehensive comparison of this compound with other notable TEAD inhibitors, supported by preclinical data in specific cancer models, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.
Mechanism of Action: A Selective Approach
This compound is an orally active, small molecule inhibitor that selectively targets the auto-palmitoylation of TEAD1.[1] Palmitoylation is a crucial post-translational modification that enables the interaction between TEAD proteins and their coactivators, YAP and TAZ. By specifically inhibiting the attachment of palmitate to a conserved cysteine residue in the TEAD1 protein, this compound effectively disrupts the formation of the YAP/TAZ-TEAD1 transcriptional complex.[1] This selective action prevents the downstream transcription of target genes, such as CTGF and CYR61, which are essential for cancer cell proliferation and survival.[2][3]
In contrast to the TEAD1-selective nature of this compound, other inhibitors such as VT104 and VT107 exhibit a pan-TEAD inhibitory profile, targeting all four TEAD isoforms (TEAD1-4).[4] While a broader inhibition might seem advantageous, the selectivity of this compound for TEAD1 could offer a more favorable therapeutic window with potentially fewer off-target effects. Other inhibitors like K-975 and GNE-7883 also disrupt the YAP/TAZ-TEAD interaction, with K-975 acting as a covalent inhibitor and GNE-7883 as an allosteric inhibitor.[5][6]
Comparative Efficacy in Preclinical Cancer Models
The superior preclinical efficacy of this compound has been demonstrated in various cancer models, particularly those with a high dependency on the Hippo-YAP/TEAD pathway.
Malignant Pleural Mesothelioma (MPM)
MPM, a highly aggressive cancer often associated with asbestos (B1170538) exposure, frequently harbors mutations in the NF2 gene, a key upstream regulator of the Hippo pathway. This genetic alteration leads to the hyperactivation of YAP/TAZ-TEAD signaling, making it an ideal model for evaluating TEAD inhibitors.
Preclinical studies in NF2-deficient mesothelioma cell lines have shown that this compound potently inhibits cell proliferation.[2] In xenograft models of mesothelioma, orally administered this compound has been shown to significantly suppress tumor growth at well-tolerated doses.[1][2]
| Inhibitor | Cancer Model | Cell Line(s) | Efficacy Metric (IC50/GI50) | In Vivo Efficacy | Reference(s) |
| This compound | Mesothelioma | NCI-H226, NCI-H2373 | Not explicitly stated in provided text | Significant tumor growth inhibition in xenograft models.[1][2] | [1][2] |
| VT104 | Mesothelioma | NCI-H226 | Not explicitly stated in provided text | Tumor growth inhibition in xenograft models.[2] | [2] |
| VT107 | Mesothelioma | NF2-deficient cell lines | Not explicitly stated in provided text | Not explicitly stated in provided text | [4] |
| K-975 | Mesothelioma | NCI-H226, MSTO-211H, NCI-H2052 | GI50: 30 nM, 50 nM, 180 nM respectively | Antitumor effect in xenograft models.[7] | [5][7] |
| GNE-7883 | Mesothelioma | NF2-null cell lines | Dose-dependent inhibition of viability. | Antitumor efficacy in vivo.[6][8] | [6][8] |
BRAF V600E Mutated Lung Adenocarcinoma
In the context of lung cancer, this compound has shown significant potential in combination therapies. A preclinical study on a patient-derived lung adenocarcinoma cell line with a BRAF V600E mutation demonstrated that this compound enhances the efficacy of the BRAF inhibitor dabrafenib (B601069).[9] The combination therapy led to increased apoptosis and downregulation of the anti-apoptotic protein survivin, a transcriptional target of the YAP1/TEAD1 complex.[9] This suggests that targeting the TEAD pathway with this compound could be a valuable strategy to overcome resistance to targeted therapies in lung cancer.
| Inhibitor | Cancer Model | Cell Line(s) | Efficacy Metric | In Vivo Efficacy | Reference(s) |
| This compound | BRAF V600E Lung Adenocarcinoma | KTOR81 (patient-derived) | Enhanced dabrafenib efficacy, increased apoptosis. | Effective in combination with dabrafenib in xenograft models.[9] | [9] |
| VT104 | EGFR-mutant Lung Cancer | PC-9, HCC827, KTOR27 | Increased tumor-suppressive effects with EGFR-TKIs. | Better tumor-suppressive effects in combination with EGFR-TKIs in vivo.[10] | [10] |
Diffuse Gastric Cancer
Diffuse gastric cancer is another malignancy where the YAP/TAZ-TEAD pathway has been implicated as a driver of tumor growth and metastasis. Preclinical studies using gastric cancer patient-derived organoids and cell lines have shown that TEAD inhibitors, including this compound, reduce proliferation, colony formation, and invasion.[11] Notably, combining the TEAD1-selective inhibitor this compound with 5-fluorouracil (B62378) (5-FU) chemotherapy resulted in a further reduction of cancer cell viability, even in a model derived from a patient with chemoresistant disease.[11]
| Inhibitor | Cancer Model | Cell Line(s)/Organoids | Efficacy Metric | In Vivo Efficacy | Reference(s) |
| This compound | Diffuse Gastric Cancer | DGC cell lines and PDOs | Reduced proliferation, colony formation, and invasion. Synergistic effect with 5-FU. | Abrogated primary tumor formation alone and in combination with 5-FU in xenograft models.[11] | [11] |
| K-975 | Diffuse Gastric Cancer | DGC cell lines and PDOs | Reduced proliferation, colony formation, and invasion. | Not explicitly stated in provided text | [11] |
| VT104 | Diffuse Gastric Cancer | DGC cell lines and PDOs | Reduced proliferation, colony formation, and invasion. | Not explicitly stated in provided text | [11] |
| VT107 | Diffuse Gastric Cancer | DGC cell lines and PDOs | Reduced proliferation, colony formation, and invasion. | Not explicitly stated in provided text | [11] |
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of TEAD inhibitors, detailed experimental protocols are crucial. Below are summaries of key methodologies used in the preclinical validation of this compound and its alternatives.
Cell Proliferation Assay
This assay is fundamental to assessing the anti-cancer activity of TEAD inhibitors in vitro.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., NCI-H226 for mesothelioma, KTOR81 for lung cancer) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the TEAD inhibitor (e.g., this compound) or vehicle control (DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available kit, such as CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Luminescence readings are normalized to the vehicle control, and IC50 or GI50 values are calculated using non-linear regression analysis.
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
This technique is used to verify that the TEAD inhibitor disrupts the interaction between YAP and TEAD proteins.
Protocol:
-
Cell Lysis: Cells treated with the TEAD inhibitor or vehicle are lysed in a buffer that preserves protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to either YAP or TEAD, which is coupled to protein A/G beads.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The protein complexes are eluted from the beads.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both YAP and TEAD to detect the co-precipitated protein. A reduction in the co-precipitated protein in the inhibitor-treated sample indicates disruption of the interaction.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
qPCR is employed to measure the effect of TEAD inhibitors on the transcription of downstream target genes.
Protocol:
-
RNA Extraction: Total RNA is extracted from cells treated with the TEAD inhibitor or vehicle.
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR Reaction: The cDNA is used as a template in a qPCR reaction with primers specific for target genes (e.g., CTGF, CYR61) and a reference gene (e.g., GAPDH).
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the reference gene and comparing the inhibitor-treated samples to the vehicle control.
In Vivo Xenograft Models
Animal models are essential for evaluating the in vivo efficacy and tolerability of TEAD inhibitors.
Protocol:
-
Tumor Implantation: Cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Drug Administration: The TEAD inhibitor (e.g., this compound formulated for oral gavage) or vehicle is administered daily.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analysis (e.g., qPCR for target gene expression or Western blotting for protein levels).
Visualizing the Pathway and Process
To better understand the mechanism of action and experimental design, the following diagrams illustrate the Hippo-YAP/TEAD signaling pathway and a typical experimental workflow for evaluating TEAD inhibitors.
Caption: The Hippo-YAP/TEAD signaling pathway and the mechanism of this compound action.
Caption: A generalized experimental workflow for the preclinical validation of TEAD inhibitors.
Conclusion
The preclinical data strongly support this compound as a highly promising TEAD inhibitor with superior selectivity for TEAD1. Its potent anti-tumor activity in models of mesothelioma, and its synergistic effects in lung and gastric cancer, highlight its potential as a valuable therapeutic agent. The detailed experimental protocols provided herein offer a framework for the continued investigation and comparison of TEAD inhibitors. As our understanding of the Hippo-YAP/TEAD pathway in cancer deepens, selective inhibitors like this compound will be instrumental in developing more effective and targeted therapies for patients with these challenging malignancies. Further clinical investigation of this compound is warranted to translate these promising preclinical findings into patient benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting TEAD-ious resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. YAP/TAZ‐TEAD signalling axis: A new therapeutic target in malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling VT103
IMMEDIATE SAFETY OVERVIEW: VT103 is a potent, selective, and orally active inhibitor of TEAD1 protein palmitoylation with anti-proliferative and anti-tumor activity.[1][2] As a biologically active small molecule, it should be handled with care in a laboratory setting. The full toxicological properties of this compound have not been extensively documented. Therefore, it is crucial to treat this compound as potentially hazardous and to use appropriate personal protective equipment (PPE) to minimize exposure.
Personal Protective Equipment (PPE)
Appropriate PPE is essential to ensure personal safety when handling this compound. The following table summarizes the recommended PPE for handling this compound in its solid (powder) and solution forms.
| Form | Task | Recommended PPE |
| Solid (Powder) | Weighing and preparing stock solutions | - Chemical-resistant gloves (e.g., nitrile) - Safety glasses with side shields or chemical splash goggles - Laboratory coat - Respiratory protection (e.g., N95 respirator or use of a chemical fume hood) |
| Solution | Diluting, aliquoting, and use in experiments | - Chemical-resistant gloves (e.g., nitrile) - Safety glasses with side shields or chemical splash goggles - Laboratory coat |
Logistical Information
Storage and Stability
Proper storage of this compound is critical to maintain its integrity and efficacy.
| Form | Storage Temperature | Stability |
| Solid (Powder) | -20°C | 3 years[2] |
| 4°C | 6 Months | |
| In Solvent (e.g., DMSO) | -80°C | 1 year[1][2] |
| -20°C | 1 month[1][2] |
Note: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[2]
Solubility Data
| Solvent | Solubility |
| DMSO | 82 mg/mL (199.79 mM)[2] |
| Ethanol | 4 mg/mL[2] |
| Water | Insoluble[2] |
Operational Plan: Safe Handling Workflow
Following a structured workflow is crucial for safely handling this compound from receipt to experimental use.
Caption: A workflow for the safe handling of this compound.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.
Caption: A logical diagram for the disposal of this compound.
Experimental Protocols
In Vitro Solution Preparation
For cell-based assays, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[3]
Example Protocol:
-
To prepare a 10 mM stock solution of this compound (Molecular Weight: 410.42 g/mol ), add 2.436 mL of DMSO to 1 mg of this compound powder.
-
Vortex thoroughly to ensure complete dissolution.
-
For cell culture experiments, further dilute the stock solution in the appropriate cell culture medium to the desired final concentration.
In Vivo Formulation
For oral administration in animal models, this compound can be formulated as a suspension.
Example Protocol for Oral Administration: [2]
-
Prepare a stock solution of this compound in DMSO (e.g., 82 mg/mL).
-
To prepare a 1 mL working solution, add 50 µL of the 82 mg/mL this compound stock solution to 400 µL of PEG300.
-
Mix until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
This formulation should be prepared fresh and used immediately.
Mechanism of Action: this compound in the Hippo Signaling Pathway
This compound is a selective inhibitor of TEAD1 auto-palmitoylation. This post-translational modification is crucial for the interaction between TEAD and the transcriptional co-activators YAP and TAZ. By inhibiting this process, this compound disrupts the YAP/TAZ-TEAD complex, leading to the downregulation of target genes involved in cell proliferation and survival.[1][4]
Caption: this compound inhibits TEAD auto-palmitoylation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
